Quinoline, 8,8'-dithiobis-
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(quinolin-8-yldisulfanyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-5-13-7-3-11-19-17(13)15(9-1)21-22-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPTTYFYQZTJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061574 | |
| Record name | Quinoline, 8,8'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-28-7 | |
| Record name | 8,8′-Dithiobis[quinoline] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 8,8'-dithiobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8,8'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 8,8'-dithiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8'-disulfanediyldiquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Quinoline, 8,8'-dithiobis-, also known as di(8-quinolyl) disulfide. This disulfide-bridged quinoline dimer has garnered interest for its unique chemical structure and promising attributes in materials science, coordination chemistry, and pharmacology. This document consolidates available data on its physicochemical characteristics, provides a detailed synthesis protocol, and explores its documented and potential applications, with a focus on its antimicrobial, antioxidant, and metal-chelating properties.
Introduction: Unveiling Quinoline, 8,8'-dithiobis-
Quinoline, 8,8'-dithiobis- is an organic compound featuring two quinoline moieties linked at the 8-position by a disulfide bond.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] The incorporation of a disulfide linkage introduces a reactive and potentially cleavable site, offering unique opportunities for the design of novel materials and therapeutic agents. The presence of nitrogen and sulfur atoms also imparts this molecule with interesting coordination and redox properties.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this intriguing molecule.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of Quinoline, 8,8'-dithiobis- is crucial for its application in research and development.
Structural and Molecular Data
The structural and molecular details of Quinoline, 8,8'-dithiobis- are summarized in the table below.
| Property | Value |
| Systematic Name | 8,8'-Disulfanediyldiquinoline[4] |
| Synonyms | Di(8-quinolyl) disulfide, 8,8'-Dithiodiquinoline, 8,8'-Quinolyl Disulfide[4][5] |
| CAS Number | 1160-28-7[4][5] |
| Molecular Formula | C₁₈H₁₂N₂S₂[4][5] |
| Molecular Weight | 320.43 g/mol [4][5] |
| Appearance | Yellow to light brown powder[5] |
| Melting Point | 200-208 °C[4][6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the two quinoline rings. The symmetry of the molecule may simplify the spectrum to some extent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the quinoline rings. The carbon atom attached to the sulfur atom would likely appear in a distinct region of the spectrum.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as C=N and C=C stretching vibrations within the quinoline core. The S-S stretching vibration is typically weak and may be difficult to observe.
-
UV-Vis: Quinoline and its derivatives are known to absorb in the ultraviolet region. The UV-Vis spectrum of Quinoline, 8,8'-dithiobis- is expected to show absorption maxima related to the π-π* transitions of the quinoline rings.
Synthesis and Characterization
The primary route for the synthesis of Quinoline, 8,8'-dithiobis- involves the oxidation of its precursor, 8-mercaptoquinoline (also known as 8-quinolinethiol).[7]
Synthesis of 8-Mercaptoquinoline (Precursor)
8-Mercaptoquinoline can be prepared from quinoline-8-sulfonyl chloride via reduction.[7]
Synthesis of Quinoline, 8,8'-dithiobis-
The disulfide is formed through the oxidation of the thiol group of 8-mercaptoquinoline.
Experimental Protocol: Oxidation of 8-Mercaptoquinoline
Causality: This protocol utilizes a mild oxidizing agent to facilitate the coupling of two 8-mercaptoquinoline molecules to form the desired disulfide bond. The choice of solvent is critical for the solubility of the starting material and product.
-
Dissolution: Dissolve a known quantity of 8-mercaptoquinoline in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.
-
Oxidation: While stirring, add a mild oxidizing agent, such as a solution of iodine (I₂) in ethanol, dropwise to the 8-mercaptoquinoline solution. The reaction progress can often be monitored by a color change. Other oxidizing agents like hydrogen peroxide or air can also be employed. The reaction can be represented as: 2 C₉H₇NSH + I₂ → C₁₈H₁₂N₂S₂ + 2 HI
-
Precipitation and Filtration: The product, Quinoline, 8,8'-dithiobis-, is typically less soluble than the starting material and will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold solvent to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain Quinoline, 8,8'-dithiobis- as a solid.
Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.
Key Applications and Mechanisms of Action
The unique structural features of Quinoline, 8,8'-dithiobis- give rise to several potential applications, particularly in the fields of medicinal chemistry and materials science.
Antimicrobial and Antifungal Activity
Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[8][9] The presence of the disulfide bond in Quinoline, 8,8'-dithiobis- may contribute to its biological activity. Disulfide-containing compounds can interfere with cellular processes by interacting with thiol groups in proteins and enzymes, leading to microbial cell death. While specific studies on the antimicrobial efficacy of Quinoline, 8,8'-dithiobis- are limited, related heterocyclic disulfides have demonstrated potent antifungal and antibacterial effects. For instance, a study on allicin-inspired heterocyclic disulfides, including a quinoline derivative, reported significant antifungal activity.[8]
Mechanism of Action (Proposed):
Antioxidant Properties
Quinoline derivatives have also been investigated for their antioxidant potential.[10][11] The ability to scavenge free radicals is a key attribute for compounds aimed at mitigating oxidative stress-related diseases. The redox-active disulfide bond and the electron-rich quinoline rings could contribute to the antioxidant capacity of Quinoline, 8,8'-dithiobis-.
Experimental Protocol: DPPH Radical Scavenging Assay
Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
-
Preparation of Solutions: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in the same solvent.
-
Assay: In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Self-Validation: The assay should be performed in triplicate, and a known antioxidant, such as ascorbic acid or BHT, should be used as a positive control to validate the experimental setup.[10]
Coordination Chemistry and Metal Chelation
The nitrogen atom in the quinoline ring and the sulfur atoms of the disulfide bridge provide potential coordination sites for metal ions.[1] 8-Hydroxyquinoline, a close analog, is a well-known metal chelating agent.[12] The ability of Quinoline, 8,8'-dithiobis- to form complexes with metal ions opens up possibilities for its use in:
-
Catalysis: Metal complexes of quinoline derivatives can act as catalysts in various organic reactions.
-
Sensing: The fluorescence properties of the quinoline moiety may be modulated upon metal binding, allowing for the development of fluorescent sensors for specific metal ions.
-
Bioinorganic Chemistry: The interaction of this molecule with biologically relevant metal ions is an area for further investigation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Quinoline, 8,8'-dithiobis-.
| Hazard Category | Precautionary Measures |
| Skin Irritation | Causes skin irritation. Wear protective gloves.[4] |
| Eye Damage | Causes serious eye damage. Wear eye/face protection.[4] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.[4] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects. Avoid release to the environment.[4] |
Storage: Store in a well-ventilated place. Keep container tightly closed.[4]
Conclusion and Future Perspectives
Quinoline, 8,8'-dithiobis- is a molecule with significant potential stemming from its unique combination of a privileged quinoline scaffold and a reactive disulfide linkage. While its fundamental properties are partially characterized, further in-depth research is warranted to fully elucidate its potential. Specifically, detailed investigations into its antimicrobial and antioxidant mechanisms, a broader screening of its activity against various pathogens, and a comprehensive study of its coordination chemistry with a range of metal ions would be highly valuable. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents, advanced materials, and sensitive chemical sensors.
References
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ResearchGate. The generation of 8-quinolinesulfenyl halides from di(8-quinolinyl) disulfide.... [Link]
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Pembina. Disulfide Oil Safety Data Sheet. [Link]
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LookChem. 8,8'-DIQUINOLYL DISULFIDE, CasNo.1160-28-7. [Link]
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MDPI. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
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Wikipedia. 8-Mercaptoquinoline. [Link]
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Systematic Reviews in Pharmacy. Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. [Link]
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ResearchGate. The generation of 8-quinolinesulfenyl chloride 3 from di(8-quinolinyl).... [Link]
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PubMed. Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents. [Link]
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National Center for Biotechnology Information. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]
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ResearchGate. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
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National Center for Biotechnology Information. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]
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National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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Advanced Journal of Chemistry-Section A. Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. [Link]
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OAText. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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National Center for Biotechnology Information. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]
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PubMed. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. [Link]
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PubMed. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. [Link]
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MDPI. Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. [Link]
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National Center for Biotechnology Information. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]
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ResearchGate. Synthesis and antioxidant properties of novel quinoline-chalcogenium compounds. [Link]
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MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
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UNCW Institutional Repository. The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. [Link]
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National Center for Biotechnology Information. Direct mass spectrometric characterization of disulfide linkages. [Link]
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ResearchGate. The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies. [Link]
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UNCW Institutional Repository. THE HIGHLY PREORGANIZED LIGANDS 8-(2-PYRIDYL)QUINOLINE, 2,2'- DIPYRIDYL AMINE AND 1,10-PHENANTHROLINE-2, 9-DICARBOXYLIC ACID, AND THEIR COMPLEXING PROPERTIES WITH METAL IONS. [Link]
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Wiley Online Library. ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. [Link]
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OSTI.gov. ANALYTICAL APPLICATION OF 8-MERCAPTOQUINOLINE (TRIOOXINE) AND ITS DERIVATIVES. COMMUNICATION 18. GALLIUM, INDIUM AND THALLIUM THIOOXINATES. PHOTOMETRIC DETERMINATION OF INDIUM WITH THIOOXINE (Journal Article). [Link]
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An In-Depth Technical Guide to the Biological Mechanism of Action of Quinoline, 8,8'-dithiobis-
A Senior Application Scientist's Synthesis of a Novel Anticancer and Antimicrobial Agent
Authored by: Gemini AI
January 13, 2026
Abstract
Quinoline, 8,8'-dithiobis-, a disulfide-bridged quinoline dimer, is emerging as a compound of significant interest in the fields of oncology and microbiology. This technical guide provides a comprehensive analysis of its mechanism of action, positing that it functions as a prodrug that, upon intracellular reduction, releases the active moiety, 8-mercaptoquinoline (8MQ). The guide elucidates the multifaceted downstream effects of 8MQ, including metalloenzyme inhibition, disruption of critical signaling pathways, induction of cell cycle arrest, and apoptosis. Detailed experimental protocols and visual diagrams are provided to offer researchers a robust framework for investigating this and similar compounds.
Introduction: The Quinoline Scaffold and the Promise of a Dithiobis Moiety
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. "Quinoline, 8,8'-dithiobis-" (also known as 8,8'-dithiobisquinoline) presents a unique structural feature: two quinoline moieties linked by a disulfide bond[2]. This dithiobis linkage is not merely a structural linker but is hypothesized to be a key determinant of the compound's biological activity, conferring a redox-sensitive character that is central to its mechanism of action.
This guide will deconstruct the current understanding of how Quinoline, 8,8'-dithiobis- exerts its effects on biological systems, focusing on its conversion to the active thiol form and the subsequent molecular targets and pathways.
The Prodrug Hypothesis: Intracellular Activation via Disulfide Bond Reduction
The central hypothesis for the mechanism of action of Quinoline, 8,8'-dithiobis- is that it acts as a prodrug, remaining relatively inert in the extracellular environment and undergoing activation within the reducing intracellular milieu. The high concentration of intracellular glutathione (GSH) and other reducing agents, such as dithiothreitol (DTT) in experimental settings, can readily cleave the disulfide bond to yield two molecules of 8-mercaptoquinoline (8MQ)[2][3].
dot
Figure 1: Proposed intracellular activation of Quinoline, 8,8'-dithiobis-.
This activation is critical as 8MQ possesses a free thiol group, which is a potent metal chelator and can engage in various biological interactions that are not possible for the parent disulfide compound.
Experimental Validation: Disulfide Reduction Assay
The conversion of Quinoline, 8,8'-dithiobis- to 8MQ can be monitored in vitro using a disulfide reduction assay with a reducing agent like DTT.
Protocol: In Vitro Disulfide Reduction Assay
-
Preparation of Reagents:
-
Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of DTT in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of a thiol-reactive fluorescent probe (e.g., ThioGlo™) according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the Quinoline, 8,8'-dithiobis- stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding the DTT stock solution. Include a control well without DTT.
-
-
Monitoring the Reaction:
-
At various time points, take an aliquot of the reaction mixture and add it to the thiol-reactive fluorescent probe solution.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
An increase in fluorescence over time in the presence of DTT, compared to the control, indicates the formation of free thiol groups (8MQ), confirming the reduction of the disulfide bond.
-
The Active Moiety: 8-Mercaptoquinoline and its Molecular Targets
Upon its intracellular release, 8MQ is believed to be the primary effector molecule. Its mechanism of action is multifaceted, stemming from its ability to chelate metal ions and interact with various cellular components.
Metalloenzyme Inhibition
A significant number of enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺) for their catalytic activity[4][5]. These enzymes are involved in a wide array of critical cellular processes, including DNA replication and repair, gene expression, and signal transduction. The thiol group of 8MQ, in conjunction with the nitrogen atom of the quinoline ring, forms a potent bidentate chelating agent that can bind to these metal cofactors, thereby inhibiting the enzyme's function[6][7].
A prime example of a potential target is the minichromosome maintenance (MCM) complex, a DNA helicase essential for the initiation of DNA replication[6][8]. The MCM complex contains zinc finger motifs that are crucial for its structure and function. By chelating the zinc ions within these motifs, 8MQ can disrupt the helicase activity, leading to an arrest of DNA replication and ultimately, cell cycle arrest and apoptosis.
dot
Figure 3: Potential inhibition of the NF-κB signaling pathway by 8-Mercaptoquinoline.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, driving cell growth, proliferation, and survival.[9][10] Several quinoline-based compounds have been developed as inhibitors of this pathway.[11][12] 8MQ could potentially inhibit one or more of the kinase components of this pathway, leading to a downstream reduction in cell proliferation and survival signals.
Cellular Consequences: Cell Cycle Arrest and Apoptosis
The culmination of metalloenzyme inhibition and disruption of key signaling pathways is the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
By inhibiting DNA replication through the targeting of the MCM complex, Quinoline, 8,8'-dithiobis- is expected to induce cell cycle arrest, likely at the G1/S or G2/M checkpoints.[6][13] This prevents the proliferation of cancer cells and can sensitize them to other therapeutic agents.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture cancer cells to 60-70% confluency.
-
Treat the cells with various concentrations of Quinoline, 8,8'-dithiobis- for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Interpretation:
-
The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase in the treated samples compared to the control indicates cell cycle arrest.
-
Induction of Apoptosis
The sustained cell cycle arrest and cellular stress induced by Quinoline, 8,8'-dithiobis- ultimately lead to the activation of apoptotic pathways.[14][15][16] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Culture and Treatment:
-
Treat cancer cells with Quinoline, 8,8'-dithiobis- as described for the cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
An increase in the percentage of apoptotic cells in the treated samples confirms the induction of apoptosis.
-
Summary of the Proposed Mechanism of Action
The biological activity of Quinoline, 8,8'-dithiobis- can be summarized in a multi-step process:
dot
Figure 4: A comprehensive overview of the proposed mechanism of action for Quinoline, 8,8'-dithiobis-.
Conclusion and Future Directions
Quinoline, 8,8'-dithiobis- represents a promising therapeutic candidate with a sophisticated, redox-dependent mechanism of action. Its ability to act as a prodrug, delivering the potent metalloenzyme inhibitor and signaling modulator 8-mercaptoquinoline directly to the intracellular environment, offers a targeted approach to combating cancer and microbial infections.
Future research should focus on:
-
Identifying the specific metalloenzyme targets of 8MQ using proteomics and activity-based protein profiling.
-
Elucidating the precise molecular interactions of 8MQ with components of the NF-κB and PI3K/Akt/mTOR pathways.
-
Evaluating the in vivo efficacy and safety profile of Quinoline, 8,8'-dithiobis- in preclinical animal models.
-
Synthesizing and screening derivatives to optimize potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide provides a solid foundation for these future investigations, paving the way for the potential clinical development of this novel and promising compound.
References
- Jafari, E., et al. (2016). Quinoline-based compounds as anticancer agents. Journal of the Iranian Chemical Society, 13(11), 1939-1950.
- Musiol, R. (2017). Quinoline derivatives as anticancer agents. Current medicinal chemistry, 24(29), 3137-3151.
- An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. (2022). STAR Protocols, 3(4), 101859.
- A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. (2004). Journal of Biomolecular Techniques, 15(2), 121-125.
- Assays of Thiol Isomerase Enzymatic Activity. (2018). In Methods in Molecular Biology (pp. 161-170). Humana Press.
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- Targeting Metalloenzymes for Therapeutic Intervention. (2019). Chemical Reviews, 119(2), 1288-1357.
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Comprehensive literature review on Quinoline, 8,8'-dithiobis-
An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: A Redox-Responsive Platform for Therapeutic Innovation
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Among its numerous derivatives, 8-substituted quinolines have garnered significant attention for their potent metal-chelating properties, which drive a wide spectrum of therapeutic activities. This technical guide focuses on a unique derivative, Quinoline, 8,8'-dithiobis- (also known as 8,8'-dithiodiquinoline), a molecule that combines the established bioactivity of the quinoline nucleus with a redox-sensitive disulfide linkage.
This document provides a comprehensive analysis for researchers and drug development professionals, exploring the synthesis, chemical profile, and multifaceted mechanism of action of Quinoline, 8,8'-dithiobis-. We posit that this compound functions as a sophisticated prodrug, remaining stable until it encounters the highly reducing intracellular environment, particularly within cancer cells. There, it releases two equivalents of the potent metal-chelating agent, 8-mercaptoquinoline. This targeted activation mechanism, coupled with the subsequent disruption of metal ion homeostasis, presents a compelling strategy for developing next-generation therapeutics in oncology and beyond. This guide will detail the scientific rationale, experimental protocols, and future research avenues for harnessing the full potential of this promising molecule.
The Quinoline Scaffold: A Foundation of Therapeutic Excellence
The bicyclic heterocyclic quinoline ring system is a fundamental building block in the design of therapeutic agents.[1] Its rigid, aromatic structure provides an ideal framework for interacting with biological targets, while the nitrogen atom enhances solubility and hydrogen-bonding capabilities.[1] This versatility has led to the development of a wide array of drugs with diverse pharmacological applications, including:
-
Antimalarials: Quinine and Chloroquine have been instrumental in global health for decades.[2]
-
Anticancer Agents: A significant number of modern oncology drugs are based on the quinoline core, targeting various signaling pathways.[2][4]
-
Antimicrobials and Antivirals: Quinoline derivatives exhibit broad-spectrum activity against bacteria, fungi, and viruses.[5][6]
A particularly important subclass is the 8-substituted quinolines. The analog, 8-hydroxyquinoline (8-HQ), is extensively studied for its ability to chelate essential metal ions like iron, copper, and zinc.[7][8] This chelation is the primary driver of its biological activity, which includes inducing oxidative stress in cancer cells, inhibiting metalloenzymes critical for pathogen survival, and modulating metal-dependent neurological processes.[7][9] Quinoline, 8,8'-dithiobis-, as the sulfur-containing counterpart, is built upon this powerful foundation, introducing a unique redox-sensitive dimension.
Core Chemical Profile of Quinoline, 8,8'-dithiobis-
Quinoline, 8,8'-dithiobis- is an organic compound characterized by two quinoline units linked at the 8-position by a disulfide (-S-S-) bond.[10] This structure imparts distinct chemical properties that are central to its biological potential.
| Property | Data | Source(s) |
| IUPAC Name | 8,8'-Disulfanediyldiquinoline | [11] |
| Synonyms | 8,8'-Dithiodiquinoline, 8-Quinolyl Disulfide | [10] |
| CAS Number | 1160-28-7 | [11][12] |
| Molecular Formula | C₁₈H₁₂N₂S₂ | [10][11][12] |
| Molecular Weight | 320.44 g/mol | [11][12] |
| Appearance | Solid, soluble in organic solvents | [10] |
| Key Features | Fluorescent, metal ligand, redox-active | [10] |
The disulfide bond is the most critical functional group. It is relatively stable in the oxidative extracellular environment but is susceptible to cleavage by reducing agents, most notably by glutathione (GSH), which is present in high concentrations inside cells. This redox reactivity forms the basis of its utility as a targeted drug delivery system.
Synthesis and Characterization
The synthesis of Quinoline, 8,8'-dithiobis- is logically achieved through the oxidative dimerization of its monomeric precursor, 8-mercaptoquinoline (also known as quinoline-8-thiol). This process is straightforward and efficient, making the compound readily accessible for research. A study involving tin complexes noted the formation of diquinolinyl-8,8′-disulfide via air oxidation in DMSO, confirming the feasibility of this approach.[13]
Experimental Protocol: Synthesis via Oxidative Dimerization
This protocol describes a general, reliable method for synthesizing Quinoline, 8,8'-dithiobis-.
Causality: The core of this synthesis is the formation of a disulfide bond from two thiol groups. This requires a mild oxidant to facilitate the removal of hydrogen atoms and the formation of the S-S bond. Dimethyl sulfoxide (DMSO) can serve as both the solvent and a mild oxidant at elevated temperatures, while air (oxygen) provides a simple and effective alternative.
Methodology:
-
Dissolution: Dissolve 8-mercaptoquinoline hydrochloride (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Basification: Add a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.5 equivalents), to neutralize the hydrochloride salt and deprotonate the thiol group, forming the more reactive thiolate anion.
-
Oxidation: Stir the solution vigorously in a vessel open to the air for 12-24 hours. The oxygen in the air will serve as the primary oxidant. Alternatively, for a more controlled reaction, use a mild oxidant like iodine (I₂) (0.5 equivalents) or hydrogen peroxide (H₂O₂) (1 equivalent) added dropwise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the 8-mercaptoquinoline spot and the appearance of a new, less polar product spot.
-
Workup: Once the reaction is complete, pour the mixture into cold water. The product, being organic-soluble, will precipitate out.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: To verify the aromatic proton signals of the quinoline rings.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z) of 320.44.
-
Infrared (IR) Spectroscopy: To observe the characteristic aromatic C-H and C=N stretches.
-
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Quinoline, 8,8'-dithiobis-.
Proposed Mechanism of Action
The therapeutic potential of Quinoline, 8,8'-dithiobis- is rooted in a dual-action mechanism that leverages the unique chemical biology of pathological environments, such as solid tumors.
Redox-Responsiveness: A Prodrug Activation Strategy
The central hypothesis is that Quinoline, 8,8'-dithiobis- acts as a prodrug. In the bloodstream and extracellular space, the disulfide bond remains intact. Upon diffusion into a cell, it is rapidly cleaved by the high concentration of intracellular glutathione (GSH), a key component of the cellular antioxidant system.
Causality: Many cancer cells exhibit elevated levels of GSH to cope with high levels of intrinsic oxidative stress. This metabolic feature can be exploited for selective drug activation. The reaction cleaves the parent molecule into two equivalents of the active species, 8-mercaptoquinoline, effectively concentrating the therapeutic agent at the site of action.
Caption: Intracellular activation of the prodrug by glutathione (GSH).
Disruption of Metal Homeostasis and Downstream Effects
Once released, the active 8-mercaptoquinoline monomer acts as a potent bidentate chelating agent for transition metal ions, similar to its well-known oxygen analog, 8-hydroxyquinoline.[7][14] This ability to bind essential metal ions like zinc (Zn²⁺) and copper (Cu²⁺) can trigger a cascade of cytotoxic effects.
-
Metalloenzyme Inhibition: Many enzymes crucial for DNA replication, cell signaling, and metabolism rely on metal cofactors. Chelation of these ions can inhibit critical enzymes, halting cell proliferation.[8]
-
Ionophore Activity: The lipophilic metal-ligand complex can act as an ionophore, shuttling excess metal ions across intracellular membranes.[15][16] For example, transporting copper into the cell can lead to a dramatic increase in reactive oxygen species (ROS) through Fenton-like reactions.[7]
-
Induction of Apoptosis: The resulting severe oxidative stress damages DNA, lipids, and proteins, ultimately activating apoptotic cell death pathways.[17]
Caption: Downstream cytotoxic effects following prodrug activation.
Applications and Experimental Validation
The primary therapeutic application for Quinoline, 8,8'-dithiobis- is in oncology, where its tumor-selective activation mechanism could provide a significant therapeutic window, minimizing toxicity to healthy tissues.
Anticancer Potential and Comparative Data
While specific cytotoxicity data for Quinoline, 8,8'-dithiobis- requires dedicated investigation, the activity of related 8-hydroxyquinoline derivatives provides a strong rationale and a benchmark for its potential potency.
Table of Cytotoxicity for 8-Hydroxyquinoline Analogs (for comparative purposes)
| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) | Source(s) |
|---|---|---|---|
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver Cancer) | 6.25 µg/mL | [17][18] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Multiple Lines | 12.5–25 µg/mL | [17][18] |
| 7-diethylaminomethyl-8-hydroxyquinoline | 60 Cancer Cell Lines (NCI) | -5.35 M (log₁₀GI₅₀) | [19] |
| 5-nitro-8-hydroxyquinoline (Nitroxoline) | Multiple Lines | 5-10 fold more potent than Clioquinol | [20] |
| 8-HQ Glycoconjugate (8HQ-Glu) | MCF-7 (Breast Cancer) | 167.9 µM |[21] |
These data demonstrate that modifications to the 8-substituted quinoline core can produce potent anticancer activity across a wide range of cell lines. The unique delivery mechanism of Quinoline, 8,8'-dithiobis- suggests it could achieve high efficacy with improved selectivity.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)
To validate the anticancer activity of Quinoline, 8,8'-dithiobis-, a standard cytotoxicity assay is the first critical step.
Causality: The MTS assay is a colorimetric method for determining the number of viable cells. Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium compound into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells, allowing for the calculation of cell death at different drug concentrations.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 or 72 hours to allow the compound to exert its effect.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to formazan.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated controls to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization: Cytotoxicity Assay Workflow
Caption: Standard workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
Quinoline, 8,8'-dithiobis- represents a highly promising, yet underexplored, molecule for therapeutic development. It elegantly combines the proven metal-chelating ability of the 8-substituted quinoline scaffold with a redox-activated delivery mechanism. This design offers the potential for enhanced selectivity toward cancer cells, which are characterized by a highly reducing intracellular environment.
Future research should focus on:
-
Systematic Biological Evaluation: Conducting comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its potency and spectrum of activity.
-
Mechanistic Validation: Performing experiments to confirm the proposed mechanism, including measuring intracellular GSH depletion, detecting the formation of the 8-mercaptoquinoline monomer, and quantifying ROS generation.
-
Pharmacokinetic and In Vivo Studies: Assessing the compound's stability, bioavailability, and efficacy in preclinical animal models of cancer.
-
Derivative Synthesis: Exploring modifications to the quinoline rings to fine-tune solubility, potency, and selectivity, creating a new generation of redox-responsive anticancer agents.
By pursuing these avenues, the scientific community can unlock the full therapeutic potential of Quinoline, 8,8'-dithiobis- and its derivatives, paving the way for novel and more effective treatments for cancer and other diseases.
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A comprehensive list of references will be compiled based on the citations used throughout this document.
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An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: Chemical Structure and Spectroscopic Properties
This guide provides a comprehensive technical overview of Quinoline, 8,8'-dithiobis-, a disulfide-containing heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its core chemical structure, detailed spectroscopic properties, synthesis, and reactivity, offering field-proven insights and methodologies.
Introduction: The Significance of Quinoline, 8,8'-dithiobis-
Quinoline, 8,8'-dithiobis-, also known by its IUPAC name 8,8'-Disulfanediyldiquinoline, is an organic compound that features two quinoline moieties linked by a disulfide bond.[1] This unique structural arrangement confers upon the molecule a range of interesting chemical and physical properties. Its potential applications are diverse, spanning materials science, biochemistry, and pharmaceutical research. The presence of the quinoline rings, known for their fluorescence and metal-chelating abilities, combined with the redox-active disulfide linkage, makes this compound a versatile tool in various scientific disciplines.[1] Notably, quinoline derivatives have established roles in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The disulfide bond, a key functional group in many biological systems, introduces a reversible covalent linkage that can be manipulated under specific redox conditions.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of Quinoline, 8,8'-dithiobis- are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂N₂S₂ | [1] |
| Molecular Weight | 320.44 g/mol | [1] |
| CAS Number | 1160-28-7 | [1] |
| IUPAC Name | 8,8'-Disulfanediyldiquinoline | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in organic solvents | [1] |
The molecule consists of two planar quinoline ring systems connected at the 8-position through a disulfide bridge. This linkage provides a degree of rotational freedom, allowing for different conformational possibilities.
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The Lynchpin of Redox-Responsive Research: A Technical Guide to Quinoline, 8,8'-dithiobis- Derivatives
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the burgeoning potential of Quinoline, 8,8'-dithiobis- derivatives. We will delve into the core chemical principles that make these molecules uniquely suited for a variety of research applications, from targeted cancer therapy to advanced materials science. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to not only replicate but also innovate.
The Core Directive: Understanding the Disulfide Bridge as a Functional Switch
At the heart of Quinoline, 8,8'-dithiobis- derivatives lies the disulfide bond (-S-S-), a covalent linkage that is both stable under normal physiological conditions and exquisitely sensitive to the reducing environments found within cells. This molecule is essentially a prodrug or a pro-reagent, designed to release two equivalents of the active 8-mercaptoquinoline upon encountering a reductive trigger, most notably the high intracellular concentrations of glutathione (GSH).
The quinoline moiety itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] When coupled through a dithiobis bridge, it creates a system with latent potential, waiting to be unleashed by a specific biological cue.
Caption: Redox-responsive activation of Quinoline, 8,8'-dithiobis-.
Synthesis and Characterization
The synthesis of Quinoline, 8,8'-dithiobis- is typically achieved through the oxidation of its corresponding thiol precursor, 8-mercaptoquinoline. While various oxidizing agents can be employed, a common and straightforward method involves the use of a mild oxidant in a suitable solvent.
Representative Synthesis Protocol
This protocol outlines a general method for the synthesis of Quinoline, 8,8'-dithiobis- from 8-mercaptoquinoline hydrochloride.
-
Dissolution of Precursor: Dissolve 8-mercaptoquinoline hydrochloride in a minimal amount of deionized water.
-
Neutralization: Slowly add a solution of sodium hydroxide (e.g., 1 M) dropwise with stirring until the pH of the solution is approximately neutral (pH 7). This deprotonates the thiol group, making it susceptible to oxidation.
-
Oxidation: While stirring vigorously, add a solution of an oxidizing agent, such as hydrogen peroxide (3% solution) or an iodine solution, dropwise. The reaction progress can often be monitored by a color change.
-
Precipitation and Isolation: The Quinoline, 8,8'-dithiobis- product, being less soluble in water, will precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any unreacted starting material and salts.
-
Drying: Dry the product under vacuum to yield the final Quinoline, 8,8'-dithiobis- derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Causality in Protocol Design:
-
Neutralization: The thiol group in 8-mercaptoquinoline is more readily oxidized in its thiolate form (-S⁻). Neutralization of the hydrochloride salt is therefore a critical first step.
-
Choice of Oxidant: Mild oxidizing agents are preferred to avoid over-oxidation of the sulfur or modification of the quinoline ring.
-
Aqueous Medium: The differential solubility of the starting material and the product in water is exploited for easy isolation of the desired disulfide.
Applications in Anticancer Research
The high concentration of glutathione in the tumor microenvironment makes Quinoline, 8,8'-dithiobis- derivatives attractive candidates for targeted cancer therapy.[1] Upon entering a cancer cell, the disulfide bond is cleaved, releasing 8-mercaptoquinoline, a potent metal-chelating agent and disruptor of cellular redox homeostasis.
Mechanism of Anticancer Action
The anticancer activity of the released 8-mercaptoquinoline is multifaceted:
-
Metal Chelation: 8-mercaptoquinoline is a strong chelator of essential metal ions like zinc and copper, which are crucial cofactors for many enzymes involved in cell proliferation and survival.[2]
-
Induction of Oxidative Stress: By interfering with the cellular redox balance, 8-mercaptoquinoline can lead to an increase in reactive oxygen species (ROS), triggering apoptotic pathways.
-
Enzyme Inhibition: The thiol group can interact with and inhibit key enzymes, further disrupting cellular processes.
Caption: Proposed mechanism of anticancer action.
Quantitative Data: Cytotoxicity of Quinoline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for 8-hydroxyquinoline, a close structural and functional analog of 8-mercaptoquinoline, against various cancer cell lines. This data serves as a strong indicator of the potential cytotoxic potency of the active form released from Quinoline, 8,8'-dithiobis- derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | [3] |
| 8-Hydroxyquinoline Derivative (17) | HCT 116 (Colon) | 116.4 ± 5.9 | [3] |
| 8-Hydroxyquinoline Derivative (17) | MCF-7 (Breast) | 78.1 ± 9.3 | [3] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | 6.25 ± 0.034 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxic effects of Quinoline, 8,8'-dithiobis- derivatives on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the Quinoline, 8,8'-dithiobis- derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.
Antimicrobial and Antifungal Applications
Similar to their anticancer potential, the antimicrobial and antifungal activities of Quinoline, 8,8'-dithiobis- derivatives are predicated on the release of 8-mercaptoquinoline. This active thiol can disrupt microbial cellular processes through metal chelation and other mechanisms.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline Derivative (PH265) | Cryptococcus neoformans | 1 - 0.5 | [6] |
| 8-Hydroxyquinoline Derivative (PH276) | Cryptococcus neoformans | 8 - 0.5 | [6] |
| Clioquinol (8-hydroxyquinoline derivative) | Candida spp. | 0.031 - 2 | [7] |
| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1 - 512 | [7] |
Applications in Analytical Chemistry
The strong metal-chelating properties of 8-mercaptoquinoline make its disulfide precursor a useful reagent in analytical chemistry for the detection and quantification of metal ions.
Spectrophotometric Determination of Palladium(II)
This protocol outlines a method for the determination of palladium(II) using 8-mercaptoquinoline, which can be generated in situ from Quinoline, 8,8'-dithiobis- in the presence of a reducing agent.[8]
-
Reagent Preparation: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable organic solvent (e.g., ethanol). Prepare a reducing agent solution (e.g., ascorbic acid). Prepare standard solutions of palladium(II).
-
Sample Preparation: To a known volume of the sample containing palladium(II), add the reducing agent to convert the dithiobisquinoline to 8-mercaptoquinoline.
-
Complexation: Add the Quinoline, 8,8'-dithiobis- solution and adjust the pH to the optimal range for complex formation with palladium(II).
-
Extraction: Extract the colored palladium(II)-8-mercaptoquinoline complex into an organic solvent (e.g., chloroform).
-
Spectrophotometric Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorption for the complex.
-
Quantification: Determine the concentration of palladium(II) in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.
Applications in Materials Science
The ability of disulfides and thiols to form self-assembled monolayers (SAMs) on gold surfaces opens up applications for Quinoline, 8,8'-dithiobis- derivatives in the fabrication of functionalized surfaces, sensors, and electronic devices.
Formation of Self-Assembled Monolayers (SAMs)
When a gold substrate is immersed in a solution of Quinoline, 8,8'-dithiobis-, the disulfide bond can cleave, and the resulting 8-mercaptoquinoline molecules will spontaneously form a highly ordered monolayer on the gold surface.[9]
Caption: Workflow for the formation of a self-assembled monolayer on a gold surface.
Protocol for SAM Preparation
-
Substrate Preparation: Prepare a clean gold substrate by, for example, thermal evaporation of gold onto a silicon wafer.
-
Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the Quinoline, 8,8'-dithiobis- derivative in a high-purity solvent such as ethanol.
-
Self-Assembly: Immerse the clean gold substrate into the thiol solution. To obtain a highly ordered monolayer, the immersion time is typically 24-48 hours.[9]
-
Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the substrate under a stream of dry nitrogen.
-
Characterization: Characterize the formed SAM using surface-sensitive techniques to confirm its formation, quality, and properties.
Conclusion and Future Perspectives
Quinoline, 8,8'-dithiobis- and its derivatives represent a versatile class of molecules with significant potential across multiple scientific disciplines. Their redox-responsive nature, coupled with the potent biological and chemical activities of the released 8-mercaptoquinoline, makes them highly attractive for the development of targeted therapies, sensitive analytical reagents, and novel materials. Future research will likely focus on the synthesis of more complex derivatives with tailored properties, the development of sophisticated drug delivery systems, and the exploration of their utility in a wider range of applications. This guide provides a solid foundation for researchers to build upon in their pursuit of innovative solutions to pressing scientific challenges.
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Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]
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Synthesis and characterization of Quinoline, 8,8'-dithiobis- analogs
An In-Depth Technical Guide to the Synthesis and Characterization of Quinoline, 8,8'-dithiobis- Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities and functional properties.[1][2][3] Among its many derivatives, those functionalized at the 8-position have garnered significant interest. The sulfur analog of the well-known chelating agent 8-hydroxyquinoline, 8-mercaptoquinoline (also known as quinoline-8-thiol or thiooxine), and its disulfide derivative, 8,8'-dithiobis-quinoline, are of particular importance.[4][5] These compounds serve as versatile ligands in coordination chemistry, building blocks for functional materials, and possess intriguing biochemical properties, including potential antimicrobial and antioxidant activities.[6]
This guide provides a comprehensive overview of the synthesis and characterization of Quinoline, 8,8'-dithiobis- and its analogs. As a senior application scientist, the focus will be on not just the procedural steps, but the underlying chemical principles and the rationale behind the experimental choices, ensuring a self-validating and reproducible approach.
Part 1: Synthesis of Quinoline, 8,8'-dithiobis- Analogs
The synthesis of 8,8'-dithiobis-quinoline is a two-step process that begins with the preparation of the 8-mercaptoquinoline precursor, followed by its oxidative dimerization.
A. Synthesis of the 8-Mercaptoquinoline Precursor
The most common and reliable route to 8-mercaptoquinoline involves the reduction of quinoline-8-sulfonyl chloride.[4]
Step 1: Preparation of Quinoline-8-sulfonyl Chloride
This initial step converts the readily available quinoline-8-sulfonic acid into the more reactive sulfonyl chloride.
-
Protocol:
-
In a fume hood, grind together 20 g of quinoline-8-sulfonic acid and 25 g of phosphorus pentachloride in a round-bottom flask.[7]
-
Heat the mixture under reflux at 130°C for 3 hours. The mixture will liquefy and turn brown.[7]
-
After cooling, carefully pour the crude product onto 180 g of crushed ice.
-
Neutralize the mixture with sodium bicarbonate and extract the product with diethyl ether.[7]
-
Decolorize the ether extract with activated charcoal and filter.
-
Evaporate the ether to obtain the colorless crystalline quinoline-8-sulfonyl chloride.[7]
-
-
Causality of Experimental Choices:
-
Phosphorus pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent, essential for converting the sulfonic acid group (-SO₃H) into the sulfonyl chloride group (-SO₂Cl).
-
Heating under reflux: The reaction requires thermal energy to proceed at a reasonable rate. Refluxing ensures that the reaction can be maintained at the boiling point of the reaction mixture without loss of solvent or reactants.
-
Pouring onto ice and neutralization: This step serves to quench the reaction by hydrolyzing any remaining PCl₅ and to neutralize the acidic byproducts. The product is then extracted into an organic solvent.
-
Step 2: Reduction of Quinoline-8-sulfonyl Chloride to 8-Mercaptoquinoline
The sulfonyl chloride is then reduced to the corresponding thiol. Several reducing agents can be employed, with stannous chloride (tin(II) chloride) being a classic choice.[4] A more modern and efficient method utilizes lithium aluminum hydride (LiAlH₄).[7]
-
Protocol (using LiAlH₄):
-
In a three-necked round-bottom flask fitted with a stirrer and condenser, dissolve 1.83 g of quinoline-8-sulfonyl chloride in 600 ml of anhydrous diethyl ether.
-
Slowly add a 20% excess of lithium aluminum hydride to the solution over 1.5 hours, maintaining cooling with an ice-water bath.[7]
-
A yellow intermediate will form. Decompose this complex by the careful addition of 3 ml of water.
-
Filter to remove inorganic material.
-
Evaporate the ether to yield a bluish-red residue.
-
Dissolve the residue in dilute sodium hydroxide solution and neutralize with dry ice to precipitate the 8-mercaptoquinoline dihydrate as shiny red needles.[7]
-
The anhydrous form, a blue liquid, can be obtained by drying the red product over sodium hydroxide pellets in a nitrogen atmosphere.[7]
-
-
Trustworthiness of the Protocol:
-
The use of anhydrous ether is critical as LiAlH₄ reacts violently with water.
-
The slow addition of LiAlH₄ and cooling are necessary to control the exothermic reaction.
-
A 20% excess of LiAlH₄ is reported to give the best yields.[7] Using a calculated amount of water for quenching is not advised as it can lead to the formation of the sodium salt of the product, reducing the yield of the free thiol.[7]
-
Diagram of the Synthetic Pathway to 8-Mercaptoquinoline
Caption: Synthetic route to 8-mercaptoquinoline.
B. Oxidative Coupling to form 8,8'-dithiobis-quinoline
The final step is the dimerization of 8-mercaptoquinoline to its disulfide, 8,8'-dithiobis-quinoline. This is an oxidative coupling reaction where two thiol groups are oxidized to form a disulfide bond.[8][9]
-
Protocol (Air Oxidation):
-
Dissolve 8-mercaptoquinoline in an alkaline solution (e.g., dilute sodium hydroxide).[7]
-
Expose the solution to air and stir vigorously for several hours. The progress of the reaction can be monitored by the disappearance of the thiol starting material using Thin Layer Chromatography (TLC).
-
The product, 8,8'-dithiobis-quinoline, will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Causality and Mechanism:
-
Alkaline solution: The thiol group is deprotonated to the more nucleophilic thiolate anion in an alkaline medium, which is more readily oxidized.[7]
-
Air (Oxygen): Dioxygen in the air acts as the oxidant in this reaction. The reaction proceeds via a free-radical mechanism or through metal-catalyzed oxidation if trace metal ions are present.
-
Alternative Oxidants: While air oxidation is convenient, other mild oxidizing agents such as hydrogen peroxide (H₂O₂), iodine (I₂), or dimethyl sulfoxide (DMSO) can also be used for a more controlled and potentially faster reaction.
-
Diagram of the Oxidative Coupling Reaction
Caption: Oxidative dimerization of 8-mercaptoquinoline.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized 8,8'-dithiobis-quinoline analogs.
A. Purity Assessment
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (8-mercaptoquinoline) and the product (8,8'-dithiobis-quinoline).
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for quantitative purity analysis and for studying the degradation of the compound over time.[10] A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a good starting point for method development.
B. Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[2][11]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system. Upon dimerization, the signal for the sulfhydryl proton (-SH) of 8-mercaptoquinoline will disappear. The aromatic proton signals may experience slight shifts due to the change in the electronic environment at the 8-position.
-
¹³C NMR: The carbon NMR will provide information on all the unique carbon atoms in the molecule. The carbon atom attached to the sulfur (C8) will show a characteristic chemical shift.
| Characteristic NMR Data for 8,8'-dithiobis-quinoline | |
| ¹H NMR (typical) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. |
| ¹³C NMR (typical) | Aromatic carbons will be observed between 120-150 ppm. The C8 carbon attached to the sulfur will have a distinct chemical shift. |
2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[12][13]
-
Expected Molecular Ion: For 8,8'-dithiobis-quinoline (C₁₈H₁₂N₂S₂), the expected monoisotopic mass is approximately 320.04 g/mol .[14] The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique).
-
Fragmentation: The disulfide bond is relatively weak and can cleave under MS/MS conditions.[15][16] A characteristic fragmentation pattern would be the cleavage of the S-S bond, leading to fragments corresponding to the 8-mercaptoquinoline radical cation. Some MS techniques can show characteristic doublets from asymmetric disulfide fragmentation.[17]
3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups.[18]
-
Key Vibrational Bands: The most significant change in the IR spectrum upon conversion of 8-mercaptoquinoline to 8,8'-dithiobis-quinoline is the disappearance of the S-H stretching band, which is typically a weak band found around 2550-2600 cm⁻¹. The spectrum of the product will be dominated by the characteristic bands of the quinoline ring system (C=C, C=N, and C-H stretching and bending vibrations). The S-S stretching vibration is very weak and often not observed in the IR spectrum.
| Characteristic IR Frequencies | |
| 8-Mercaptoquinoline | ~2550-2600 cm⁻¹ (S-H stretch, weak) |
| 8,8'-dithiobis-quinoline | Absence of the S-H stretch. Aromatic C-H stretch (>3000 cm⁻¹), C=C and C=N stretches (1500-1600 cm⁻¹). |
C. Stability Assessment
Quinoline compounds can be susceptible to degradation, particularly when exposed to light, elevated temperatures, or certain pH conditions.[10] Disulfide bonds also have variable stability depending on the redox environment.[19][20][21]
-
Factors to Consider:
-
Photodegradation: Store solutions of quinoline derivatives protected from light, as discoloration (yellowing or browning) can indicate degradation.[10]
-
pH Stability: The stability of the disulfide bond can be pH-dependent. It is advisable to determine the optimal pH for storage if the compound is to be used in aqueous solutions.[10]
-
Redox Stability: Disulfide bonds can be cleaved by reducing agents. The stability in the presence of biological thiols like glutathione should be considered for drug development applications.[20]
-
Part 3: Applications and Future Perspectives
8,8'-dithiobis-quinoline and its analogs are valuable compounds with a range of current and potential applications:
-
Coordination Chemistry: They can act as ligands to form complexes with various metal ions, similar to 8-hydroxyquinoline.[6]
-
Materials Science: The quinoline moiety has fluorescent properties, and these compounds could be explored for use in organic light-emitting diodes (OLEDs) or as fluorescent chemosensors.[6][22]
-
Biochemistry and Drug Development: The disulfide linkage provides a redox-sensitive handle, making these compounds interesting for applications in drug delivery systems where the disulfide bond can be cleaved in the reducing environment of a cell.[19] They may also exhibit antimicrobial or antioxidant properties.[6]
Future research could focus on synthesizing a wider range of substituted analogs to tune their electronic, photophysical, and biological properties. Investigating their metal complexes and exploring their utility in catalysis and bio-imaging are also promising avenues for further study.
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Olenici, D., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings, 11(11), 1308. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 8,8'-Dithiobisquinoline
This guide provides a comprehensive technical overview of the solubility and stability characteristics of 8,8'-Dithiobisquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data and field-proven methodologies to support the effective use of this compound in research and formulation.
Introduction: The Significance of 8,8'-Dithiobisquinoline
8,8'-Dithiobisquinoline is a symmetrical disulfide compound derived from 8-mercaptoquinoline. Its unique structure, featuring two quinoline rings linked by a disulfide bridge, imparts specific chemical properties that are of significant interest in various scientific domains. The quinoline moiety is a well-known scaffold in medicinal chemistry, while the disulfide bond serves as a reversible covalent linkage, sensitive to the redox environment.
Understanding the solubility and stability of this molecule is paramount for its application. In drug delivery, disulfide bonds can be engineered into macromolecular systems to create carriers that release their therapeutic payload in the reducing environment of the cell.[1] For any such application, predictable solubility and a well-characterized stability profile are prerequisites for developing robust formulations and generating reliable experimental data. This guide addresses these core requirements by detailing the molecule's behavior in various solvents and under different environmental stressors.
Molecular Characteristics and Physicochemical Properties
The behavior of 8,8'-Dithiobisquinoline is governed by its structure. The two bulky, aromatic quinoline rings render the molecule largely hydrophobic, suggesting poor solubility in aqueous media. Conversely, it is expected to be more soluble in organic solvents. The disulfide bond is the most reactive site, susceptible to cleavage under reducing conditions.
Key Structural Features:
-
Quinoline Rings: Contribute to hydrophobicity and provide sites for potential π-π stacking interactions.
-
Disulfide Bridge (-S-S-): A dynamic covalent bond, it is the primary determinant of the molecule's redox sensitivity and a key point of potential degradation.[2]
-
Nitrogen Heteroatoms: The nitrogen atoms in the quinoline rings can be protonated in acidic conditions, which may influence solubility.
Solubility Profile of 8,8'-Dithiobisquinoline
Precise quantitative solubility data for 8,8'-dithiobisquinoline is not widely published in standard literature. However, based on its chemical structure and data from analogous compounds like 5-chloro-8-hydroxyquinoline, a qualitative and predictive profile can be established.[3] The molecule is generally considered practically insoluble in water but soluble in several organic solvents.
Factors Influencing Solubility:
-
Solvent Polarity: Due to its hydrophobic nature, solubility is expected to be higher in non-polar or moderately polar organic solvents compared to highly polar solvents like water.
-
pH: In highly acidic aqueous solutions, the protonation of the quinoline nitrogen atoms could slightly increase solubility, although this effect is likely limited by the overall hydrophobicity.
-
Temperature: For most solid solutes, solubility increases with temperature. This is expected to hold true for 8,8'-dithiobisquinoline.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the expected solubility based on general principles of "like dissolves like" and data from structurally similar compounds. Experimental verification is strongly recommended for specific applications.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Water | H₂O | 78.5 | Very Low / Insoluble | High polarity of water is incompatible with the hydrophobic quinoline rings. |
| Ethanol | C₂H₅OH | 24.6 | Sparingly Soluble | Can engage in some polar interactions but is less polar than water, aiding dissolution. |
| Methanol | CH₃OH | 32.7 | Sparingly Soluble | Similar to ethanol, but its higher polarity may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | A non-polar solvent well-suited for dissolving large, hydrophobic organic molecules. |
| Chloroform | CHCl₃ | 4.8 | Soluble | Similar to DCM, its non-polar nature effectively solvates the quinoline structure. |
| 1,4-Dioxane | C₄H₈O₂ | 2.2 | Soluble | A non-polar ether that is an excellent solvent for many organic compounds.[3] |
Stability Profile: Degradation Pathways and Influencing Factors
The primary point of instability in 8,8'-dithiobisquinoline is the disulfide bond. Understanding its susceptibility to degradation is crucial for determining appropriate storage conditions, formulation strategies, and analytical methods.
Primary Degradation Pathway: Reductive Cleavage
The most significant degradation pathway is the reductive cleavage of the disulfide bond to yield two molecules of 8-mercaptoquinoline. This reaction is highly favored in the presence of reducing agents or under specific biological conditions.
-
Chemical Reductants: Reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and even some thiols can rapidly cleave the disulfide bond.[1]
-
Biological Reduction: In intracellular environments, glutathione (GSH) is a key biological thiol that can reduce disulfide bonds, a mechanism often exploited in drug delivery.[1]
Caption: Reductive cleavage of 8,8'-dithiobisquinoline.
Other Potential Degradation Pathways
-
Hydrolysis: While the disulfide bond itself is generally stable to hydrolysis, the overall molecule could be susceptible to degradation under harsh acidic or alkaline conditions, which may affect the quinoline rings.[4][5] The degradation of the quinoline structure itself can occur via microbiological pathways, often involving hydroxylation.[6][7][8][9]
-
Oxidation: Strong oxidizing agents can potentially oxidize the sulfur atoms to higher oxidation states (e.g., thiosulfinates, thiosulfonates, or sulfonic acids).
-
Photodegradation: Aromatic systems like quinoline can be susceptible to degradation upon exposure to UV light. Photostability testing is recommended for formulations intended for long-term storage or use under ambient light.[10]
Experimental Protocols for Assessment
To ensure scientific rigor, the solubility and stability of 8,8'-dithiobisquinoline must be determined empirically. The following protocols provide robust, self-validating frameworks for these assessments.
Protocol 1: Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of 8,8'-dithiobisquinoline in a chosen solvent.
Methodology:
-
Preparation: Add an excess amount of solid 8,8'-dithiobisquinoline to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of 8,8'-dithiobisquinoline using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Trustworthiness Check: The experiment should be run in triplicate. The presence of undissolved solid at the end of the equilibration period confirms that saturation was achieved.
Protocol 2: Stability Assessment (Forced Degradation Study)
Forced degradation studies, as outlined in ICH guidelines, are essential for identifying degradation pathways and developing stability-indicating analytical methods.[12][13][14][15][16]
Objective: To evaluate the stability of 8,8'-dithiobisquinoline under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 8,8'-dithiobisquinoline in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).[4]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Reductive Degradation: Add a suitable reducing agent like 10 mM DTT and store at room temperature.
-
Thermal Stress: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose a solid sample and a solution sample to a controlled light source as per ICH Q1B guidelines.[10]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact parent compound from all major degradation products.[11]
-
Data Interpretation: Calculate the percentage of remaining 8,8'-dithiobisquinoline and identify and quantify major degradants. Mass spectrometry (LC-MS) can be used to identify the structure of unknown degradation products.[15][17][18][19]
Caption: Workflow for a forced degradation stability study.
Practical Recommendations for Handling and Storage
Based on the compound's stability profile, the following best practices are recommended:
-
Storage: Store solid 8,8'-dithiobisquinoline in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at low temperatures (-20 °C or -80 °C), protected from light, and purged with an inert gas to remove oxygen.
-
Solvent Selection: Avoid using solvents that contain reactive impurities. For long-term storage in solution, aprotic solvents like DMSO or DMF are generally preferred over protic solvents.
-
Material Compatibility: Be aware that the degradation product, 8-mercaptoquinoline, is a known chelating agent and can interact with metal ions.[11] Use high-quality glassware or polymer containers to avoid metal contamination.
Conclusion
8,8'-Dithiobisquinoline is a hydrophobic molecule with limited aqueous solubility but good solubility in common aprotic organic solvents like DMSO and DCM. Its stability is primarily dictated by the disulfide bond, which is highly susceptible to reductive cleavage. Degradation can also occur under harsh pH, oxidative, and photolytic conditions. A thorough understanding and empirical validation of its solubility and stability using robust protocols, such as the shake-flask method and forced degradation studies, are critical for its successful application in research and development. Proper handling and storage are essential to maintain the integrity of this valuable compound.
References
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
-
Disulfide-containing Macromolecules for Therapeutic Delivery - PMC - NIH. (URL: [Link])
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Degradation of protein disulphide bonds in dilute alkali. - Semantic Scholar. (URL: [Link])
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Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC - PubMed Central. (URL: [Link])
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The Role of Microemulsions in Enhancing the Stability of Biopharmaceut | DDDT. (URL: [Link])
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Microbiological Degradation of Quinoline by Pseudomonas Stutzeri: The Coumarin Pathway of Quinoline Catabolism - PubMed. (URL: [Link])
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Stability Studies | Coriolis Pharma. (URL: [Link])
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Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. (URL: [Link])
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Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction - PubMed. (URL: [Link])
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Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (URL: [Link])
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Early Development GMPs for Stability (Part IV) - Pharmaceutical Technology. (URL: [Link])
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Study of Forced Decomposition Behavior of Lamivudine Using LC, LC-MS/TOF and MS(n). (URL: [Link])
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (URL: [Link])
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Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])
-
Detection and Quantification of 8-Hydroxy-2′-Deoxyguanosine in Alzheimer's Transgenic Mouse Urine using Capillary Electrophoresis - PMC - NIH. (URL: [Link])
-
HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. (URL: [Link])
-
Rapid Quantification of Digitoxin and Its Metabolites Using Differential Ion Mobility Spectrometry-Tandem Mass Spectrometry - PubMed. (URL: [Link])
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (URL: [Link])
-
Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS - Hilaris Publisher. (URL: [Link])
-
8-hydroxyquinoline - AERU - University of Hertfordshire. (URL: [Link])
-
A method for routine quantitation of urinary 8-hydroxy-2'-deoxyguanosine based on solid-phase extraction and micro-high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])
-
Guidance for Industry #5 - Drug Stability Guidelines - FDA. (URL: [Link])
-
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for Quinoline, 8,8'-dithiobis- in Advanced Fluorescence Microscopy
Introduction: Unveiling the Potential of a Redox-Sensitive Quinoline Dimer
Quinoline and its derivatives have long been recognized as a versatile class of heterocyclic aromatic compounds, demonstrating a wide array of applications in medicinal chemistry and materials science due to their unique photophysical and biological properties.[1][2] In the realm of bioimaging, quinoline-based scaffolds are extensively utilized as fluorescent probes for detecting metal ions, tracking biomolecules, and sensing changes in the cellular microenvironment.[1][2] This application note delves into the specific characteristics and potential applications of a unique quinoline derivative, Quinoline, 8,8'-dithiobis- , in the context of advanced fluorescence microscopy techniques, particularly focusing on its prospective use in Stochastic Optical Reconstruction Microscopy (STORM).
While a majority of research has centered on functionalized monomeric quinolines, the dimeric structure of Quinoline, 8,8'-dithiobis-, featuring a disulfide (-S-S-) linkage between two quinoline moieties at the 8-position, presents intriguing possibilities. The disulfide bond is a key functional group in biological systems, most notably in the context of protein folding and redox signaling. Its susceptibility to cleavage under reducing conditions, such as the high glutathione concentrations within the cytoplasm, makes it an excellent trigger for developing "turn-on" or cleavable fluorescent probes.[3][4] This inherent redox sensitivity of the disulfide bridge in Quinoline, 8,8'-dithiobis- forms the basis of its proposed application as a specialized probe in super-resolution microscopy.
This document will provide a comprehensive overview of Quinoline, 8,8'-dithiobis-, including its chemical properties, a proposed mechanism for its application as a redox-sensitive probe, a comparative analysis of the photophysical properties of related quinoline derivatives, and a detailed, albeit prospective, protocol for its use in STORM imaging.
Chemical Properties and Structure
Quinoline, 8,8'-dithiobis- is an organic compound with the chemical formula C₁₈H₁₂N₂S₂. Its structure consists of two quinoline units linked by a disulfide bond at the 8-position of each quinoline ring.
-
Systematic Name: 8,8'-Disulfanediyldiquinoline
-
CAS Number: 1160-28-7
-
Molecular Weight: 320.44 g/mol
The presence of the disulfide bond is the most defining feature of this molecule, suggesting a potential for redox-dependent fluorescence. The quinoline moiety itself is known to exhibit fluorescence, although the substitution at the 8-position with a sulfur atom can influence its photophysical properties, potentially leading to fluorescence quenching in the dimeric, disulfide-bonded state.
Proposed Mechanism of Action in a Reducing Environment
We hypothesize that Quinoline, 8,8'-dithiobis- can function as a "turn-on" fluorescent probe for imaging reducing environments within cells, such as the cytoplasm and mitochondria. The underlying principle is the cleavage of the disulfide bond by reducing agents like glutathione (GSH), which are present in high concentrations intracellularly.
In its native, dimeric state, the fluorescence of the quinoline moieties is likely quenched due to the proximity of the two aromatic rings and the presence of the disulfide bond, which can act as a fluorescence quencher. Upon entering a reducing environment, the disulfide bond is cleaved, yielding two molecules of quinoline-8-thiol. This cleavage event is proposed to restore the fluorescence of the quinoline fluorophore, leading to a "turn-on" signal that is directly proportional to the reducing potential of the local environment.
Caption: Proposed redox-sensing mechanism of Quinoline, 8,8'-dithiobis-.
Photophysical Properties of Representative Quinoline Derivatives
To provide a context for the potential performance of Quinoline, 8,8'-dithiobis-, the following table summarizes the photophysical properties of several well-characterized quinoline-based fluorescent probes. It is important to note that the exact photophysical parameters for Quinoline, 8,8'-dithiobis- and its reduced form, quinoline-8-thiol, would require experimental validation.
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Features & Applications |
| Quinoline | ~310-320 | ~350-450 | Variable | Parent compound, fluorescence is sensitive to solvent and substitution. |
| 8-Hydroxyquinoline | ~360 | ~490 | ~0.02 | Widely used as a metal ion sensor.[5] |
| DDQC (Quinoline-Coumarin) | ~420 | ~500 | ~0.6 | pH sensor with good cell permeability.[6] |
| QZn (Quinoline-based Zn2+ probe) | ~410 (820 for 2P) | ~520 | ~0.45 | Two-photon probe for intracellular zinc ions.[7] |
| QNO (Quinoline-based NO probe) | ~405 (810 for 2P) | ~515 | - | Two-photon probe for nitric oxide.[8] |
| Proposed Quinoline-8-thiol | ~340-360 | ~450-480 | To be determined | Hypothesized fluorescent product of disulfide cleavage. |
Values for "Proposed Quinoline-8-thiol" are estimations based on related thiol-containing aromatic compounds and require experimental verification.
Prospective Application in dSTORM (direct Stochastic Optical Reconstruction Microscopy)
The "turn-on" nature of Quinoline, 8,8'-dithiobis- upon reduction makes it a promising candidate for dSTORM imaging of reducing compartments within cells. In dSTORM, super-resolution is achieved by temporally separating the fluorescence of individual molecules. Standard fluorophores can be induced to "blink" by using specific imaging buffers, often containing a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA).[9][10]
We propose a novel approach where the intrinsic redox chemistry of the cell, rather than an exogenous thiol in the buffer, drives the "on" state of the probe. Quinoline, 8,8'-dithiobis- would be introduced to the cells in its "off" state. Upon entering a reducing environment, it would be cleaved into its fluorescent "on" state (quinoline-8-thiol). The subsequent "blinking" required for dSTORM could then be managed by a standard STORM imaging buffer, which would reversibly shelve the activated quinoline-8-thiol into a dark state.
This approach could offer a higher signal-to-background ratio for imaging specific redox environments, as the probe would only become fluorescent in the region of interest.
Caption: Proposed experimental workflow for STORM imaging with Quinoline, 8,8'-dithiobis-.
Detailed Protocol for dSTORM Imaging using Quinoline, 8,8'-dithiobis- (Prospective)
Disclaimer: The following protocol is a proposed methodology based on established dSTORM procedures and the hypothesized properties of Quinoline, 8,8'-dithiobis-. Optimization of probe concentration, incubation times, and imaging parameters will be necessary.
Materials
-
Quinoline, 8,8'-dithiobis- (stock solution in DMSO, e.g., 1 mM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
dSTORM Imaging Buffer (see below for preparation)
-
High-quality glass-bottom dishes or coverslips (#1.5 thickness)
dSTORM Imaging Buffer Preparation
A common dSTORM buffer formulation suitable for many dyes is an oxygen-scavenging system with a thiol. Given the nature of the proposed probe, an MEA-based buffer is a good starting point.[9][10]
Buffer Components:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
-
GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) in 200 µL Buffer A. Centrifuge to remove precipitate and use the supernatant. Store at 4°C for up to 2 weeks.
-
1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL 0.25 N HCl. Store at 4°C for up to 1 month.
Working Imaging Buffer (prepare fresh before imaging):
To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution. Mix gently and keep on ice.[10]
Experimental Procedure
-
Cell Culture and Plating:
-
Culture cells of interest in their appropriate medium.
-
Plate cells on high-quality glass-bottom dishes or coverslips to an appropriate confluency for imaging.
-
-
Probe Loading:
-
Dilute the Quinoline, 8,8'-dithiobis- stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM (this will require optimization).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
-
(Optional) Fixation and Permeabilization:
-
For fixed-cell imaging, after washing, fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
If targeting intracellular structures with antibodies in conjunction with the probe, permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
dSTORM Imaging:
-
Mount the sample on a STORM-capable microscope.
-
Replace the PBS or medium with the freshly prepared dSTORM Imaging Buffer.
-
Locate the cells of interest using brightfield or low-intensity epifluorescence.
-
Illuminate the sample with a laser line appropriate for the excitation of quinoline-8-thiol (e.g., 405 nm or a violet laser). The initial, continuous illumination will serve to both excite the activated fluorophores and drive them into a dark state.
-
A second, lower-power laser (e.g., 405 nm) can be used to facilitate the return of the fluorophores from the dark state to the fluorescent state, thereby controlling the density of blinking molecules.
-
Acquire a time series of images (typically 10,000-50,000 frames) with a high-sensitivity camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture single-molecule blinking events (e.g., 10-30 ms).
-
-
Image Reconstruction:
-
Process the acquired image stack using appropriate localization microscopy software (e.g., Nikon NIS-Elements with N-STORM, ImageJ with ThunderSTORM, or custom software).
-
The software will identify and localize the center of each blinking event with sub-pixel accuracy.
-
The final super-resolution image is reconstructed from the coordinates of all localized molecules.
-
Conclusion and Future Perspectives
Quinoline, 8,8'-dithiobis- represents a largely unexplored molecule with significant potential in the field of advanced fluorescence microscopy. Its unique disulfide linkage offers a compelling avenue for the development of novel redox-sensitive probes. The proposed application in dSTORM imaging of reducing cellular environments provides a framework for future investigations into this and similar disulfide-containing fluorophores. Experimental validation of its photophysical properties upon cleavage and optimization of imaging protocols are critical next steps to fully realize the potential of this intriguing compound. The ability to visualize redox states with nanoscale resolution would be a powerful tool for researchers in numerous fields, from cell biology to drug development.
References
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
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- 9. mvi-inc.com [mvi-inc.com]
- 10. augusta.edu [augusta.edu]
Application Note: Protocol for the "Turn-On" Detection of Heavy Metal Ions Using Quinoline, 8,8'-dithiobis-
Abstract
The monitoring of heavy metal ion contamination is a critical task in environmental science, clinical toxicology, and pharmaceutical development. This document provides a comprehensive guide to the application of Quinoline, 8,8'-dithiobis- (di(8-quinolyl) disulfide) as a selective "turn-on" sensor for the detection of various heavy metal ions. The protocol is based on a metal-induced reductive cleavage of the disulfide bond, which releases the potent chelator 8-mercaptoquinoline. The subsequent formation of a stable metal-thiolate complex generates a robust colorimetric or fluorescent signal, allowing for sensitive quantification. We present the underlying scientific principles, detailed experimental protocols for sensor validation, and guidelines for data analysis and interpretation.
Introduction: The Pro-Sensor Strategy
Traditional methods for heavy metal detection, such as atomic absorption spectroscopy, are highly sensitive but require expensive instrumentation and are not suitable for rapid, on-site analysis[1]. Colorimetric and fluorometric sensors offer a compelling alternative due to their portability, cost-effectiveness, and ease of use[1]. Quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ), are well-established as powerful metal chelators that often exhibit significant changes in their optical properties upon metal binding[2][3][4][5][6].
This application note explores a pro-sensor strategy using Quinoline, 8,8'-dithiobis-. In its native state, this molecule is optically inactive in the desired signaling range. The central disulfide bond acts as a "lock," which can be "unlocked" by specific heavy metal ions capable of inducing its reductive cleavage[7][8][9]. This reaction releases two equivalents of the active sensor, 8-mercaptoquinoline (quinoline-8-thiol), which is the sulfur analog of 8-HQ[10]. The liberated 8-mercaptoquinoline molecules then avidly chelate the metal ion, forming a thermodynamically stable complex that produces a distinct and measurable optical signal. This "turn-on" mechanism provides a high signal-to-noise ratio, as the signal is only generated in the presence of the target analyte.
Principle of Detection
The sensing mechanism is a two-step process initiated by the target heavy metal ion (M²⁺):
-
Reductive Cleavage: The heavy metal ion interacts with the disulfide bond of Quinoline, 8,8'-dithiobis-, leading to its cleavage. This reaction yields two molecules of the deprotonated 8-mercaptoquinoline anion.
-
Chelation and Signal Generation: The newly formed 8-mercaptoquinoline ligands immediately coordinate with the metal ion. As a bidentate ligand, 8-mercaptoquinoline uses both its quinoline nitrogen and thiol sulfur to form a stable five-membered chelate ring with the metal[10][11]. This complexation event restricts intramolecular rotations and alters the electronic structure of the quinoline fluorophore, resulting in a strong colorimetric and/or fluorescent response.
Caption: Metal-induced activation of the Quinoline, 8,8'-dithiobis- sensor.
Materials and Reagents
-
Sensor: Quinoline, 8,8'-dithiobis- (CAS 1160-28-7)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Buffer: HEPES buffer (10 mM, pH 7.4)
-
Metal Ion Stock Solutions: 10 mM stock solutions of various metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, CuCl₂, ZnCl₂, FeCl₃, NiCl₂) in deionized water.
-
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Vortex mixer
-
Experimental Protocols
Protocol 1: Preparation of Sensor Stock Solution
Causality: Quinoline, 8,8'-dithiobis- is poorly soluble in water. A polar aprotic organic solvent like DMF or DMSO is required to create a concentrated stock solution that can be diluted into the final aqueous assay medium.
-
Accurately weigh 3.20 mg of Quinoline, 8,8'-dithiobis- (M.W. = 320.44 g/mol ).
-
Dissolve the solid in 10.0 mL of DMF to prepare a 1.0 mM stock solution.
-
Store the stock solution in a dark, airtight container at 4°C. The solution is stable for several weeks.
Protocol 2: General Procedure for Heavy Metal Ion Detection
Causality: The assay is performed in a buffered aqueous solution to maintain a physiological pH, which is crucial for the stability of the resulting metal complex and ensures reproducible results[12]. A small volume of the organic sensor stock is added, resulting in a final solution that is predominantly aqueous.
-
To a 1.5 mL microcentrifuge tube, add 970 µL of 10 mM HEPES buffer (pH 7.4).
-
Add 10 µL of the metal ion solution of interest (or the unknown sample). The final concentration of the metal ion will vary depending on the experiment (e.g., for a 100 µM test, use a 10 mM stock). For a blank measurement, add 10 µL of deionized water.
-
Add 20 µL of the 1.0 mM Quinoline, 8,8'-dithiobis- stock solution to initiate the reaction. The final sensor concentration will be 20 µM in a total volume of 1.0 mL.
-
Vortex the solution gently for 5 seconds.
-
Incubate the mixture at room temperature (25°C) for 15 minutes to allow for complete complex formation.
-
Transfer the solution to a quartz cuvette.
-
For Colorimetric Analysis: Scan the absorbance spectrum from 300 nm to 700 nm. Record the absorbance at the wavelength of maximum absorbance (λ_max) of the formed complex.
-
For Fluorometric Analysis: Excite the sample at the optimal excitation wavelength (to be determined by an excitation scan, typically around 340-400 nm for quinoline derivatives) and record the emission spectrum[12][13]. Record the fluorescence intensity at the emission maximum.
Protocol 3: Determination of Sensor Performance
Trustworthiness: A sensor is only reliable if its performance is well-characterized. This self-validating protocol establishes the sensor's selectivity against a panel of common metal ions and its sensitivity towards the target analyte.
A. Selectivity Assay:
-
Prepare a series of tubes, each containing a different metal ion (e.g., Pb²⁺, Hg²⁺, Cd²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Mg²⁺, Ca²⁺) at a fixed concentration (e.g., 50 µM final concentration). Include a "blank" tube with no metal ion.
-
Execute the general detection procedure (Protocol 2) for each tube.
-
Measure the absorbance or fluorescence response for each metal ion.
-
Plot the signal response as a bar chart against the different metal ions. A highly selective sensor will show a significantly larger response for one or a few specific ions compared to others.
B. Sensitivity Assay (Calibration Curve and LOD):
-
Prepare a series of dilutions of the target metal ion stock solution to create standards with final concentrations ranging from 0 µM to 100 µM (or an appropriate range determined from initial tests).
-
Execute the general detection procedure (Protocol 2) for each standard concentration and a blank (0 µM).
-
Measure the absorbance or fluorescence response for each concentration.
-
Plot the signal intensity (y-axis) against the metal ion concentration (x-axis) to generate a calibration curve.
-
Perform a linear regression on the linear portion of the curve.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / m where σ is the standard deviation of the blank measurements (at least n=10 replicates) and m is the slope of the calibration curve[14][15][16][17].
Data Presentation and Interpretation
Quantitative data should be summarized for clarity.
Table 1: Representative Sensor Performance Data (Hypothetical)
| Parameter | Value | Method |
|---|---|---|
| Target Analyte | Pb²⁺ | Colorimetric |
| λmax | 450 nm | UV-Vis |
| Linear Range | 1 - 50 µM | Calibration Curve |
| Limit of Detection (LOD) | 0.8 µM | 3σ / slope |
| Selectivity | High vs. Cd²⁺, Zn²⁺, Ni²⁺ | >10-fold signal enhancement |
| Response Time | < 15 minutes | Kinetic Analysis |
A strong linear relationship (R² > 0.99) in the calibration curve indicates a reliable quantitative assay within that range. The selectivity profile determines the sensor's suitability for specific applications where interfering ions may be present.
Overall Experimental Workflow
Caption: General experimental workflow for metal ion sensing.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal or weak signal | 1. Incorrect pH. 2. Metal ion concentration too low. 3. Degraded sensor stock. | 1. Verify buffer pH is ~7.4. 2. Use a positive control with a known metal concentration. 3. Prepare fresh sensor stock solution. |
| High background signal | 1. Contaminated buffer or water. 2. Autofluorescence of sample matrix. | 1. Use high-purity deionized water and analytical grade reagents. 2. Run a sample-only blank (without sensor) to measure background. |
| Precipitation in cuvette | 1. Sensor or complex solubility exceeded. 2. High concentration of metal salt. | 1. Decrease the concentration of the sensor. 2. Ensure the final percentage of organic solvent (e.g., DMF) is low (<5%). |
| Poor linearity in calibration | 1. Concentration range is too wide. 2. Saturation of the sensor. | 1. Narrow the concentration range of standards. 2. If signal plateaus, this indicates the upper limit of detection. |
Safety Precautions
-
Quinoline derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Heavy metal salts are toxic. Handle them with extreme caution, avoid inhalation of dust, and prevent skin contact.
-
DMF and DMSO are skin-penetrating solvents. Handle them in a fume hood and avoid contact.
-
Dispose of all waste containing heavy metals and organic solvents according to institutional and local environmental regulations.
References
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The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide. (1984). Talanta. [Link]
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8-Mercaptoquinoline. Wikipedia. [Link]
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Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
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Colorimetric sensor for highly sensitive and selective detection of copper ion. The Royal Society of Chemistry. [Link]
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Sharma, V., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Publishing. [Link]
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HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]
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A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2020). PMC - NIH. [Link]
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A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. (2015). Inorganic Chemistry - ACS Publications. [Link]
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A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). PMC - NIH. [Link]
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Can metal ions be used as gas-phase disulfide bond cleavage reagents? A survey of coinage metal complexes of model peptides containing an intermolecular disulfide bond. The University of Melbourne. [Link]
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Colorimetric Detection of Heavy Metal Ions Using Label-Free Gold Nanoparticles and Alkanethiols. (2025). ResearchGate. [Link]
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Remarkable colorimetric sensing of heavy metal ions based on thiol-rich nanoframes. pubs.rsc.org. [Link]
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Colorimetric sensors: Sensitivity and detection limit. (2025). ResearchGate. [Link]
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Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. (2022). MDPI. [Link]
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Electrocatalytic Reduction of Disulfide Bonds in Antibodies. ChemRxiv. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
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The Limit of Detection. LCGC International. [Link]
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Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. NIH. [Link]
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Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. MDPI. [Link]
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8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. [Link]
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CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). YouTube. [Link]
-
Dynamical roles of metal ions and the disulfide bond in Cu, Zn superoxide dismutase folding and aggregation. (2008). PMC - PubMed Central. [Link]
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Reduction mechanism of disulfide bonds. ResearchGate. [Link]
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Limits of detection in spectroscopy. ResearchGate. [Link]
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Facile Sensor for Heavy Metals Based on Thiol-Capped CdTe Quantum Dot. (2018). Hilaris Publisher. [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega - ACS Publications. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. [Link]
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8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. YouTube. [Link]
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Application Notes and Protocols: Quinoline, 8,8'-dithiobis- for the Detection of Environmental Metal Pollutants
Introduction: The Imperative for Sensitive Metal Ion Detection
Heavy metal contamination of water resources represents a significant threat to both ecological balance and human health.[1] Industrial effluents, agricultural runoff, and mining activities are primary contributors to the elevated levels of toxic metal ions such as copper (Cu²⁺), mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) in the environment.[2][3] Copper, while an essential trace element, becomes toxic at elevated concentrations, posing risks to aquatic life and potentially causing health issues in humans like Wilson's disease.[2][4] This necessitates the development of simple, rapid, sensitive, and selective methods for the on-site monitoring of these pollutants.[5][6][7]
Among the various analytical techniques, colorimetric and fluorometric chemosensors have gained prominence due to their operational simplicity, high sensitivity, and potential for real-time analysis without requiring sophisticated instrumentation.[5][8][9] Quinoline and its derivatives have emerged as a "privileged structure" in the design of such sensors, owing to their potent metal-chelating ability and favorable photophysical properties.[10][11] This guide focuses on a specific quinoline-based chemosensor, Quinoline, 8,8'-dithiobis- (DTBQ) , detailing its mechanism, application, and detailed protocols for the detection of metal pollutants, with a primary focus on copper (II) ions.
Principle of Detection: A Tale of Disulfide Cleavage and Chelation
The efficacy of Quinoline, 8,8'-dithiobis- (DTBQ) as a metal ion sensor is rooted in a clever two-step chemical process: reductive cleavage followed by metal ion chelation. This mechanism provides a distinct "turn-on" signal, making it highly reliable.
1. The Sensor Molecule (DTBQ): DTBQ is a dimer of 8-mercaptoquinoline linked by a disulfide (-S-S-) bond. In this dimeric form, the molecule is relatively non-interactive with metal ions and typically colorless or weakly colored.
2. Reductive Cleavage & Chelation: The core of the detection mechanism involves the cleavage of the disulfide bond in the presence of a target metal ion, such as Cu²⁺. This reaction yields two molecules of the active chelating agent, 8-mercaptoquinoline (8-MQ). The newly formed 8-MQ molecules then immediately coordinate with the metal ion.
3. Signal Generation: The resulting metal-8-MQ complex is a highly stable and intensely colored species.[2] This complex formation leads to a distinct color change, typically to a yellow or brownish hue, which can be observed by the naked eye and quantified using a UV-Visible spectrophotometer. The intensity of the color is directly proportional to the concentration of the metal ion in the sample.[4] This process is highly selective, particularly for copper, due to the high affinity and stability of the Cu(II)-8-MQ complex.[12]
The diagram below illustrates this sensing mechanism.
Caption: Mechanism of metal ion detection using DTBQ.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of the DTBQ sensor and its application in the colorimetric determination of copper in aqueous samples.
Protocol 1: Synthesis of Quinoline, 8,8'-dithiobis- (DTBQ)
From 8-Hydroxyquinoline
This protocol outlines the synthesis of DTBQ starting from the commercially available 8-hydroxyquinoline. The synthesis involves converting 8-hydroxyquinoline to 8-mercaptoquinoline, which is then oxidized to form the disulfide bond of DTBQ. The synthesis of 8-hydroxyquinoline itself is a well-established industrial process.[13][14]
Materials:
-
8-Hydroxyquinoline
-
Thiourea
-
Hydrobromic acid
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 8-Quinolinethiol (8-Mercaptoquinoline):
-
In a round-bottom flask, dissolve 8-hydroxyquinoline and thiourea in ethanol.
-
Slowly add hydrobromic acid to the solution while stirring.
-
Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[15]
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to precipitate the 8-quinolinethiol.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
-
Oxidation to Quinoline, 8,8'-dithiobis- (DTBQ):
-
Dissolve the synthesized 8-quinolinethiol in an appropriate solvent like ethanol.
-
Slowly add a solution of hydrogen peroxide (an oxidizing agent) dropwise while stirring at room temperature.
-
The reaction will lead to the formation of a precipitate, which is the DTBQ product.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Filter the yellow DTBQ precipitate, wash thoroughly with water and then with a small amount of cold ethanol.
-
Dry the final product in a desiccator. Confirm the structure using NMR and mass spectrometry.
-
Protocol 2: Preparation of Reagents for Analysis
1. DTBQ Stock Solution (1 mM):
-
Accurately weigh the required amount of synthesized DTBQ.
-
Dissolve it in a suitable organic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) to prepare a 1 mM stock solution.
-
Store this solution in a dark, airtight container at 4°C. Causality Note: DTBQ is dissolved in an organic solvent due to its poor solubility in water. Storing it in the dark prevents potential photodegradation.
2. Copper (II) Standard Stock Solution (1000 ppm):
-
Use a commercially available certified 1000 ppm Cu²⁺ standard solution or prepare it by dissolving a precise mass of high-purity copper salt (e.g., Cu(NO₃)₂·3H₂O) in deionized water.[16]
-
Acidify slightly with nitric acid to prevent hydrolysis and precipitation.
3. Buffer Solution (e.g., HEPES, pH 7.4):
-
Prepare a buffer solution to maintain a constant pH during the analysis. The optimal pH for the complex formation between Cu²⁺ and 8-MQ is typically in the neutral to slightly basic range.[16][17]
-
Dissolve the buffering agent (e.g., HEPES) in deionized water and adjust the pH to 7.4 using NaOH or HCl.
4. Working Standard Solutions:
-
Prepare a series of copper working standards (e.g., ranging from 0.1 µM to 20 µM) by serial dilution of the 1000 ppm stock solution in deionized water. These will be used to generate a calibration curve.
Protocol 3: Colorimetric Determination of Cu²⁺ in Water Samples
This workflow details the analysis of an environmental water sample.
Caption: General workflow for Cu²⁺ detection.
Procedure:
-
Sample Preparation:
-
Collect the environmental water sample (e.g., river water, industrial effluent) in a clean container.[18]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the spectrophotometric reading.
-
-
Assay Procedure:
-
Label a set of microcentrifuge tubes or wells in a 96-well plate for your blank, standards, and unknown samples.
-
To each tube/well, add 500 µL of the appropriate solution (deionized water for the blank, copper standards, or filtered water sample).
-
Add 400 µL of the buffer solution (e.g., HEPES, pH 7.4) to each tube/well.
-
Initiate the reaction by adding 100 µL of the 1 mM DTBQ stock solution to each tube/well. The final volume is 1 mL. Self-Validation Note: The addition of the sensor reagent should be the final step to ensure that the reaction timing is consistent across all samples and standards.
-
Mix gently and incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow for complete color development.[4]
-
-
Spectrophotometric Measurement:
-
Set a UV-Visible spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for the Cu(II)-8-MQ complex. This is typically in the range of 450-500 nm and should be determined experimentally.[19]
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of all standards and the unknown samples.
-
Protocol 4: Data Analysis and Interpretation
-
Calibration Curve:
-
Plot the absorbance values of the copper standards (y-axis) against their corresponding concentrations (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates a good linear fit.
-
-
Concentration Calculation:
-
Use the equation of the line to calculate the concentration of Cu²⁺ in your unknown sample. Rearrange the formula to: Concentration (x) = (Absorbance (y) - c) / m .
-
Remember to account for any dilutions made during sample preparation.
-
-
Performance Metrics:
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the blank. It can be calculated as LOD = 3.3 * (SD / m) , where SD is the standard deviation of the blank measurements and m is the slope of the calibration curve.[20]
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. It is calculated as LOQ = 10 * (SD / m) .[20]
-
Performance Characteristics
The performance of quinoline-based sensors can vary depending on the specific derivative and experimental conditions. The following table summarizes typical performance data for copper detection using related methods.
| Parameter | Typical Value | Rationale / Comment |
| Analyte | Cu²⁺ | Highly selective due to the strong affinity of the thiol group for copper.[12][17] |
| Method | Colorimetric / Spectrophotometric | Simple, cost-effective, and suitable for field applications.[21] |
| λmax | ~450 - 500 nm | Corresponds to the visible color of the formed metal-ligand complex.[19] |
| Linear Range | ~0.5 - 20 µM | The range where absorbance is directly proportional to concentration.[19][22] |
| Limit of Detection (LOD) | ~10 nM - 1 µM | High sensitivity allows for the detection of trace amounts of copper.[23] |
| Common Interferences | Fe³⁺, Hg²⁺, Ni²⁺ | May form complexes, but often with lower stability or different spectral properties. Masking agents can sometimes be used. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or weak color development | 1. DTBQ solution has degraded.2. Incorrect pH of the reaction mixture.3. Presence of strong chelating agents (e.g., EDTA) in the sample. | 1. Prepare a fresh DTBQ stock solution.2. Verify the buffer pH and ensure it is correct for complex formation.3. Consider sample pre-treatment if interfering substances are suspected. |
| High background absorbance | 1. Turbidity in the water sample.2. Contaminated reagents or glassware. | 1. Ensure the sample is properly filtered (0.45 µm or smaller).2. Use high-purity water and acid-washed glassware. Run a reagent blank. |
| Poor linearity (R² < 0.99) | 1. Inaccurate preparation of standard solutions.2. Pipetting errors.3. Concentration range is outside the linear response of the assay. | 1. Carefully re-prepare standards from a certified stock.2. Calibrate pipettes and use proper pipetting technique.3. Adjust the concentration range of the standards. |
| Inconsistent/Irreproducible results | 1. Fluctuation in incubation time or temperature.2. Photodegradation of the sensor or complex. | 1. Standardize the incubation time and perform the assay at a constant temperature.2. Protect solutions from direct light during incubation and measurement. |
References
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-
DergiPark. Computational Studies on Quinoline Based Metal Chemosensors. Available from: [Link]
-
PubMed. A Low-Cost Colorimetric Assay for the Analytical Determination of Copper Ions with Consumer Electronic Imaging Devices in Natural Water Samples. Molecules. 2023 Jun 17;28(12):4831. Available from: [Link]
-
Royal Society of Chemistry. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. 2024, 36, 929-934. Available from: [Link]
-
ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. Available from: [Link]
-
ACS Omega. Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. 2020 Oct 12. Available from: [Link]
-
CORE. A New Sensitive Reagent for the Spectrophotometric Determination of Copper. Available from: [Link]
-
National Institutes of Health (NIH). A Low-Cost Colorimetric Assay for the Analytical Determination of Copper Ions with Consumer Electronic Imaging Devices in Natural Water Samples. Molecules. 2023 Jun 17;28(12):4831. Available from: [Link]
-
Royal Society of Chemistry. Colorimetric determination of copper(ii) ions using gold nanoparticles as a probe. RSC Advances. Available from: [Link]
-
Royal Society of Chemistry. Colorimetric and “turn-on” fluorescent determination of Cu2+ ions based on rhodamine–quinoline derivative. Analyst. Available from: [Link]
- SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES. (2019-03-05).
- Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application.
-
Frontiers. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). Available from: [Link]
- Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As) capture & detection based on quinoline probe binding data. (2025-03-22).
-
Revue Roumaine de Chimie. SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. Available from: [Link]
- Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions.
-
PubMed Central. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). Available from: [Link]
-
PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]
-
ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available from: [Link]
-
Royal Society of Chemistry. Selectivity of bis(calix[23]diquinone) ionophores towards metal ions in solvent dimethylsulfoxide: A molecular mechanics and molecular dynamics study. Phys. Chem. Chem. Phys., 2006,8, 521-532. Available from: [Link]
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ITRC. Sampling and Analysis - ITRC 1,4-Dioxane. Available from: [Link]
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Open Journal of Applied Sciences. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. 2021, 11, 1-10. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Validation and quantitative analysis of cadmium, chromium, copper, nickel, and lead in snake fruit by Inductively Coupled Plasma. 2018, 8(02), pp. 044-048. Available from: [Link]
-
MDPI. Determination of Heavy Metal Content: Arsenic, Cadmium, Mercury, and Lead in Cyano-Phycocyanin Isolated from the Cyanobacterial Biomass. Available from: [Link]
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-
PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Med Chem Lett. 2012 Dec 20;4(2):170-4. Available from: [Link]
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Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
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Teledyne Labs. Automating the Preparation of Water Samples for EPA 200.8. Available from: [Link]
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Detailed experimental protocol for the synthesis of Quinoline, 8,8'-dithiobis-
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of Quinoline, 8,8'-dithiobis-, also known as 8,8'-diquinolyl disulfide. This symmetrical disulfide is a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and efficient method for the synthesis of this compound via the oxidative dimerization of 8-mercaptoquinoline hydrochloride using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant. This application note is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction and Scientific Background
Quinoline, 8,8'-dithiobis- (CAS No. 1160-28-7) is a heterocyclic compound characterized by two quinoline rings linked by a disulfide bond at their 8-positions.[1][2][3] The quinoline moiety itself is a prominent scaffold in numerous pharmacologically active molecules. The introduction of a disulfide linkage offers a site for reversible cleavage under reducing conditions, a property that is of significant interest in the design of prodrugs and responsive materials.
The synthesis of symmetrical disulfides from their corresponding thiols is a fundamental transformation in organic chemistry. This is typically achieved through an oxidative coupling reaction. A variety of oxidizing agents can be employed for this purpose, including molecular oxygen (air), hydrogen peroxide, and dimethyl sulfoxide (DMSO).[4]
The protocol detailed below utilizes DMSO as the oxidant. This choice is predicated on several advantages. DMSO is a mild and selective oxidant for thiols, minimizing the risk of over-oxidation to sulfonic acids.[1] Furthermore, it can often serve as the reaction solvent, simplifying the experimental setup. The reaction proceeds by the oxidation of the thiol group of 8-mercaptoquinoline to form a sulfenic acid intermediate, which then reacts with another molecule of the thiol to yield the disulfide product.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | Notes |
| 8-Mercaptoquinoline hydrochloride | ≥98% | Commercially Available | Starting material. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.5% | Commercially Available | Serves as both solvent and oxidant. |
| Deionized Water | High Purity | Laboratory Supply | For work-up. |
| Ethanol | Reagent Grade | Laboratory Supply | For washing the product. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers and graduated cylinders
-
Standard laboratory glassware
-
Analytical balance
-
Melting point apparatus
-
Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)
Experimental Protocol: Synthesis of Quinoline, 8,8'-dithiobis-
This protocol describes the synthesis of Quinoline, 8,8'-dithiobis- via the DMSO-mediated oxidation of 8-mercaptoquinoline hydrochloride.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of Quinoline, 8,8'-dithiobis-.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-mercaptoquinoline hydrochloride.
-
Solvent Addition: To the flask, add anhydrous dimethyl sulfoxide (DMSO). A typical ratio is approximately 10 mL of DMSO per gram of the starting material.
-
Heating and Reaction: Place the flask in a heating mantle and attach a condenser. Begin stirring the mixture and heat it to a temperature of 80-90 °C. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. Once cooled, slowly add deionized water to the reaction mixture while stirring. The product will precipitate out of the solution as a yellow solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with generous portions of deionized water and then with a small amount of cold ethanol. This helps to remove any residual DMSO and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization of Quinoline, 8,8'-dithiobis-
The identity and purity of the synthesized Quinoline, 8,8'-dithiobis- should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | Yellow to light brown powder[1] |
| Melting Point | 200-208 °C[5] |
| Molecular Formula | C₁₈H₁₂N₂S₂[1][3] |
| Molecular Weight | 320.43 g/mol [1][3] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra should be consistent with the structure of Quinoline, 8,8'-dithiobis-.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The absence of a thiol (S-H) stretch and the presence of characteristic aromatic C-H and C=N stretches would be expected.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The molecular ion peak corresponding to the molecular weight of Quinoline, 8,8'-dithiobis- should be observed.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
8-Mercaptoquinoline hydrochloride: This compound is a thiol and may have an unpleasant odor. Handle it in a fume hood.
-
Dimethyl sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Ensure the reaction temperature is maintained at 80-90 °C. Extend the reaction time and monitor by TLC. |
| Starting material is of poor quality. | Use a fresh, high-purity batch of 8-mercaptoquinoline hydrochloride. | |
| Product is impure | Inefficient washing. | Ensure the product is washed thoroughly with deionized water and ethanol to remove all DMSO and other impurities. |
| Side reactions. | Over-oxidation can be minimized by not exceeding the recommended reaction temperature and time. |
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of Quinoline, 8,8'-dithiobis-. The use of DMSO as both a solvent and an oxidant offers a convenient and efficient approach to this valuable compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high-purity Quinoline, 8,8'-dithiobis- for their research and development needs.
References
-
Organic Chemistry Portal. (2024). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
PubChem. (n.d.). 8-Mercaptoquinoline. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
Sources
Application Notes and Protocols for Utilizing Quinoline, 8,8'-dithiobis- in Enzymatic Inhibition Assays
Introduction: Unveiling the Potential of Quinoline, 8,8'-dithiobis- as a Novel Enzyme Inhibitor
Quinoline, 8,8'-dithiobis- is a symmetrical disulfide-containing aromatic compound. Its unique structure, featuring two quinoline moieties linked by a reactive disulfide bridge, suggests its potential as a modulator of enzymatic activity, particularly for enzymes susceptible to redox regulation. The quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, while the disulfide bond introduces the capacity for thiol-disulfide exchange reactions. This positions Quinoline, 8,8'-dithiobis- as a compelling candidate for inhibiting enzymes whose catalytic mechanism relies on cysteine residues.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize Quinoline, 8,8'-dithiobis- in enzymatic inhibition assays. We will focus on its putative role as an inhibitor of Protein Disulfide Isomerase (PDI), a critical enzyme in protein folding and redox signaling, whose active site is characterized by highly reactive cysteine residues.
Scientific Rationale: Targeting Protein Disulfide Isomerase (PDI)
Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum that catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1][2] PDI contains two thioredoxin-like catalytic domains, each with a highly conserved CXXC active site motif. The cysteine residues within this motif are essential for its enzymatic activity, engaging in thiol-disulfide exchange reactions with substrate proteins.[3][4][5]
The disulfide bridge in Quinoline, 8,8'-dithiobis- is hypothesized to interact with the catalytic cysteine residues of PDI. This interaction could occur through a thiol-disulfide exchange reaction, leading to the formation of a mixed disulfide between the inhibitor and the enzyme, thereby inactivating it. This proposed mechanism is a form of covalent inhibition, which can be highly specific and potent.
Proposed Inhibitory Mechanism of Quinoline, 8,8'-dithiobis- on PDI
The following diagram illustrates the proposed mechanism of PDI inhibition by Quinoline, 8,8'-dithiobis-. The inhibitor is thought to interact with the reduced, active form of PDI.
Caption: Proposed mechanism of PDI inhibition by Quinoline, 8,8'-dithiobis-.
Experimental Protocol: PDI Inhibition Assay using Insulin as a Substrate
A well-established method to measure the reductase activity of PDI is the insulin turbidity assay.[6][7][8] In the presence of a reducing agent like dithiothreitol (DTT), PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain. This aggregation can be monitored by measuring the increase in turbidity at 650 nm. An inhibitor of PDI will prevent this aggregation.
Materials and Reagents
-
Quinoline, 8,8'-dithiobis-
-
Recombinant Human PDI
-
Insulin (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Potassium Phosphate buffer (100 mM, pH 7.0)
-
EDTA (1 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.0.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of Quinoline, 8,8'-dithiobis- in 100% DMSO.
-
Insulin Stock Solution: Prepare a 10 mg/mL (approximately 1.7 mM) insulin solution in the assay buffer. This may require gentle warming to dissolve. Prepare fresh daily.
-
PDI Working Solution: Dilute the recombinant PDI in assay buffer to the desired working concentration (e.g., 1 µM). The optimal concentration should be determined empirically.
-
DTT Solution: Prepare a 100 mM DTT solution in assay buffer. Prepare fresh daily.
Assay Procedure
The following workflow outlines the steps for performing the PDI inhibition assay.
Caption: Experimental workflow for the PDI inhibition assay.
Step-by-Step Method:
-
Assay Setup: In a 96-well plate, add the following components in the order listed:
-
Assay Buffer
-
Insulin solution (final concentration of 0.1-0.2 mg/mL)
-
Serial dilutions of Quinoline, 8,8'-dithiobis- (or DMSO for control wells). Ensure the final DMSO concentration is ≤ 1%.
-
PDI working solution (final concentration to be optimized, e.g., 0.1 µM)
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DTT solution to all wells (final concentration of 1 mM).
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30 to 60 minutes.
Controls
-
No-inhibitor control: Contains all reagents except the inhibitor (substitute with DMSO). This represents 100% enzyme activity.
-
No-enzyme control: Contains all reagents except PDI. This serves as a background control for non-enzymatic insulin aggregation.
-
Positive control inhibitor (optional): A known PDI inhibitor, such as bacitracin, can be used to validate the assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of insulin aggregation by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [1 - (Rate with Inhibitor / Rate of No-inhibitor control)] x 100
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PDI activity.
Expected Results
The following table provides a hypothetical example of data that could be obtained from this assay.
| Quinoline, 8,8'-dithiobis- (µM) | Absorbance Rate (mAU/min) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 0.1 | 9.2 | 12.4 |
| 1 | 6.8 | 35.2 |
| 10 | 2.1 | 80.0 |
| 100 | 0.5 | 95.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in no-enzyme control | Insulin precipitation | Prepare fresh insulin solution; ensure complete dissolution. |
| No or low signal in control wells | Inactive PDI; incorrect reagent concentrations | Verify PDI activity; check reagent concentrations and preparation. |
| Inconsistent results | Pipetting errors; temperature fluctuations | Use calibrated pipettes; ensure consistent temperature control. |
Conclusion
Quinoline, 8,8'-dithiobis- represents a promising chemical scaffold for the development of novel enzyme inhibitors, with a strong rationale for targeting Protein Disulfide Isomerase. The provided protocol for the insulin-based turbidimetric assay offers a robust and high-throughput compatible method for evaluating the inhibitory potential of this compound. Further studies to confirm the mechanism of inhibition and to explore its selectivity against other thiol-dependent enzymes are warranted.
References
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Sliskovic, I., Raturi, A., & Mutus, B. (2010). A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity. Journal of biomolecular screening, 15(7), 849-854. [Link]
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Stopa, A., Holle, L. A., & Wolberg, A. S. (2014). Therapeutic implications of protein disulfide isomerase inhibition in thrombotic disease. Arteriosclerosis, thrombosis, and vascular biology, 34(8), 1601-1607. [Link]
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Karala, A. R., & Ruddock, L. W. (2010). Characterization of the active site cysteine residues of the thioredoxin-like domains of protein disulfide isomerase. FEBS letters, 584(13), 2829-2834. [Link]
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Darby, N. J., & Creighton, T. E. (1995). Characterization of the active site cysteine residues of the thioredoxin-like domains of protein disulfide isomerase. Biochemistry, 34(51), 16770-16780. [Link]
-
Wallis, A. K., & Freedman, R. B. (2010). Catalysis of protein folding by protein disulfide isomerase and small-molecule mimics. Chemical Society reviews, 39(1), 101-110. [Link]
-
Wang, C., Li, W., & Wang, C. C. (2018). PDI-regulated disulfide bond formation in protein folding and biomolecular assembly. Protein science : a publication of the Protein Society, 27(7), 1263-1273. [Link]
-
Laurindo, F. R., Pescatore, L. A., & de Souza, H. P. (2012). Methods of measuring protein disulfide isomerase activity: a critical overview. Frontiers in chemistry, 3, 46. [Link]
-
Protein disulfide-isomerase. (2023, November 28). In Wikipedia. [Link]
-
Hoffstrom, B. G., Kaplan, A., & Letai, A. (2010). Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins. Nature chemical biology, 6(12), 900-906. [Link]
-
Wang, L., Wang, X., & Wang, C. C. (2015). Protein disulfide isomerase family mediated redox regulation in cancer. Biochimica et biophysica acta, 1855(2), 90-100. [Link]
-
Xu, S., Sankar, S., & Neamati, N. (2014). Protein disulfide isomerase: a promising target for cancer therapy. Drug discovery today, 19(3), 222-240. [Link]
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Appenzeller-Herzog, C., & Ellgaard, L. (2008). The human PDI family: versatility packed into a single fold. Biochimica et biophysica acta, 1783(4), 535-548. [Link]
-
Jasuja, R., Passam, F. H., Kennedy, D. R., Kim, S. H., van Hessem, L., Lin, L., ... & Furie, B. C. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents. The Journal of clinical investigation, 122(6), 2104-2113. [Link]
-
Lee, J. H., & Lee, Y. S. (2009). Promotion of insulin aggregation by protein disulfide isomerase. Journal of biochemistry and molecular biology, 42(4), 238-244. [Link]
-
Patsnap. (2024). What are PDI inhibitors and how do they work?. [Link]
-
Mezghrani, A., Fassone, E. J., & Ellgaard, L. (2008). Manipulation of oxidative protein folding and PDI redox state in mammalian cells. The EMBO journal, 27(1), 219-229. [Link]
-
Bekendam, R. H., & Flaumenhaft, R. (2016). Reduction of protein disulfide isomerase results in open conformations and stimulates dynamic exchange between structural ensembles. Blood, 128(1), 148-157. [Link]
-
Xu, L., et al. (2018). Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. Leukemia, 32(10), 2231-2242. [Link]
-
Chen, C. H., et al. (2021). Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. Cancers, 13(16), 4153. [Link]
-
Khan, H. A., & Mutus, B. (2014). Redox reactions of PDI. Antioxidants & redox signaling, 20(4), 629-644. [Link]
-
Benham, A. M. (2012). Protein disulfide isomerase a multifunctional protein with multiple physiological roles. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1823(4), 816-822. [Link]
-
National Center for Biotechnology Information. (2013). Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase. In Probe Reports from the NIH Molecular Libraries Program. [Link]
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Application Notes and Protocols for Cellular Staining with Quinoline, 8,8'-dithiobis-
Introduction: Unveiling Cellular Thiols with Quinoline, 8,8'-dithiobis-
Quinoline and its derivatives are a well-established class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and bio-imaging due to their diverse biological activities and inherent fluorescence properties.[1][2] This guide provides a comprehensive overview and a detailed protocol for the application of a specific quinoline derivative, Quinoline, 8,8'-dithiobis-, as a fluorescent probe for the detection and visualization of cellular thiols. The dithiobis- (disulfide) linkage within this molecule is designed to react with intracellular thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), through a thiol-disulfide exchange reaction. This reaction results in the formation of a fluorescent quinoline-thiol adduct, enabling the qualitative and potentially quantitative assessment of cellular thiol status. Understanding the dynamics of cellular thiols is crucial, as they play a pivotal role in maintaining cellular redox homeostasis and are implicated in a multitude of physiological and pathological processes.
Mechanism of Action: Thiol-Disulfide Exchange
The core principle behind the utility of Quinoline, 8,8'-dithiobis- as a cellular stain lies in the specific and efficient reaction between its disulfide bond and free thiol groups within the cell. This process, known as thiol-disulfide exchange, is a fundamental biochemical reaction. The disulfide bond in Quinoline, 8,8'-dithiobis- is relatively stable but will readily react with a nucleophilic thiolate anion (R-S⁻), which is the deprotonated form of a thiol (R-SH).
The reaction proceeds as a nucleophilic attack of the cellular thiolate on one of the sulfur atoms of the disulfide bridge in Quinoline, 8,8'-dithiobis-. This leads to the cleavage of the disulfide bond and the formation of a new, mixed disulfide between the quinoline moiety and the cellular thiol. The other half of the Quinoline, 8,8'-dithiobis- molecule is released as a quinoline-8-thiol. It is the formation of this new quinoline-thiol adduct within the cellular environment that is accompanied by a change in fluorescence, allowing for visualization.
Caption: Cellular staining workflow with Quinoline, 8,8'-dithiobis-.
-
Cell Seeding: Seed the cells of interest onto a suitable imaging platform, such as glass-bottom dishes, chamber slides, or 96-well plates compatible with fluorescence microscopy. Allow the cells to adhere and grow to a confluency of 60-80%.
-
Probe Loading: a. Gently remove the culture medium from the cells. b. Wash the cells once with warm (37°C) PBS to remove any residual serum. c. Add the freshly prepared probe working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells with the probe working solution for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will vary depending on the cell type and the desired staining intensity and should be determined empirically.
-
Washing: Following incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS. This step is crucial for removing any unbound probe and reducing background fluorescence.
-
Imaging: After the final wash, add fresh warm cell culture medium or PBS to the cells. Immediately proceed to image the stained cells using a fluorescence microscope.
Protocol 3: Fluorescence Microscopy and Data Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for imaging. Based on the known spectral properties of quinoline derivatives, it is anticipated that the Quinoline-thiol adduct will have an excitation maximum in the violet or blue region of the spectrum and an emission maximum in the blue or green region. A standard DAPI or a custom violet/blue filter set is a good starting point for imaging.
-
Authoritative Grounding: The photophysical properties of 8-hydroxyquinoline derivatives often show fluorescence in the 330-410 nm region. It is crucial to experimentally determine the optimal excitation and emission wavelengths for the Quinoline, 8,8'-dithiobis-thiol adduct.
-
-
Image Acquisition: Acquire images using a sensitive camera. It is advisable to use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching. Acquire images from multiple fields of view for each experimental condition to ensure the data is representative.
Data Interpretation and Expected Results
Upon successful staining, cells with higher levels of free thiols will exhibit brighter fluorescence. The staining pattern can provide insights into the subcellular distribution of thiols. It is important to include appropriate controls in your experiment:
-
Unstained Control: Cells that have not been treated with the probe to assess background autofluorescence.
-
Positive Control (Optional): Pre-treat cells with a known thiol-modulating agent (e.g., N-acetylcysteine to increase thiols or a thiol-depleting agent like buthionine sulfoximine) to validate the probe's response.
Troubleshooting and Scientific Considerations
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | Incomplete washing, probe aggregation, or autofluorescence. | Increase the number and duration of washing steps. Filter the working solution before use. Use a spectrally distinct probe or appropriate background subtraction during image analysis. |
| Weak or No Signal | Low probe concentration, insufficient incubation time, or low cellular thiol levels. | Optimize probe concentration and incubation time. Use a positive control to confirm probe reactivity. |
| Cellular Toxicity | High probe concentration or prolonged incubation. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range. [3]Reduce incubation time. |
| Phototoxicity/Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use a more sensitive camera or a more photostable probe if available. |
Cytotoxicity of Quinoline Derivatives: It is important to acknowledge that some quinoline derivatives can exhibit cytotoxic effects, particularly at higher concentrations. [4][5][6][7]Therefore, it is crucial to perform a dose-response experiment to identify a concentration of Quinoline, 8,8'-dithiobis- that provides adequate staining without compromising cell viability.
Conclusion
Quinoline, 8,8'-dithiobis- presents a promising tool for the fluorescent labeling of cellular thiols. The protocol outlined in this guide provides a solid foundation for researchers to begin their investigations. By carefully optimizing the experimental parameters and considering the potential for cytotoxicity, this probe can be effectively employed to gain valuable insights into the intricate role of thiols in cellular health and disease.
References
- Can, G., et al. (2018). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands, 8(2), 123-129.
- Kaur, R., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104.
- Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 15-19.
- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(18), 3948-3962.
- Leung, C.-F., & Ko, C.-C. (2016). Synthesis and photophysical properties of isocyano ruthenium(II) quinoline-8-thiolate complexes with visible-light and near-infrared emission. Journal of Organometallic Chemistry, 804, 101-107.
- RSC Publishing. (n.d.). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances.
- EdUHK Research Repository. (2016). Synthesis and photophysical properties of isocyano ruthenium(II) quinoline-8-thiolate complexes with visible-light and near-infrared emission.
- Indian Journal of Pure & Applied Physics. (2006). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 44, 281-286.
- Martiryan, A. I., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 33(5), 2049-2059.
- Saadeh, H. A., et al. (2023). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Journal of the Chilean Chemical Society, 68(2), 5849-5856.
- Abidin, N. Z., et al. (2021).
- Meeusen, J. W., et al. (2008).
- Taylor & Francis eBooks. (n.d.).
- BIOSYNCE. (2025, October 23). Can quinoline be used as a fluorescent probe?
- Crimson Publishers. (2023, February 22).
- Journal of Materials Chemistry B. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
-
NIH. (2025, October 3). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[3][8]henanthroline Ligand and Its Cu(I) Complexes.
- ResearchGate. (n.d.).
- AAT Bioquest. (n.d.). Spectrum [Thioflavin S].
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Application Notes and Protocols for the Analytical Quantification of Quinoline, 8,8'-dithiobis-
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Quinoline, 8,8'-dithiobis- (also known as 8,8'-diquinolyl disulfide; CAS 1160-28-7). Addressed to researchers, scientists, and professionals in drug development, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and an indirect spectrophotometric assay based on disulfide bond reduction. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological robustness and data integrity.
Introduction and Scientific Principles
Quinoline, 8,8'-dithiobis- (QDDS) is a disulfide-containing heterocyclic compound. Its structure, featuring two quinoline rings linked by a disulfide bridge, imparts distinct chemical properties that are central to designing analytical strategies. The quinoline moiety provides a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection. The disulfide bond, on the other hand, is susceptible to chemical reduction, offering an alternative, indirect route for quantification.
The accurate quantification of QDDS is critical for various applications, including:
-
Pharmaceutical Development: As a potential active pharmaceutical ingredient (API), impurity, or metabolite.
-
Quality Control: Ensuring purity and stability in bulk manufacturing and formulated products.
-
Materials Science: Where quinoline derivatives are used as ligands or building blocks.
This guide explores both direct and indirect quantification strategies to provide a versatile analytical toolkit for researchers.
Direct Quantification Method 1: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the cornerstone method for the analysis of non-volatile, thermally stable organic molecules like QDDS. An RP-HPLC method offers high precision, accuracy, and sensitivity for quantifying QDDS in various matrices.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic properties, which provide excellent retention for the aromatic quinoline rings of QDDS.[1][2]
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The addition of a small percentage of formic or phosphoric acid is crucial.[3][4] It protonates the nitrogen atoms on the quinoline rings, preventing peak tailing by minimizing interactions with residual silanol groups on the stationary phase and ensuring a single ionic species is present, leading to sharp, symmetrical peaks.
-
Detection: The quinoline ring system exhibits strong UV absorbance.[5] Detection at approximately 254 nm or 340 nm provides high sensitivity and selectivity against many matrix components.[6]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of QDDS using RP-HPLC.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Procedure:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of QDDS reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution (Target concentration ~25 µg/mL): Accurately weigh a portion of the sample containing approximately 2.5 mg of QDDS into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: Equilibrate the column for at least 20 minutes. Inject the diluent (as a blank), followed by the calibration standards and sample solutions.
Method Validation (Self-Validating System)
To ensure the trustworthiness of the results, the method must be validated according to established guidelines.[7][8]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | ~0.7 µg/mL |
| Specificity | Peak purity index > 990; no interference from blank | Pass |
Direct Quantification Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For matrices where high specificity is required or for orthogonal validation, GC-MS is a powerful alternative. This technique is suitable for thermally stable and sufficiently volatile compounds. QDDS has a predicted high boiling point, but analysis is feasible with a high-temperature column and appropriate conditions.[9]
Causality Behind Experimental Choices
-
Extraction Solvent: Toluene is an excellent solvent for aromatic compounds like quinoline and is compatible with GC-MS analysis.[10]
-
GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating aromatic compounds based on their boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, creating a molecular fingerprint for confident identification.[11]
-
Detection Mode: Selective Ion Monitoring (SIM) of characteristic ions of QDDS enhances sensitivity and selectivity by filtering out background noise.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of QDDS using GC-MS.
Detailed GC-MS Protocol
Instrumentation:
-
GC system with an autosampler coupled to a Mass Spectrometer.
GC-MS Conditions:
| Parameter | Setting |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range (Scan) | 50 - 400 m/z |
| SIM Ions | Monitor for M⁺ (320.4 m/z) and key fragment ions |
Procedure:
-
Sample/Standard Preparation: Prepare calibration standards and sample solutions in toluene.
-
Extraction (for solid samples): Weigh sample into a vial, add a known volume of toluene, and sonicate for 20 minutes.[10]
-
Filtration: Filter the extract through a 0.45 µm PTFE filter into a GC vial.
-
Analysis: Inject the prepared samples and standards into the GC-MS system.
-
Quantification: Build a calibration curve by plotting the peak area of the primary characteristic ion against concentration.
Indirect Quantification via Disulfide Reduction & Spectrophotometry
This method leverages the unique chemistry of the disulfide bond. It is a cost-effective technique suitable for high-throughput screening or when chromatographic equipment is unavailable. The protocol involves a two-step process: reduction of the disulfide bond to yield two equivalents of 8-mercaptoquinoline, followed by reaction of these thiols with a chromogenic reagent.[12]
Causality Behind Experimental Choices
-
Reducing Agent: Dithiothreitol (DTT) is a strong reducing agent that efficiently cleaves disulfide bonds.
-
Chromogenic Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent (DTNB), reacts stoichiometrically with thiols to produce the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[12] This provides a sensitive and reliable colorimetric signal directly proportional to the amount of thiol, and thus to the original amount of QDDS.
Reaction Pathway
Caption: Two-step reaction for the indirect quantification of QDDS.
Detailed Spectrophotometric Protocol
Instrumentation:
-
UV-Vis Spectrophotometer and 96-well microplate reader (optional).
Reagents:
-
Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTT Solution: 10 mM DTT in Assay Buffer (prepare fresh).
-
DTNB Solution: 4 mg/mL DTNB in Assay Buffer (prepare fresh and protect from light).
-
QDDS Standard: 1 mM stock solution in DMSO.
Procedure:
-
Standard Curve: Prepare dilutions of the QDDS standard in DMSO, then further dilute into Assay Buffer to final concentrations ranging from 1 to 50 µM.
-
Sample Preparation: Dissolve the sample in DMSO and dilute with Assay Buffer to fall within the standard curve range.
-
Reduction Step: In a microplate well or cuvette, mix 50 µL of standard or sample with 50 µL of the 10 mM DTT solution. Incubate for 30 minutes at room temperature to ensure complete reduction.
-
Color Development: Add 100 µL of the DTNB solution to each well. Mix and incubate for 15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 412 nm.
-
Calculation: Subtract the absorbance of a reagent blank. Plot the absorbance of the standards versus their concentration. Use the resulting calibration curve to determine the concentration of QDDS in the samples. (Note: Each mole of QDDS produces two moles of thiol, which must be accounted for in the stoichiometry).
Method Comparison
| Feature | RP-HPLC-UV | GC-MS | Spectrophotometric Assay |
| Principle | Direct Chromatography | Direct Chromatography | Indirect, Colorimetric |
| Specificity | Good to Excellent | Excellent | Moderate (potential interference from other thiols/reducing agents) |
| Sensitivity | High (ng/mL) | Very High (pg/mL) | Moderate (µM range) |
| Throughput | Moderate | Low to Moderate | High (microplate compatible) |
| Cost/Complexity | High | Highest | Low |
| Best For | Routine QC, stability studies, purity analysis | Structure confirmation, analysis in complex matrices | High-throughput screening, process monitoring |
References
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences.
- Analytical Methods. RSC Publishing.
- Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. International Journal of Pharmacy and Pharmaceutical Sciences.
- Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731).
- 8,8'-DIQUINOLYL DISULFIDE | 1160-28-7. ChemicalBook.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences.
- Analytical method validation: A brief review.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- Validation of Analytical Methods.
- Quantification of Thiols and Disulfides. PMC - PubMed Central.
- UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 4. sielc.com [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsred.com [ijsred.com]
- 7. wjarr.com [wjarr.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. 8,8'-DIQUINOLYL DISULFIDE | 1160-28-7 [amp.chemicalbook.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. Human Metabolome Database: Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731) [hmdb.ca]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Staining Efficiency of 8,8'-Dithiobis-quinoline
Welcome to the technical support guide for 8,8'-dithiobis-quinoline, a specialized histochemical reagent for the detection of protein-bound sulfhydryl (-SH) groups. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their tissue staining experiments and achieve reliable, high-quality results.
Introduction to Thiol-Specific Staining
8,8'-dithiobis-quinoline, also known as di-8-quinolyl disulfide, is a highly specific reagent used to visualize the location of thiols (sulfhydryl groups) within tissue sections. These groups are primarily found in the amino acid cysteine and are critical to protein structure and function, including enzymatic activity and antioxidant status. Alterations in the thiol-disulfide balance are implicated in various pathological conditions, making their detection a valuable tool in research.[1][2]
The staining mechanism relies on a thiol-disulfide exchange reaction. The disulfide bond in 8,8'-dithiobis-quinoline is cleaved by a protein-bound sulfhydryl group in the tissue. This reaction releases a molecule of 8-mercaptoquinoline, which then chelates with available metal ions (introduced or endogenous) to form a colored precipitate at the site of the thiol, allowing for brightfield microscopic visualization.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of staining with 8,8'-dithiobis-quinoline?
The method is based on a thiol-disulfide exchange reaction. The disulfide bond (-S-S-) in the reagent is attacked by a nucleophilic thiolate anion (R-S⁻) from a cysteine residue in a tissue protein. This cleaves the reagent, releasing 8-mercaptoquinoline, which subsequently chelates metal ions to produce a visible, colored compound at the reaction site.[3][4]
Q2: What is the optimal tissue preparation for this stain?
Proper fixation is critical to preserve both tissue morphology and the target sulfhydryl groups. Over-fixation, especially with aldehyde-based fixatives like formalin, can mask or chemically modify thiol groups, leading to weak or no staining.[5][6][7]
-
Recommended: For optimal preservation of sulfhydryl groups, precipitating fixatives such as cold acetone or ethanol are often preferred.[8][9][10] These denature proteins without extensive cross-linking.[9][10]
-
Acceptable with Caution: If formalin-fixed, paraffin-embedded (FFPE) tissue must be used, minimize fixation time (18-24 hours is often sufficient) and consider an antigen retrieval-like step with a gentle reducing agent to unmask thiol groups.[7]
Q3: How should I prepare and store the 8,8'-dithiobis-quinoline staining solution?
The stability of the staining solution is crucial for reproducible results. The disulfide bond is sensitive to degradation, especially at alkaline pH.
-
Preparation: Dissolve 8,8'-dithiobis-quinoline in a suitable organic solvent like ethanol or DMSO before diluting it to the final working concentration in a slightly acidic or neutral buffer (e.g., phosphate buffer, pH 6.8-7.2).[11] Preparing a concentrated stock in a pure organic solvent can enhance stability.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. The working solution should be prepared fresh before each use to avoid degradation.[11]
Q4: What is the expected result of a positive stain?
The final color depends on the metal ion chelated by the 8-mercaptoquinoline product. If no specific metal salt is added to the protocol, the color will depend on the endogenous metals present in the tissue, which can be variable. For consistent results, it is common to include a metal salt (e.g., a mercury or zinc salt, used with appropriate safety precautions) in a subsequent step to produce a distinct and uniform color.
Detailed Staining Protocol
This protocol provides a general framework. Optimization of incubation times and reagent concentrations may be necessary for specific tissue types and experimental conditions.
Reagents and Materials
-
Tissue sections on slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanols)
-
Staining Solution: 8,8'-dithiobis-quinoline (concentration to be optimized, typically in the µM to low mM range) in phosphate buffer (pH 7.0)
-
Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
(Optional) Metal Salt Solution for color development
-
Counterstain (e.g., Hematoxylin or Nuclear Fast Red)
-
Mounting Medium and Coverslips
-
Humidified chamber[12]
Step-by-Step Methodology
-
Deparaffinization and Rehydration: For FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water. For frozen sections, bring slides to room temperature and fix as required (e.g., cold acetone for 10 minutes).
-
Washing: Wash slides thoroughly in distilled water, followed by a wash in the staining buffer.
-
Staining: Incubate the slides with the freshly prepared 8,8'-dithiobis-quinoline staining solution in a humidified chamber. Incubation time should be optimized (e.g., 30-60 minutes at room temperature).
-
Washing: Wash the slides extensively with wash buffer (e.g., 3 changes of 5 minutes each) to remove unbound reagent. Insufficient washing is a common cause of high background.
-
(Optional) Color Development: If required, incubate with a metal salt solution to produce a consistent color. Wash thoroughly afterward.
-
Counterstaining: Apply a suitable counterstain to visualize cellular nuclei. Be careful not to over-stain, which could obscure the specific signal.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium.
Experimental Workflow Diagram
Caption: Standard workflow for staining tissue thiols.
Troubleshooting Guide
This section addresses common issues encountered during the staining procedure in a question-and-answer format.
Problem 1: Weak or No Staining
Q: My tissue should be positive for thiols, but I am seeing very weak or no signal. What could be the cause?
This is a frequent issue that can stem from several factors related to tissue preparation or reagent integrity.[6]
| Potential Cause | Explanation & Solution |
| Over-Fixation | Aldehyde fixatives (formalin, glutaraldehyde) create extensive protein cross-links that can chemically modify or physically block access to sulfhydryl groups.[7][8] Solution: Reduce fixation time. If using FFPE tissue is unavoidable, try a gentle reduction step (e.g., with a low concentration of Dithiothreitol (DTT)) prior to staining to unmask epitopes. |
| Inactive Reagent | The disulfide bond in 8,8'-dithiobis-quinoline can degrade over time, especially in solution at non-optimal pH. Solution: Always prepare the working staining solution fresh from a frozen stock. Confirm the purity and integrity of the solid reagent. |
| Incorrect pH | The thiol-disulfide exchange reaction is pH-dependent. The attacking species is the thiolate anion (R-S⁻), which is more prevalent at pH values near or above the pKa of the sulfhydryl group (~8.5). However, a very high pH can degrade the reagent. Solution: Optimize the pH of your staining buffer. A range of 7.0-7.5 is a good starting point, but empirical testing is recommended. |
| Oxidation of Thiols | Endogenous sulfhydryl groups can be oxidized to disulfides during tissue processing and storage, rendering them unreactive with the stain. Solution: Process tissues as quickly as possible. Ensure all buffers are freshly prepared and consider perfusing tissues with saline to remove blood, which can contain oxidizing agents.[8] |
Problem 2: High Background Staining
Q: My entire tissue section is stained, making it impossible to distinguish a specific signal. How can I fix this?
High background often results from non-specific binding of the reagent or inadequate washing.[13]
| Potential Cause | Explanation & Solution |
| Reagent Concentration Too High | An excessive concentration of the staining reagent can lead to non-specific hydrophobic interactions with tissue components.[6] Solution: Perform a titration experiment to determine the optimal concentration. Start with the lowest concentration suggested in the literature and increase it incrementally.[6] |
| Insufficient Washing | Failure to completely remove unbound reagent before the color development or mounting steps will result in diffuse, non-specific staining. Solution: Increase the duration and/or number of washes after the staining step. Use a gentle detergent like Tween-20 (0.05%) in your wash buffer to reduce non-specific binding.[6] |
| Reagent Precipitation | If the reagent is not fully dissolved or precipitates out of solution during incubation, it can deposit onto the tissue section. Solution: Ensure the reagent is completely dissolved in the stock solvent before diluting into the aqueous buffer. Filter the final working solution through a 0.22 µm filter before applying it to the slides. |
| Endogenous Reducing Agents | Tissues rich in other reducing substances could potentially react with the reagent non-specifically. Solution: Include a blocking step. Incubating the tissue with a non-thiol-containing blocking agent (like N-ethylmaleimide) on a control slide can help determine if the staining is specific to thiols. |
Problem 3: Inconsistent Staining Across Slides/Batches
Q: I'm getting variable results from one experiment to the next. What causes this inconsistency?
Reproducibility issues often point to subtle variations in protocol execution.
| Potential Cause | Explanation & Solution |
| Drying of Tissue Sections | Allowing sections to dry out at any stage of the staining process can cause artifacts and uneven staining, often seen as darker staining at the edges of the tissue. Solution: Always use a humidified chamber during incubation steps.[12] Never let the slides dry out between steps. |
| Variable Fixation Time | Inconsistent fixation times between tissue samples will lead to different levels of thiol preservation and masking.[7] Solution: Standardize the fixation protocol for all samples within an experiment and across experiments. |
| Reagent Instability | Using a staining solution that was prepared hours or days earlier can lead to weaker staining over time as the reagent degrades. Solution: Strictly adhere to the practice of preparing the working solution immediately before use. |
Mechanism of Action: A Deeper Look
The staining process is a two-step chemical reaction. Understanding this mechanism is key to troubleshooting and optimizing the protocol.
-
Thiol-Disulfide Exchange: A protein-bound thiol group (Protein-SH), specifically the thiolate anion (Protein-S⁻), acts as a nucleophile. It attacks one of the sulfur atoms in the 8,8'-dithiobis-quinoline disulfide bond.
-
Chelation and Precipitation: This reaction forms a new, mixed disulfide bond between the protein and one half of the reagent, and it releases one molecule of 8-mercaptoquinoline. This product is a potent metal chelator. In the presence of metal ions (M²⁺), it forms a stable, colored, and insoluble complex that precipitates at the site of the original thiol.
Caption: Chemical mechanism of thiol detection.
By understanding these principles and systematically addressing potential issues, researchers can effectively enhance the staining efficiency and reliability of 8,8'-dithiobis-quinoline for the precise localization of sulfhydryl groups in tissue samples.
References
-
Vertex AI Search, 14
-
Vertex AI Search, 8
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Vertex AI Search, 5
-
Vertex AI Search, 6
-
Vertex AI Search, 13
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Vertex AI Search,
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Vertex AI Search, 1
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Vertex AI Search, 15
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Vertex AI Search, 16
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Vertex AI Search, 2
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Vertex AI Search, 7
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Vertex AI Search, 9
-
Vertex AI Search, 10
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Vertex AI Search, 17
-
Vertex AI Search, 18
-
Vertex AI Search, 3
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Vertex AI Search, 19
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Vertex AI Search, 20
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Vertex AI Search, 12
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Vertex AI Search, 21
-
Vertex AI Search, 22
-
Vertex AI Search, 11
-
Vertex AI Search, 23
-
Vertex AI Search, 24
-
Vertex AI Search, 4
Sources
- 1. The relevance of tissue thiol histochemistry to diagnostic hematopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relevance of tissue thiol histochemistry to diagnostic hematopathology | Semantic Scholar [semanticscholar.org]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Fixation Strategies and Formulations | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Optimizing fresh specimen staining for rapid identification of tumor biomarkers during surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. Reflections on the Principles of Fixation in Histochemistry and Cytochemistry: With a Special Focus on Immunohistochemistry and In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of histochemical stains using whole slide imaging: development of a method and demonstration of its usefulness in laboratory quality control | Semantic Scholar [semanticscholar.org]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimising Golgi–Cox staining for use with perfusion-fixed brain tissue validated in the zQ175 mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Disulfide synthesis by S-S coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 8,8'-Dithiodiquinoline
Introduction
Welcome to the technical support center for the synthesis of Quinoline, 8,8'-dithiobis- (also known as 8,8'-dithiodiquinoline). This important disulfide-containing compound is synthesized via the oxidative coupling of two molecules of 8-mercaptoquinoline (quinoline-8-thiol). While the reaction appears straightforward, achieving a high yield can be challenging. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final yield of 8,8'-dithiodiquinoline is significantly lower than expected. What is the most common point of failure?
A1: In our experience, the primary contributor to low yield is the quality and handling of the starting material, 8-mercaptoquinoline. Thiols are notoriously susceptible to oxidation, and the starting material can often be partially or fully oxidized before the reaction even begins.
Initial Diagnostic Steps:
-
Assess Starting Material Purity: Before starting your synthesis, analyze your 8-mercaptoquinoline using Thin Layer Chromatography (TLC). The presence of a less polar spot (closer to the solvent front) corresponding to the disulfide product indicates pre-oxidation.
-
Verify Storage Conditions: 8-mercaptoquinoline should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and protected from light. Thiols can readily oxidize in the presence of atmospheric air over time[1].
-
Consider the Hydration State: 8-mercaptoquinoline can exist as a red solid dihydrate or a blue anhydrous liquid[2]. Ensure your molar mass calculations account for the correct form to maintain accurate stoichiometry.
Q2: I've confirmed my starting material is pure. What should I investigate next regarding the reaction conditions?
A2: The next critical area to examine is the oxidation step itself. The choice of oxidizing agent and precise control over the reaction environment are paramount to prevent side reactions, primarily over-oxidation.
The core reaction involves the deprotonation of the thiol to the more nucleophilic thiolate, which is then oxidized. This process must be selective to form the S-S bond without oxidizing the sulfur to higher oxidation states.
The following diagram illustrates a decision-making process for troubleshooting the oxidation step.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Q3: What are the most common side products and how can I minimize their formation?
A3: The most significant side reaction is the over-oxidation of the thiol. While disulfide formation is a two-electron oxidation, stronger oxidizing agents or uncontrolled conditions can lead to the formation of highly polar and often water-soluble sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H), which represent a complete loss of material[1].
Caption: Oxidation states of 8-mercaptoquinoline.
To minimize over-oxidation:
-
Use a Mild Oxidant: Avoid strong oxidants like potassium permanganate or excess hydrogen peroxide. Molecular iodine (I₂) is an excellent choice as it is generally selective for disulfide formation[1]. Air/O₂ can also be used, but the reaction can be slower and harder to control.
-
Control Stoichiometry: Use a precise amount of the oxidizing agent. For iodine, this is typically a 1:2 molar ratio of I₂ to thiol.
-
Control Temperature: Run the reaction at room temperature or below. Exothermic conditions can promote over-oxidation.
-
Slow Addition: Add the oxidant solution dropwise to the thiol solution to maintain a low localized concentration of the oxidant.
Q4: I am losing a significant amount of product during purification. What is an effective protocol for isolating 8,8'-dithiodiquinoline?
A4: Product loss during work-up and purification is a common challenge. Given that the product is a solid, recrystallization is often the most effective method for achieving high purity without significant loss, a technique proven effective for similar quinoline derivatives[3][4].
Key Considerations for Purification:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The starting thiol and any over-oxidized byproducts should have different solubility profiles.
-
Avoid Chromatography if Possible: While effective, column chromatography can lead to yield loss on the stationary phase, especially for moderately polar compounds. Recrystallization is more scalable and often more efficient for crystalline products.
Recommended Experimental Protocols
Protocol 1: Purity Analysis of 8-Mercaptoquinoline by TLC
This protocol allows for a quick assessment of your starting material's integrity.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
8-Mercaptoquinoline sample
-
8,8'-Dithiodiquinoline (if available as a standard)
-
Developing Solvent (Eluent): 3:1 Hexanes:Ethyl Acetate
-
Visualization: UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your 8-mercaptoquinoline in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of the TLC plate. If you have a product standard, spot it in an adjacent lane.
-
Develop the plate in a chamber containing the 3:1 Hexanes:Ethyl Acetate eluent.
-
Once the solvent front nears the top, remove the plate and let it dry.
-
Visualize the spots under a UV lamp.
Interpreting the Results:
-
8-Mercaptoquinoline (thiol): More polar, lower Rf value.
-
8,8'-Dithiodiquinoline (disulfide): Less polar, higher Rf value.
-
A pure starting material should show only one major spot. The presence of a significant spot at the Rf of the disulfide indicates pre-oxidation.
Protocol 2: Synthesis of 8,8'-Dithiodiquinoline via Iodine Oxidation
This protocol uses a mild and controllable oxidant to favor high yields of the disulfide product.
Materials:
-
8-Mercaptoquinoline (1.0 eq)
-
Ethanol (or Methanol)
-
Iodine (I₂) (0.5 eq)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) solution (to facilitate deprotonation)
-
Sodium thiosulfate solution (for quenching)
-
Round-bottom flask, magnetic stirrer, addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve 8-mercaptoquinoline in ethanol in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., TEA, 1.1 eq) to the solution and stir for 10-15 minutes. The formation of the thiolate may be accompanied by a color change.
-
In a separate flask, dissolve the iodine (0.5 eq) in ethanol.
-
Slowly add the iodine solution to the stirred thiolate solution via an addition funnel over 30-60 minutes at room temperature.
-
Monitor the reaction progress by TLC. The starting material spot should be consumed as the product spot appears.
-
Once the reaction is complete, quench any excess iodine by adding sodium thiosulfate solution dropwise until the brown color disappears.
-
Reduce the solvent volume under reduced pressure. The product may precipitate.
-
Collect the crude solid by filtration.
Protocol 3: Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to just dissolve the solid.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the final product.
| Parameter | Recommendation | Rationale |
| Starting Material | Use fresh, high-purity 8-mercaptoquinoline. Verify by TLC before use. | Prevents yield loss from pre-oxidized starting material. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents unwanted side reactions with atmospheric oxygen[1]. |
| Oxidizing Agent | Use a mild oxidant like Iodine (I₂). | Minimizes the risk of over-oxidation to sulfonic acid byproducts[1][5]. |
| Stoichiometry | Use precise stoichiometry (e.g., 2:1 ratio of Thiol:I₂). | Ensures complete conversion without having excess oxidant that could cause side reactions. |
| Base | Use a suitable base (e.g., Triethylamine) to generate the thiolate anion. | The thiolate is the active nucleophile in the reaction[1]. |
| Purification | Utilize recrystallization as the primary method. | Efficiently removes polar impurities (over-oxidized products) and unreacted starting material[3][4]. |
References
-
Preparation and Reactions of Thiols. Journal of Visualized Experiments (JoVE), 2023. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 2011. [Link]
-
Repairing the Thiol-Ene Coupling Reaction. Angewandte Chemie International Edition, 2017. [Link]
-
Oxidation of thiol using DEAD and its derivatives. ResearchGate, 2021. [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts, 2022. [Link]
-
8-Mercaptoquinoline. Wikipedia, 2023. [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv, 2021. [Link]
-
Thiol-coupling. SPR-Pages, 2022. [Link]
-
Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry, 2024. [Link]
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions? Chemistry Stack Exchange, 2019. [Link]
- Purification method of 8-hydroxyquinoline crude product.
-
Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI, 2024. [Link]
- Purification method of 8-hydroxyquinoline reaction solution.
-
Dess-Martin Oxidation. Organic Chemistry Portal, 2021. [Link]
Sources
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]
- 3. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 4. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the working concentration of Quinoline, 8,8'-dithiobis- for cell-based assays
Welcome to the technical support center for Quinoline, 8,8'-dithiobis-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for successfully incorporating this compound into your cell-based assays. Here, we will delve into the putative mechanism of action, provide detailed protocols for optimizing its working concentration, and offer troubleshooting solutions to common experimental hurdles.
I. Understanding the Compound: A Mechanistic Overview
Quinoline, 8,8'-dithiobis- is a disulfide-containing heterocyclic compound. While direct studies on its cellular effects are limited, its structure suggests a multi-faceted mechanism of action primarily revolving around the disruption of metal ion homeostasis and thiol-disulfide exchange reactions.
Putative Mechanism of Action: A Dual-Action Model
The biological activity of Quinoline, 8,8'-dithiobis- is likely initiated by the cleavage of its disulfide bond within the reducing environment of the cell. This cleavage releases two molecules of 8-thioquinoline (also known as quinoline-8-thiol).
-
Disruption of Zinc Homeostasis: 8-hydroxyquinolines and related compounds are well-documented zinc ionophores.[1][2][3] It is highly probable that the resulting 8-thioquinoline molecules chelate intracellular zinc ions, transporting them across cellular membranes and disrupting the tightly regulated intracellular zinc homeostasis.[4] An influx of free zinc can trigger a variety of cellular stress responses, including the activation of stress-response pathways and, at higher concentrations, apoptosis.[4]
-
Thiol-Disulfide Exchange: The disulfide bond itself can participate in thiol-disulfide exchange reactions with cysteine residues on cellular proteins.[5][6] This can lead to the formation of mixed disulfides, potentially altering protein structure and function. This reactivity is a known source of interference in some assays.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my cell-based assay?
A: Due to the lack of published data for this specific compound, a definitive starting concentration cannot be provided. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend starting with a broad range of concentrations, for example, from 10 nM to 100 µM.
Q2: How should I prepare my stock solution of Quinoline, 8,8'-dithiobis-?
A: Quinoline, 8,8'-dithiobis- is expected to have low solubility in aqueous solutions. Therefore, we recommend preparing a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Q3: What are the potential off-target effects I should be aware of?
A: Quinoline-based compounds can exhibit a range of off-target effects, including:
-
Enzyme Inhibition: The quinoline scaffold is present in many enzyme inhibitors.[1]
-
DNA Intercalation: Some quinoline derivatives can intercalate into DNA, which can lead to genotoxicity.[5]
-
Autofluorescence: The quinoline ring system can be inherently fluorescent, which may interfere with fluorescence-based assays.[7]
It is advisable to include appropriate controls to rule out assay interference.
Q4: I am observing high variability in my results. What could be the cause?
A: High variability can stem from several factors:
-
Compound Stability: Disulfide bonds can be unstable in cell culture media containing reducing agents. Prepare fresh dilutions of the compound for each experiment.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase.
-
Pipetting Errors: Inaccurate pipetting can introduce significant errors, especially when preparing serial dilutions.
-
Assay Interference: As mentioned, the compound's intrinsic properties may interfere with certain assay readouts.
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at high concentrations | 1. Poor Solubility: The compound may be precipitating out of the cell culture medium. 2. Compound Inactivity: The compound may not be active in your specific cell line or assay. 3. Incorrect Assay Window: The endpoint of your assay may be too early or too late to observe an effect. | 1. Visually inspect the culture medium for any precipitate. If observed, try preparing fresh dilutions or using a lower starting concentration. 2. Consider using a positive control to ensure your assay is working correctly. 3. Perform a time-course experiment to determine the optimal time point for your assay. |
| High background in fluorescence-based assays | Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. | 1. Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence. 2. If autofluorescence is confirmed, consider switching to a fluorescence-based assay with red-shifted dyes or a non-fluorescent assay format (e.g., colorimetric or luminescence-based).[7] |
| Inconsistent dose-response curves | 1. Compound Instability: The disulfide bond may be degrading over the course of the experiment. 2. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. | 1. Prepare fresh dilutions of the compound immediately before use. Minimize the exposure of the compound to light and elevated temperatures. 2. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density. |
IV. Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using an MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Quinoline, 8,8'-dithiobis- using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Quinoline, 8,8'-dithiobis-
-
DMSO
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Quinoline, 8,8'-dithiobis- in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action.
-
-
MTT Addition and Incubation:
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
V. References
-
Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Arch Pharm (Weinheim). 2020 Sep;353(9):e2000086. doi: 10.1002/ardp.202000086. Epub 2020 Jun 14. Available from: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chem Biol. 2024 Dec 19;31(12):2112-2127.e6. doi: 10.1016/j.chembiol.2024.09.007. Epub 2024 Oct 21. Available from: [Link]
-
Zinc ionophores: chemistry and biological applications. J Inorg Biochem. 2022 Mar;228:111691. doi: 10.1016/j.jinorgbio.2021.111691. Epub 2021 Dec 9. Available from: [Link]
-
Synthesis and anticancer properties of water-soluble zinc ionophores. Bioorg Med Chem. 2008 Jul 1;16(13):6499-508. doi: 10.1016/j.bmc.2008.05.034. Epub 2008 May 15. Available from: [Link]
-
Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
-
WO2002080943A1 - Zinc ionophores as anti-stress agents - Google Patents. Available from:
-
Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. Chem Rev. 2022 Jun 30. doi: 10.1021/acs.chemrev.2c00181. Online ahead of print. Available from: [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2002080943A1 - Zinc ionophores as anti-stress agents - Google Patents [patents.google.com]
- 4. Synthesis and anticancer properties of water-soluble zinc ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dojindo.com [dojindo.com]
Technical Support Center: Quinoline, 8,8'-dithiobis- (DTQ) Fluorescence Measurements
Introduction
Welcome to the technical support guide for Quinoline, 8,8'-dithiobis-, a highly specific probe for the detection and quantification of thiol-containing compounds. Also known as 8,8'-Dithiodiquinoline (DTQ), this reagent offers a robust method for studying thiols in various biological and chemical systems. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during fluorescence measurements. By understanding the underlying principles and potential pitfalls, you can ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles and handling of Quinoline, 8,8'-dithiobis-.
Q1: What is the mechanism of fluorescence for Quinoline, 8,8'-dithiobis- (DTQ)?
A1: Quinoline, 8,8'-dithiobis- (DTQ) itself is a non-fluorescent molecule. Its utility as a thiol probe is based on a thiol-disulfide exchange reaction.[1][2][3] In the presence of a thiol-containing compound (R-SH), the disulfide bond in DTQ is cleaved. This reaction releases two molecules of 8-thioquinoline (8-TQ), which is a highly fluorescent product.[4] The intensity of the resulting fluorescence is directly proportional to the concentration of thiols in the sample, allowing for quantitative analysis.[5]
Here is a diagram illustrating the reaction mechanism:
Caption: Diagnostic workflow for low fluorescence signal.
-
Potential Cause 1: Incorrect Instrument Settings
-
Explanation: The fluorometer or plate reader is not set to the correct excitation and emission wavelengths for 8-thioquinoline (8-TQ).
-
Solution: Verify that your instrument settings match the spectral properties of 8-TQ (Ex: ~350-380 nm, Em: ~490-520 nm). Run a positive control (e.g., a known concentration of glutathione or cysteine) to confirm that the instrument can detect the signal.
-
-
Potential Cause 2: Degraded DTQ Probe
-
Explanation: DTQ can degrade if improperly stored (e.g., exposed to light, moisture, or repeated freeze-thaw cycles). Degraded probe will not react efficiently with thiols.
-
Solution: Prepare a fresh working solution from a new, unopened aliquot of your stock solution. If the problem persists, prepare a completely new stock solution from fresh DTQ powder.
-
-
Potential Cause 3: Absence or Low Concentration of Thiols
-
Explanation: The sample may not contain a sufficient concentration of thiols to generate a detectable signal. [5]Thiol groups in proteins or small molecules may have been oxidized to disulfides during sample preparation or storage. [6] * Solution:
-
Run a Positive Control: Always include a positive control with a known thiol, like L-cysteine or glutathione (GSH), to ensure the assay is working.
-
Sample Handling: Minimize sample exposure to air (oxygen) and consider preparing samples in de-gassed, acidic buffers to reduce thiol oxidation. [6] 3. Reducing Agents: If you are measuring total thiols (thiols + disulfides), you must first treat the sample with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfides back to thiols, followed by removal of the excess reducing agent before adding DTQ. [7]
-
-
Problem 2: High Background Fluorescence
High background can mask the specific signal from your sample, reducing the signal-to-noise ratio.
-
Potential Cause 1: Sample or Buffer Autofluorescence
-
Explanation: Components in your sample matrix (e.g., cell culture media, other biological molecules) or the buffer itself may be naturally fluorescent at the wavelengths used.
-
Solution:
-
Run a "No Probe" Control: Measure the fluorescence of your sample without adding DTQ.
-
Run a "Buffer + Probe" Control: Measure the fluorescence of your assay buffer with DTQ but without the sample.
-
Subtract the background fluorescence from your experimental readings. If autofluorescence is very high, consider purifying your sample or using a buffer with lower intrinsic fluorescence.
-
-
-
Potential Cause 2: DTQ Degradation or Contamination
-
Explanation: Spontaneous degradation of the DTQ probe or contamination of the stock solution with trace amounts of thiols (e.g., from beta-mercaptoethanol in other lab reagents) can lead to a high background signal.
-
Solution: Use high-purity solvents (anhydrous DMSO/DMF) for your stock solution. [8]Ensure that all buffers and pipette tips are free from contaminating thiols. Prepare fresh DTQ solutions if degradation is suspected.
-
Problem 3: Signal Fades Quickly (Photobleaching)
-
Explanation: Photobleaching is the light-induced destruction of a fluorophore, leading to a loss of signal over time. [9]The 8-thioquinoline product can be susceptible to this, especially under intense or prolonged light exposure.
-
Solution:
-
Reduce Excitation Intensity: Lower the laser power or the intensity of the excitation lamp on your instrument.
-
Minimize Exposure Time: Use the shortest possible integration/exposure time that still provides a good signal.
-
Limit Sample Exposure: Keep samples protected from light before and during measurements. In microscopy, acquire images efficiently and avoid unnecessary repeated scans of the same area.
-
Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium if it is compatible with your sample. [10]
-
Problem 4: Inconsistent or Non-Reproducible Results
-
Potential Cause 1: Interference from Other Compounds
-
Explanation: While the thiol-disulfide exchange is highly specific, other strong nucleophiles or reducing agents present in high concentrations in the sample could potentially interfere with the assay. [11][12]For example, sulfite has been shown to interfere with similar disulfide-based assays. [7] * Solution: Identify potential interfering compounds in your sample matrix. If an interferent is suspected, its effect can be tested by spiking a known standard with the compound . Sample purification may be necessary in complex matrices.
-
-
Potential Cause 2: Inconsistent Incubation Time or Temperature
-
Explanation: The reaction between DTQ and thiols is rapid but not instantaneous. Variations in the time between adding the probe and measuring the fluorescence, or fluctuations in temperature, can affect the reaction rate and lead to variability.
-
Solution: Standardize the protocol strictly. Use a timer to ensure a consistent incubation period for all samples. Perform the incubation at a controlled, stable temperature (e.g., room temperature or 37°C).
-
Part 3: Data & Protocols
Table 1: Key Spectroscopic and Chemical Properties
| Property | Value / Information | Source |
| Compound Name | Quinoline, 8,8'-dithiobis- | [13] |
| Synonyms | 8,8'-Dithiodiquinoline; DTQ | [4] |
| Molecular Formula | C₁₈H₁₂N₂S₂ | [13] |
| Molecular Weight | 320.44 g/mol | [13] |
| Fluorescent Product | 8-Thioquinoline (8-TQ) | |
| Excitation Max (λex) | ~350-380 nm | |
| Emission Max (λem) | ~490-520 nm | [14] |
| Solubility | Soluble in DMSO, DMF | [4] |
Protocol: General Thiol Quantification Assay
This protocol provides a general workflow for quantifying thiols in a clear aqueous sample using a microplate reader.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Quinoline, 8,8'-dithiobis- (DTQ) in anhydrous DMSO.
-
Prepare a series of thiol standards (e.g., 0-100 µM of L-cysteine or glutathione) in your assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare your unknown samples, diluting them as necessary in the same assay buffer.
-
-
Assay Procedure:
-
Pipette 100 µL of each standard and unknown sample into the wells of a black, clear-bottom 96-well plate.
-
Prepare a working solution of DTQ by diluting the 10 mM stock to 500 µM in assay buffer. Note: This dilution should be made fresh immediately before use.
-
Add 10 µL of the 500 µM DTQ working solution to each well (final concentration will be ~45 µM).
-
Add 10 µL of assay buffer to a set of wells containing only the sample to serve as a background control (sample autofluorescence).
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity on a plate reader with excitation set to ~370 nm and emission set to ~510 nm. Adjust gain settings to avoid detector saturation with the highest standard.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all sample and standard readings.
-
Plot the background-corrected fluorescence intensity of the standards versus their concentration.
-
Perform a linear regression to generate a standard curve.
-
Use the equation of the line to calculate the thiol concentration in your unknown samples.
-
References
-
Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(6), 491-511. [Link]
-
Fu, L., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3563. [Link]
-
Lu, Z., & Liebler, D. C. (2008). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Analytical Chemistry, 80(11), 4208-4215. [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
-
Stryjewski, W., & Givens, R. S. (1984). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 56(1), 178-183. [Link]
-
Sathy, V. M., & Sastikumar, D. (2008). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 46, 552-557. [Link]
-
Kasper, L., & Allison, W. S. (2009). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. Biochemical and Biophysical Research Communications, 388(4), 690-694. [Link]
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
-
Lu, Z., & Liebler, D. C. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry, 385(1), 122-129. [Link]
-
Chen, X., Zhou, Y., Peng, X., & Yoon, J. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2120-2135. [Link]
-
Ahmad, M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 12. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quinoline, 8,8'-dithiobis- - Substance Details. Retrieved from [Link]
-
Li, M., et al. (2015). Quinoline-Based Fluorescence Sensors. Journal of Nanomaterials, 2015, 1-13. [Link]
-
Fu, L., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3563. [Link]
-
Farruggia, G., et al. (1994). Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. Journal of Fluorescence, 4(4), 279-281. [Link]
-
Caron, K. M., & Kool, E. T. (2007). Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. Bioconjugate Chemistry, 18(6), 1935-1941. [Link]
-
Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]
-
d'Ischia, M., et al. (2011). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry, 76(11), 4596-4603. [Link]
-
Rogóż, W., et al. (2022). Fluorescence emission of quinoline and derivatives in ethanol. Journal of Molecular Structure, 1252, 132145. [Link]
-
Kariuki, B. M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31221-31229. [Link]
-
The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols [Video]. YouTube. [Link]
-
D'Ilario, L., & Martinelli, A. (1979). Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Inorganic and Nuclear Chemistry, 41(1), 27-30. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 1-15. [Link]
-
ResearchGate. (n.d.). Proposed Mechanism of 13 reaction with thiol. Retrieved from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Tiekink, E. R. T., & Haque, R. A. (2020). Synthesis, Characterization, and Theoretical Studies of cis-Dichloridobis(8-quinolinethiolato)tin(iv) and bis(8-Sulfanylquinolinium) Hexachloridostannate(iv) Derivatives*. Australian Journal of Chemistry, 73(8), 756-765. [Link]
-
Pearson Study Prep. (2016, June 16). Reactions of Thiols [Video]. YouTube. [Link]
Sources
- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1160-28-7: 8,8′-Dithiobis[quinoline] | CymitQuimica [cymitquimica.com]
- 5. Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. biotium.com [biotium.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Background Fluorescence with Quinoline, 8,8'-dithiobis-
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for assays utilizing Quinoline, 8,8'-dithiobis-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, a common challenge that can obscure results and compromise data integrity. We will delve into the root causes of high background signals and provide actionable, field-proven strategies to enhance your assay's sensitivity and reliability.
Understanding the Origins of Background Fluorescence
In a typical assay, the desired signal originates from the reaction of your target molecule with Quinoline, 8,8'-dithiobis-. However, numerous other sources can emit light, contributing to the background noise. Successfully minimizing this noise requires a systematic understanding of its origins.
Background fluorescence can be broadly categorized into three main sources: the biological sample itself, the assay reagents and consumables, and the instrumentation.
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Sample-Derived Autofluorescence : Biological samples contain numerous endogenous molecules that naturally fluoresce.[1][2][3][4][5] This is the most common cause of high background in cell-based and tissue-based assays. Key culprits include metabolic cofactors like NAD(P)H and flavins, structural proteins like collagen and elastin, and cellular aggregates like lipofuscin.[1][2]
-
Reagent & System-Derived Fluorescence : The reagents and materials used in the experiment can also be a source of background. This includes the intrinsic fluorescence of the unreacted Quinoline, 8,8'-dithiobis- probe, fluorescent impurities in buffers or media (e.g., phenol red, FBS), and the use of inappropriate labware, such as clear or white microplates which can increase light scatter and well-to-well crosstalk.[6][7][8]
-
Compound-Specific Interference : In drug discovery screening, the small molecules being tested can themselves be fluorescent or can quench the signal, leading to false positives or false negatives.[9]
Below is a diagram illustrating the potential sources of unwanted background signal.
Caption: Major sources contributing to high background fluorescence.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My "reagent blank" (all components except my sample) shows high fluorescence. What is the cause?
A1: This points directly to an issue with one or more of your assay components.
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Causality : The fluorescence is independent of any biological activity or sample autofluorescence. The most likely culprits are contaminated reagents, the intrinsic fluorescence of the Quinoline, 8,8'-dithiobis- probe itself at the concentration used, or fluorescent components in your buffer or assay medium.[6] Phenol red and Fetal Bovine Serum (FBS) in cell culture media are common sources of background.[8]
-
Solution : Test each component individually in the assay plate reader (e.g., buffer alone, probe in buffer) to identify the source.[6] Replace any component that is found to be fluorescent with a high-purity, non-fluorescent alternative. If possible, use a specialized medium with low autofluorescence, like Gibco FluoroBrite DMEM, for live-cell imaging.[7][8]
Q2: The background signal is only high when I add my biological sample (cells, lysate, tissue). How do I fix this?
A2: This is a classic case of sample autofluorescence.
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Causality : Your biological sample contains endogenous fluorophores.[2][5] In mammalian cells, NADH and flavins are major contributors, with excitation/emission spectra often overlapping with blue/green fluorophores.[1][2]
-
Solution : The primary strategy is to subtract the background signal. Prepare a parallel control well that contains your biological sample and all assay components except for the Quinoline, 8,8'-dithiobis- probe. The signal from this well represents the sample's autofluorescence. Subtract this value from your experimental wells. Additionally, ensure you are washing your cells 2-3 times with a buffered saline solution like PBS to remove autofluorescent components from the medium before the assay.[7]
Q3: Can the pH or ionic strength of my buffer affect background fluorescence?
A3: Yes, both can have a significant impact.
-
Causality : The fluorescence of quinoline derivatives can be sensitive to their chemical environment. Extreme pH values can alter the protonation state of the quinoline ring, affecting its electronic structure and fluorescence properties.[10] Furthermore, certain ions, particularly halides like chloride (Cl-), are known quenchers of quinoline fluorescence.[11][12][13] High ionic strength can modulate this quenching effect.[11]
-
Solution : Optimize and maintain a consistent pH for your assay, typically within the 6.0 to 8.0 range, unless your specific application requires otherwise.[6] Be mindful of the buffer composition. If high concentrations of chloride salts are not essential for your assay, consider substituting them with other salts to see if it reduces background quenching or variability.
Q4: My test compound is causing a high signal in control wells. How do I handle this compound interference?
A4: This is a critical issue in HTS and drug discovery, where many library compounds are intrinsically fluorescent.[9]
-
Causality : The compound itself is fluorescent under the assay's excitation/emission wavelengths, leading to a false positive signal.[9]
-
Solution : You must run a "compound-only" control. Prepare wells containing the buffer and your test compound at the final assay concentration but without the Quinoline, 8,8'-dithiobis- probe or the biological sample. The signal from this well is the compound's intrinsic fluorescence and must be subtracted from the total signal of the experimental well. This is a mandatory control for any screening campaign.
Q5: My fluorescence signal is unstable and decreases over time. What is happening?
A5: This could be due to photobleaching or a quenching process.
-
Causality : Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Quenching occurs when another molecule in the solution interacts with the fluorophore to decrease its fluorescence intensity through non-radiative pathways, such as collisional quenching.[12] Quinoline derivatives can also undergo aggregation-caused quenching (ACQ) at high concentrations, where molecules stack together and reduce the overall fluorescence.[10]
-
Solution : To minimize photobleaching, reduce the intensity of the excitation light or the exposure time. For quenching, identify the quenching agent. As mentioned in Q3, halide ions are common quenchers.[12] If you suspect ACQ, try reducing the working concentration of your Quinoline, 8,8'-dithiobis- probe.[10]
Troubleshooting Workflow and Protocols
When high background is detected, a systematic approach is the most efficient way to identify and eliminate the source.
Systematic Troubleshooting Workflow
Follow this decision tree to diagnose the origin of your high background signal.
Caption: A step-by-step workflow for troubleshooting background fluorescence.
Experimental Protocols
Protocol 1: Control Preparation for Background Subtraction
This protocol details the essential controls for accurately determining and subtracting background fluorescence.
-
Prepare Master Mixes : Prepare a master mix of your assay buffer and other common reagents.
-
Set up Plate Layout : Designate wells on a black, opaque microplate for each control.[6]
-
Reagent Blank : In designated wells, add assay buffer and the final concentration of Quinoline, 8,8'-dithiobis-. This measures the background from your reagents.
-
Sample Autofluorescence Control : In separate wells, add your biological sample (e.g., cells, lysate) and assay buffer, but do not add the Quinoline, 8,8'-dithiobis- probe. This measures the intrinsic fluorescence of your sample.
-
Compound Interference Control (if applicable) : In separate wells, add assay buffer and your test compound at its final concentration. Do not add the probe or sample. This measures the compound's intrinsic fluorescence.
-
Experimental Wells : Add the biological sample, test compound (if any), and Quinoline, 8,8'-dithiobis- probe.
-
Incubation : Incubate the plate under your standard assay conditions.
-
Measurement : Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
-
Calculation :
-
Corrected Sample Signal = (Signal_Experimental) - (Signal_Sample Autofluorescence)
-
If screening compounds: Corrected Compound Effect = (Signal_Experimental) - (Signal_Sample Autofluorescence) - (Signal_Compound Interference)
-
Protocol 2: Screening for Compound Quenching Effects
This protocol determines if a test compound is quenching the fluorescence signal, which could lead to a false negative result.
-
Generate a Stable Fluorescent Signal : In the wells of a black microplate, create a solution that mimics your final assay product. This can be done by reacting a known excess of a stable thiol (e.g., glutathione) with Quinoline, 8,8'-dithiobis- until the reaction is complete, or by using a stable, related fluorescent quinoline derivative.
-
Add Test Compounds : To these wells, add your test compounds at their final screening concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate : Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.[6]
-
Measure Fluorescence : Read the fluorescence intensity.
-
Data Analysis : Compare the fluorescence in the wells containing test compounds to the vehicle control. A significant decrease in fluorescence indicates that the compound is a quencher.
Data Summary & Best Practices
Data Presentation
The spectral properties of common endogenous fluorophores are summarized below. Knowing these can help you anticipate potential overlaps with your assay's signal.
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Cellular Location |
| NAD(P)H | ~340 | ~450 | Mitochondria, Cytoplasm |
| Flavins (FAD, FMN) | ~380-490 | ~520-560 | Mitochondria |
| Collagen / Elastin | ~340-400 | ~400-500 | Extracellular Matrix |
| Lipofuscin | ~345-490 | ~460-670 | Lysosomes (aging cells) |
| Data synthesized from multiple sources.[1][2] |
Best Practices Checklist
References
- A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). Google Cloud.
- What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio.
- Autofluorescence. Wikipedia.
- Fluorescence Quenching of Quinoline Deriv
- Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PubMed Central.
- An Important Yet Neglected Presence: Autofluorescence. (2023, September 14). Bliq Photonics.
- Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions. Benchchem.
- Quinine fluorescence quenching at low ionic strength. Wiley Online Library.
- Quenching (fluorescence). Wikipedia.
- Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025, August 5).
- How to reduce background fluorescence in AMC-based assays. Benchchem.
- Amplification and Background Reduction Techniques. (2024, November 18). FluoroFinder.
- Interference with Fluorescence and Absorbance. (2015, December 7). NCBI Bookshelf.
- Background in Fluorescence Imaging. Thermo Fisher Scientific.
- How to reduce autofluorescence in cell-based assays. BMG LABTECH.
Sources
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bliqphotonics.com [bliqphotonics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
Long-term stability and optimal storage conditions for Quinoline, 8,8'-dithiobis-
A comprehensive guide to the long-term stability and optimal storage conditions for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for Quinoline, 8,8'-dithiobis-. This guide, designed by our senior application scientists, provides in-depth technical information and practical advice to ensure the integrity of your experiments. We understand that the stability of this reagent is critical to the reproducibility and success of your research. This resource is structured to address common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Quinoline, 8,8'-dithiobis-?
For long-term stability, solid Quinoline, 8,8'-dithiobis- should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture absorption and oxidation. It is also recommended to protect the compound from light.
Q2: How should I store solutions of Quinoline, 8,8'-dithiobis-?
Solutions of Quinoline, 8,8'-dithiobis- are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, freezing at -20°C or below may be considered, but it is crucial to perform a stability study to ensure the compound remains stable under these conditions after thawing. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving Quinoline, 8,8'-dithiobis-?
Quinoline, 8,8'-dithiobis- is generally soluble in organic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to prepare stock solutions.[1][2][3] It has lower solubility in alcohols such as ethanol and methanol.[2][3] Aqueous solubility is very low. When preparing solutions, ensure the solvent is anhydrous, as moisture can contribute to hydrolysis.
Q4: Is Quinoline, 8,8'-dithiobis- sensitive to pH?
Yes, the stability of quinoline derivatives can be highly dependent on pH.[4] Both acidic and basic conditions can accelerate the degradation of the quinoline ring system. The disulfide bond is also susceptible to cleavage under certain pH conditions, particularly in the presence of reducing or oxidizing agents. It is advisable to maintain the pH of solutions containing Quinoline, 8,8'-dithiobis- within a neutral range, unless the experimental protocol requires otherwise.
Q5: What are the potential degradation pathways for Quinoline, 8,8'-dithiobis-?
While specific degradation pathways for Quinoline, 8,8'-dithiobis- are not extensively documented in publicly available literature, based on its structure, several potential degradation routes can be anticipated:
-
Hydrolysis: The quinoline rings may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The disulfide bridge is a primary site for oxidation, which can lead to the formation of thiosulfinates and ultimately sulfonic acids. The nitrogen atom in the quinoline ring can also be a site for oxidation.
-
Reduction: The disulfide bond can be readily cleaved by reducing agents to form the corresponding thiol, 8-mercaptoquinoline.
-
Photodegradation: Quinoline compounds are often photosensitive and can degrade upon exposure to UV or even ambient light.[4] This can lead to the formation of various byproducts.
Troubleshooting Guide
Inconsistent experimental results, such as a decrease in expected activity or the appearance of unknown peaks in analytical chromatograms, may indicate degradation of your Quinoline, 8,8'-dithiobis- stock. This section provides a logical workflow to troubleshoot such issues.
Caption: Troubleshooting workflow for inconsistent results.
Optimal Storage Conditions Summary
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid | 2-8°C (Recommended) | Protect from light | Inert gas (e.g., Argon) if possible | Tightly sealed, opaque |
| Solution | 2-8°C (Short-term) | Protect from light | N/A | Tightly sealed, amber vial |
| -20°C or below (Longer-term, with caution) | Protect from light | N/A | Tightly sealed, amber vial |
Experimental Protocols
To ensure the quality and stability of Quinoline, 8,8'-dithiobis- for your experiments, we recommend performing the following protocols.
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7] This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Dissolve a known concentration of Quinoline, 8,8'-dithiobis- in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.[6]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.[8]
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).[9]
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] A dark control should be kept under the same conditions.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate and quantify Quinoline, 8,8'-dithiobis- from its potential degradation products.[6]
1. Column and Mobile Phase Selection:
-
A C18 column is a common starting point for reversed-phase chromatography.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
2. Method Optimization:
-
Inject a mixture of the unstressed drug and the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation products.
3. Detection:
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the parent drug and its degradation products, which is invaluable for their identification and structural elucidation.[6]
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mehta, L., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Singh, S., et al. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. PubMed. Retrieved January 12, 2026, from [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Characterizing the degradation of cannabidiol in an e-liquid formulation. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 12, 2026, from [Link]
-
A stability-indicating reverse phase high performance liquid chromatography method was developed and validated for cefixime and linezolid. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Long-term stability study of drug products and out-of-specification test results. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
-
Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. (2015). PubMed. Retrieved January 12, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies. (2015). SciSpace. Retrieved January 12, 2026, from [Link]
-
Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. Retrieved January 12, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Rapid quantification of digitoxin and its metabolites using differential ion mobility spectrometry-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential interferences in Quinoline, 8,8'-dithiobis- metal sensing
Prepared by: Senior Application Scientist
Welcome to the technical support guide for Quinoline, 8,8'-dithiobis- (DTBQ) based metal sensing. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and robust protocols for your experiments. The unique structure of DTBQ, featuring a redox-active disulfide linker between two quinoline chelating units, presents specific challenges and opportunities that this guide will help you navigate.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles, capabilities, and limitations of using DTBQ for metal ion detection.
Q1: What is the fundamental sensing mechanism of Quinoline, 8,8'-dithiobis- (DTBQ)?
A1: The sensing mechanism of DTBQ is typically a two-step "turn-on" process initiated by the cleavage of the disulfide bond. In its native state, the DTBQ molecule is often non-fluorescent or weakly fluorescent. The disulfide bond holds the two quinoline units together, preventing them from effectively coordinating with metal ions. The process unfolds as follows:
-
Activation Step: The disulfide bond is cleaved. This cleavage can be triggered by specific reducing agents (like glutathione in biological systems) or certain metal ions that have a high affinity for sulfur, such as Hg²⁺ or Cu²⁺. This reaction releases two molecules of 8-mercaptoquinoline (8-MQ) or a related quinoline-thiol derivative.
-
Chelation and Signal Generation: The newly freed quinoline-thiol molecules are potent chelators. They bind to the target metal ion (which could be the same ion that triggered the cleavage or another metal present in the sample). This chelation event forms a stable metal-ligand complex, which restricts intramolecular rotation and alters the electronic properties of the quinoline fluorophore, leading to a significant enhancement in fluorescence or a distinct colorimetric change.[1][2] The proximity of the hydroxyl (or other functional group) and the pyridine nitrogen in the quinoline structure makes it an excellent bidentate chelating agent.[1][3]
Q2: Which metal ions can Quinoline, 8,8'-dithiobis- or its active form (8-mercaptoquinoline) detect?
A2: The 8-hydroxyquinoline (a close analog) and 8-aminoquinoline moieties are known to be excellent chelators for a wide range of metal ions.[4][5] While the selectivity of DTBQ itself depends on the specific derivative and experimental conditions, the active chelator can bind to ions such as Zn²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Cd²⁺, Pb²⁺, and Al³⁺.[6][7][8] The initial interaction with the disulfide bond may offer a layer of selectivity. For instance, ions with high thiophilicity (e.g., Hg²⁺) might be detected with higher selectivity. However, for most applications, the system detects a broader range of transition metals once the disulfide bond is cleaved. Therefore, it is crucial to perform thorough interference studies.
Q3: How does pH influence the performance of the DTBQ sensor?
A3: pH is a critical parameter that profoundly affects the sensor's performance. The quinoline moiety has two key ionizable groups: the pyridine nitrogen and the thiol/hydroxyl group at the 8-position.
-
Low pH (Acidic): At low pH, the pyridine nitrogen becomes protonated. This protonation competes with metal ion coordination, which can significantly reduce or completely inhibit the sensing signal.
-
Neutral to High pH (Alkaline): In this range, the thiol or hydroxyl group can deprotonate, increasing its electron-donating ability and making it a much stronger chelator for metal ions.[9][10] Most quinoline-based sensors function optimally in the neutral to slightly alkaline pH range (typically pH 7-9) to ensure efficient chelation and prevent proton interference.[6][7] Drastic changes in pH can also affect the fluorescence properties of the fluorophore itself.[11][12] It is essential to use a buffered solution (e.g., HEPES, PBS) to maintain a stable pH throughout the experiment.[7]
Q4: What are the most common interfering substances I should be aware of?
A4: Interferences can arise from two main sources: substances that interact with the disulfide bond and substances that compete for metal chelation.
-
Reducing Agents: Biological thiols like glutathione (GSH), cysteine (Cys), and dithiothreitol (DTT) are significant interferents.[13] They can cleave the disulfide bond of DTBQ, leading to a false-positive signal by releasing the active chelator, regardless of whether the target metal ion is present. This is a critical consideration for assays in biological matrices.
-
Competing Metal Ions: Other metal ions present in the sample can compete with the target analyte for binding to the activated quinoline chelator.[8] For example, if you are targeting Zn²⁺, the presence of high concentrations of Cu²⁺ or Fe³⁺ could lead to an inaccurate signal, as they also form stable complexes with the quinoline moiety.[6][7]
-
Other Nucleophiles/Electrophiles: Depending on the specific quinoline derivative, other reactive species in the sample could potentially interact with the sensor, altering its photophysical properties.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with DTBQ.
Q: Why am I observing a high background signal or a "positive" signal in my blank/negative control?
A: A high background signal is one of the most common issues and can often be traced back to unintended cleavage of the disulfide bond or contamination.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Presence of Reducing Agents | Your buffer, solvent, or sample matrix may contain endogenous or contaminating reducing agents (e.g., thiols like glutathione or DTT).[13] These agents cleave the disulfide bond, releasing the active chelator and generating a signal in the absence of your target analyte. | 1. Use High-Purity Reagents: Ensure all buffers and solvents are freshly prepared with high-purity water (e.g., Milli-Q). 2. Pre-treat Samples: If analyzing biological samples, consider methods to deplete or mask endogenous thiols. For example, pre-incubation with N-ethylmaleimide (NEM) can block free thiol groups. This must be validated to ensure it doesn't interfere with your target analyte. 3. Run a Thiol-Specific Control: Test your blank solution with a known reducing agent like DTT to confirm that disulfide cleavage is the source of the background signal. |
| Photocleavage | Although less common, prolonged exposure to high-intensity excitation light, especially in the UV range, can potentially induce cleavage of the disulfide bond or cause photodegradation of the probe, leading to increased background fluorescence. | 1. Minimize Light Exposure: Keep the probe solution in the dark as much as possible. 2. Reduce Excitation Intensity: Use the lowest possible excitation light intensity and shortest exposure time required to obtain a stable signal. 3. Use Photostability Controls: Expose a sample of the probe to the excitation light for an extended period and monitor for any changes in fluorescence. |
| Metal Contamination | Glassware, pipette tips, or reagents may be contaminated with trace amounts of metal ions that can be detected by the highly sensitive activated probe. | 1. Use Metal-Free Labware: Wash all glassware with a chelating agent like EDTA and rinse thoroughly with deionized water. Use certified metal-free plasticware and pipette tips where possible. 2. Purify Buffers: Treat buffers with a chelating resin (e.g., Chelex 100) to remove trace metal contaminants. |
Q: My sensor shows no response or a very weak response to the target metal ion. What's wrong?
A: A lack of signal typically points to issues with the assay conditions, probe integrity, or the activation step.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incorrect pH | As discussed in the FAQs, the pH must be optimal for metal chelation. If the buffer is too acidic, the quinoline nitrogen will be protonated, preventing metal binding.[2][10] | 1. Verify Buffer pH: Measure the pH of your final assay solution. 2. Perform a pH Titration: Test the sensor's response to the target metal across a range of pH values (e.g., 6.0 to 9.0) to determine the optimal condition for your specific system. |
| Probe Degradation | The DTBQ probe may have degraded during storage. Disulfide bonds can be susceptible to hydrolysis or other reactions over long periods, especially if not stored properly. | 1. Check Probe Integrity: Use techniques like HPLC or Mass Spectrometry to verify the purity and integrity of your DTBQ stock. 2. Proper Storage: Store the probe as a stock solution in a suitable solvent (e.g., DMSO, DMF) at -20°C or below, protected from light and moisture. Prepare working solutions fresh for each experiment. |
| Insufficient Activation | If the sensing mechanism relies on the metal ion itself to cleave the disulfide bond, the kinetics may be slow or the concentration of the metal may be below the threshold required for efficient cleavage. | 1. Increase Incubation Time: Allow for a longer reaction time between the probe and the analyte and monitor the signal development kinetically. 2. Increase Temperature: Gently warming the reaction (e.g., to 37°C) may increase the rate of disulfide cleavage, but this must be done cautiously to avoid probe degradation. |
| Matrix Effects | Components in a complex sample matrix (e.g., proteins, lipids in a biological sample) may non-specifically bind to the probe or the metal ion, preventing the sensing reaction. | 1. Perform a Standard Addition: Spike your sample with a known concentration of the target metal ion. A recovery rate significantly below 100% indicates a matrix effect. 2. Sample Preparation: Consider sample dilution, filtration, or extraction methods to remove interfering matrix components. |
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose common experimental problems.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Metal Sensing Assay using DTBQ
This protocol provides a step-by-step method for quantifying a target metal ion in a buffered solution.
-
Reagent Preparation:
-
Buffer Solution: Prepare a 100 mM HEPES buffer solution and adjust the pH to 7.4. Purify the buffer using a Chelex 100 resin to remove trace metal contaminants.
-
DTBQ Stock Solution: Prepare a 1 mM stock solution of DTBQ in anhydrous DMSO. Store at -20°C, protected from light.
-
Metal Ion Stock Solution: Prepare a 10 mM stock solution of the target metal salt (e.g., ZnCl₂) in deionized water.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the metal ion stock solution in the HEPES buffer to create a standard curve (e.g., 0, 1, 2, 5, 10, 20 µM).
-
In a 96-well microplate, add 180 µL of each metal standard or unknown sample per well.
-
Add 20 µL of a working solution of DTBQ (e.g., 100 µM in HEPES buffer, to achieve a final concentration of 10 µM) to each well.
-
Mix gently and incubate the plate at room temperature (or 37°C) for 30 minutes, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the metal-quinoline complex (e.g., Ex/Em ~365/520 nm, this should be determined empirically).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (0 µM metal) from all readings.
-
Plot the background-subtracted fluorescence intensity against the metal ion concentration to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values from the standard curve.
-
Assay Workflow
Caption: General workflow for a DTBQ-based metal sensing assay.
Protocol 2: Interference Study for Competing Ions and Reducing Agents
This protocol is essential for validating the selectivity of the DTBQ sensor.
-
Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
Prepare 1 mM stock solutions of potential interfering metal ions (e.g., Fe²⁺, Cu²⁺, Ca²⁺, Mg²⁺) and reducing agents (e.g., Glutathione).
-
-
Assay Procedure:
-
Set up the following conditions in a microplate, each in triplicate:
-
A) Blank: 180 µL Buffer only.
-
B) Target Metal: 180 µL Buffer + Target Metal (e.g., 10 µM final concentration).
-
C) Interferent Only: 180 µL Buffer + Interferent (e.g., 100 µM metal or 1 mM GSH final concentration).
-
D) Target Metal + Interferent: 180 µL Buffer + Target Metal (10 µM) + Interferent (100 µM or 1 mM).
-
-
Add 20 µL of the DTBQ working solution to all wells.
-
Incubate and measure fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Compare the signal from "C) Interferent Only" to "A) Blank". A significant increase indicates the substance directly activates the probe.
-
Compare the signal from "D) Target Metal + Interferent" to "B) Target Metal". A significant change (increase or decrease) indicates that the interferent affects the detection of the target metal.
-
Interference Mechanism
Caption: Pathway of interference by a reducing agent.
References
-
ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Retrieved January 12, 2026, from [Link]
-
Nature. (2022). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. Retrieved January 12, 2026, from [Link]
-
Preprints.org. (2018). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved January 12, 2026, from [Link]
-
Open University. (n.d.). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2012). New quinoline α-diimine ligands as fluorescent probes for metal ions: Ultrasound-assisted and conventional synthetic methods. Retrieved January 12, 2026, from [Link]
-
Frontiers. (2024). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Retrieved January 12, 2026, from [Link]
-
DergiPark. (2019). Computational Studies on Quinoline Based Metal Chemosensors. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved January 12, 2026, from [Link]
-
Asian Journal of Chemistry. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Retrieved January 12, 2026, from [Link]
-
The Comma. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2021). A novel photochemical sensor based on quinoline-functionalized phenazine derivatives for multiple substrate detection. Retrieved January 12, 2026, from [Link]
-
Scitechnol. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 12, 2026, from [Link]
Sources
- 1. ours.ou.ac.lk [ours.ou.ac.lk]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. scispace.com [scispace.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel photochemical sensor based on quinoline-functionalized phenazine derivatives for multiple substrate detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Common Experimental Errors with Quinoline, 8,8'-dithiobis-
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Quinoline, 8,8'-dithiobis-. This guide is structured in a question-and-answer format to directly address common experimental errors and provide robust, field-proven solutions. Our aim is to not only offer corrective actions but also to explain the underlying chemical principles to empower you to design self-validating and reliable experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Inconsistent or No Thiol Detection
Question 1: I'm not seeing the expected color change or signal after adding Quinoline, 8,8'-dithiobis- to my sample. What could be the problem?
There are several potential reasons for a lack of signal in a thiol quantification assay using Quinoline, 8,8'-dithiobis-. This is a common issue that can often be resolved by systematically checking your reagents and experimental setup.
Underlying Cause & Troubleshooting Steps:
-
Degradation of Quinoline, 8,8'-dithiobis- Stock Solution: Quinoline, 8,8'-dithiobis-, like many disulfide-containing reagents, can degrade over time, especially when in solution.
-
Solution: Prepare fresh stock solutions of Quinoline, 8,8'-dithiobis- in an appropriate organic solvent like DMSO or ethanol before each experiment. If you must store solutions, do so in small, single-use aliquots at -20°C or lower, protected from light, and for a limited time.
-
-
Incorrect Buffer pH: The reaction between Quinoline, 8,8'-dithiobis- and a thiol is pH-dependent. The thiol must be in its thiolate form (R-S⁻) to act as a nucleophile and attack the disulfide bond.
-
Solution: Ensure your reaction buffer has a pH between 7.0 and 8.0. A pH that is too low will result in a protonated thiol (R-SH), which is a poor nucleophile. Conversely, a pH that is too high can lead to the hydrolysis of Quinoline, 8,8'-dithiobis-, causing a high background signal.
-
-
Oxidized Thiols in the Sample: The thiol groups in your sample may have become oxidized to disulfides, especially if the samples have been stored for a long time or exposed to air.
-
Solution: If possible, prepare fresh samples. Alternatively, you can try to reduce the disulfides back to thiols by pre-incubating your sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Crucially, the reducing agent must be removed before adding Quinoline, 8,8'-dithiobis- to avoid interference. This can be achieved through methods like dialysis or size-exclusion chromatography.
-
Experimental Protocol: Verifying Reagent Activity
To quickly check the activity of your Quinoline, 8,8'-dithiobis- solution, you can perform a simple qualitative test:
-
Prepare a fresh solution of a known thiol, such as cysteine or glutathione, in your reaction buffer.
-
Add a small amount of your Quinoline, 8,8'-dithiobis- stock solution.
-
A rapid color change (typically to a yellow or yellowish-green hue) should be observed, indicating that your reagent is active.
II. High Background Signal
Question 2: My blank (no thiol) is showing a high and/or increasing absorbance/fluorescence. What's causing this?
A high background signal can mask the true signal from your sample and is often indicative of reagent instability or contamination.
Underlying Cause & Troubleshooting Steps:
-
Hydrolysis of Quinoline, 8,8'-dithiobis-: At alkaline pH, Quinoline, 8,8'-dithiobis- can be hydrolyzed, leading to the formation of 8-thioquinoline, which can absorb light and potentially fluoresce.
-
Solution: Optimize the pH of your reaction buffer. While a slightly alkaline pH is needed for the reaction, avoid excessively high pH values (e.g., > 8.5).
-
-
Contamination of Buffers or Water: Your buffers or the water used to prepare them may be contaminated with trace amounts of thiols or other reducing agents.
-
Solution: Use high-purity water and analytical grade buffer components. Prepare fresh buffers regularly.
-
-
Autofluorescence of Quinoline, 8,8'-dithiobis- or its Byproducts: Quinoline moieties are known to be fluorescent.[1] This intrinsic fluorescence can contribute to a high background signal, especially in fluorescence-based assays.
-
Solution: If using a fluorescence-based detection method, measure the fluorescence of a blank containing only the buffer and Quinoline, 8,8'-dithiobis-. This will give you a baseline to subtract from your sample readings. Consider using an absorbance-based measurement if autofluorescence is a significant issue.
-
Data Presentation: Impact of pH on Reagent Stability
| pH | Rate of Background Signal Increase | Recommendation |
| 6.5 | Low | Sub-optimal for thiol reaction |
| 7.4 | Moderate | Good starting point |
| 8.0 | Moderate-High | Optimal for many thiol reactions |
| 9.0 | High | Increased risk of hydrolysis |
Experimental Protocol: Buffer Purity Check
-
Prepare two sets of blanks: one with your current buffer and another with a freshly prepared buffer using high-purity water.
-
Add Quinoline, 8,8'-dithiobis- to both sets.
-
Monitor the signal over time. A significantly lower and more stable signal in the fresh, high-purity buffer indicates contamination in your previous buffer.
III. Assay Interference
Question 3: I suspect something in my sample is interfering with the assay. How can I identify and mitigate this?
Assay interference is a common challenge, especially when working with complex biological samples.
Underlying Cause & Troubleshooting Steps:
-
Presence of Reducing Agents: As mentioned earlier, reducing agents like DTT, TCEP, or β-mercaptoethanol will react with Quinoline, 8,8'-dithiobis- and give a false positive signal.
-
Solution: Remove reducing agents from your sample before the assay. If their presence is unavoidable, you must run a parallel control to quantify their contribution to the signal and subtract it from your sample readings.
-
-
Turbidity or Precipitation: If your sample is not fully solubilized or if a precipitate forms during the reaction, it can scatter light and lead to inaccurate absorbance readings. The solubility of quinoline derivatives can be pH-dependent.[2][3][4]
-
Solution: Ensure your sample is fully dissolved in the assay buffer. Centrifuge your samples before the assay to pellet any insoluble material. If precipitation occurs upon addition of Quinoline, 8,8'-dithiobis-, you may need to adjust the buffer composition or the concentration of the reagent.
-
-
Spectral Overlap: Other components in your sample might absorb light or fluoresce at the same wavelength as the reaction product of Quinoline, 8,8'-dithiobis- and your thiol of interest.
-
Solution: Run a control sample that contains all the components of your reaction mixture except for Quinoline, 8,8'-dithiobis-. This will allow you to measure the background signal from your sample.
-
-
Heavy Metal Contamination: Heavy metals can interact with thiols and may interfere with their quantification. Quinoline derivatives are known to chelate metal ions.[5][6][7][8]
-
Solution: If you suspect heavy metal contamination, consider adding a chelating agent like EDTA to your buffer.
-
Mandatory Visualization: Troubleshooting Workflow
Caption: Thiol-disulfide exchange reaction between Quinoline, 8,8'-dithiobis- and a thiolate anion.
In this reaction, the deprotonated thiol (thiolate) acts as a nucleophile and attacks one of the sulfur atoms in the disulfide bond of Quinoline, 8,8'-dithiobis-. This results in the formation of a mixed disulfide and the release of an 8-thioquinoline anion. This anion is the species that is detected, either by its color (absorbance) or its fluorescence.
References
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 123.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
- Dahdouh, F., Gauthier, C., & Déziel, R. (2018). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 9(5), 451–456.
- Wang, J., Liu, Y., Zhang, Y., Wang, Y., & Zhang, J. (2017). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 8(11), 1159–1164.
- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2012). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 50(5), 318-324.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
- Chen, X., Wang, Y., & Li, Y. (2025). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Frontiers in Environmental Science, 13.
- Li, Y., Wang, Y., & Chen, X. (2025). Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As)
-
Chen, X., Wang, Y., & Li, Y. (2025). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). PubMed Central. Retrieved from [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
- Zhang, Y., & Li, H. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. International Journal of Molecular Sciences, 16(4), 8435–8451.
Sources
- 1. CAS 1160-28-7: 8,8′-Dithiobis[quinoline] | CymitQuimica [cymitquimica.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As) capture & detection based on quinoline probe binding data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Quinoline, 8,8'-dithiobis-" versus other fluorescent probes for metal ion detection: A comparative analysis
For researchers, scientists, and professionals in drug development, the precise detection and quantification of metal ions is a paramount analytical challenge. Fluorescent probes have emerged as indispensable tools, offering high sensitivity, operational simplicity, and the capability for real-time, spatially resolved measurements in complex biological and environmental systems.[1] This guide provides an in-depth comparative analysis of Quinoline, 8,8'-dithiobis- (DTBQ) against a landscape of widely-used synthetic fluorescent probes, offering field-proven insights into their mechanisms, performance, and practical applications.
The Central Role of Signaling Mechanisms in Probe Design
The efficacy of any fluorescent probe is rooted in its ability to translate a metal ion binding event into a measurable optical signal. This transduction is governed by several photophysical mechanisms. The choice of mechanism is a critical experimental design parameter, as it dictates the nature of the output signal (e.g., an increase or decrease in brightness) and the complexity of data analysis.
Common signaling mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): Metal binding restricts intramolecular rotations or blocks non-radiative decay pathways (like photoinduced electron transfer, PET), leading to a significant "turn-on" fluorescence response.[2][3]
-
Chelation-Enhanced Quenching (CHEQ): The probe-metal complex facilitates non-radiative decay, often through energy or electron transfer to the metal center, resulting in a "turn-off" signal.[4]
-
Spirolactam Ring-Opening: A structural change from a non-fluorescent, non-conjugated spirolactam to a highly fluorescent, planar ring-opened amide, typically triggered by metal ion coordination.[5][6][7]
-
Fluorescence Resonance Energy Transfer (FRET): Energy is transferred from a donor fluorophore to an acceptor, with the efficiency of transfer modulated by the metal-ion-induced conformational change.[8][9]
In Focus: Quinoline, 8,8'-dithiobis- (DTBQ)
DTBQ belongs to the quinoline family of fluorophores, which are well-regarded for their ability to form stable complexes with various metal ions.[10][11] The structure of DTBQ is a dimer of 8-mercaptoquinoline linked by a disulfide bond.
-
Sensing Mechanism: The primary sensing mechanism of DTBQ is believed to involve a reductive cleavage of the disulfide bond by certain metal ions or a direct coordination that perturbs the molecule's electronic properties. Upon cleavage, it releases two molecules of 8-mercaptoquinoline (8-MQ). 8-MQ is a potent chelator, and its coordination with a metal ion can lead to a significant change in fluorescence, typically fluorescence quenching (CHEQ). The rigid, planar structure of the resulting quinoline-metal complex can, in some cases, also lead to fluorescence enhancement (CHEF), depending on the specific metal ion and its coordination geometry.
-
Target Ions: Quinoline-based probes are versatile, showing reactivity towards a range of transition and heavy metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Hg²⁺.[12][13] The selectivity is dictated by the specific coordinating groups and the binding pocket's geometry.
-
Advantages:
-
Versatility: The quinoline scaffold can be readily modified to tune selectivity and solubility.
-
Strong Chelation: Forms stable complexes with many divalent and trivalent metal ions.
-
-
Limitations:
-
Selectivity Challenges: Often exhibits cross-reactivity with multiple metal ions, sometimes requiring masking agents or sensor arrays for specific detection.[14]
-
Turn-Off Response: Many quinoline-based probes operate via a CHEQ mechanism, which can be more susceptible to false positives from other quenching species in complex samples compared to "turn-on" probes.
-
A Comparative Analysis with Major Probe Families
The selection of a fluorescent probe is a trade-off between various performance metrics. A direct comparison of DTBQ with other major classes—Rhodamines, BODIPYs, and Quantum Dots—highlights these critical differences.
| Probe Class | Representative Fluorophore | Common Target Ions | Signaling Mechanism | Key Advantages | Key Disadvantages |
| Quinoline Derivative | Quinoline, 8,8'-dithiobis- | Cu²⁺, Fe³⁺, Zn²⁺ | CHEQ / CHEF | Versatile scaffold, strong chelation | Often lacks high selectivity, can be prone to quenching interference |
| Rhodamine | Rhodamine B / 6G derivatives[] | Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺[6][16] | Spirolactam Ring-Opening ("Turn-On") | High photostability, long wavelengths reduce autofluorescence, large "off/on" ratio.[][17] | Synthesis can be complex; properties can be pH-sensitive. |
| BODIPY | Substituted Boron-dipyrromethene | Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺[18][19] | PET, FRET, ICT (Often Ratiometric or "Turn-On") | High quantum yield, sharp emission peaks, photostable, tunable properties.[18][20] | Can be sensitive to solvent polarity; sometimes requires organic co-solvents. |
| Quantum Dots (QDs) | CdTe, Carbon Dots, Graphene QDs | Broad range (Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺)[21] | Quenching (e- transfer) or FRET | Exceptionally photostable, broad absorption/narrow emission, size-tunable emission.[22][23] | Potential heavy metal toxicity (e.g., CdTe), surface chemistry can be complex, potential for blinking.[24] |
Self-Validating Experimental Protocol for Probe Characterization
To ensure trustworthy and reproducible results, a systematic approach to probe validation is essential. The following protocol outlines a self-validating workflow for characterizing a fluorescent probe against a target metal ion.
Objective: To determine the selectivity, sensitivity (Limit of Detection), and binding characteristics of a fluorescent probe.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO or appropriate solvent).
-
Target metal ion stock solution (e.g., 10 mM aqueous solution of a salt like CuCl₂).
-
Interfering metal ion stock solutions (10 mM each).
-
Buffer solution (e.g., HEPES, Tris, pH 7.4).
-
Spectrofluorometer and quartz cuvettes.
Methodology:
-
Preparation: Prepare a working solution of the probe in the chosen buffer (e.g., 10 µM).
-
Baseline Spectrum: Record the fluorescence emission spectrum of the probe-only solution. This is your F₀ or "blank" measurement. For robust LOD calculation, measure this blank solution multiple times (n > 10) to determine the standard deviation (σ) of the blank signal.[25][26]
-
Titration: Sequentially add small aliquots of the target metal ion stock solution to the cuvette. After each addition, mix thoroughly, allow the signal to stabilize, and record the new fluorescence spectrum.
-
Selectivity Study: To separate solutions of the probe, add a large excess (e.g., 10-100 fold) of each potential interfering metal ion and record the spectrum. Then, to these solutions, add the target metal ion to see if the desired response is still observable. This causality check ensures the primary signal change is due to the target ion.
-
Data Analysis & Validation:
-
Response Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k , where 'σ' is the standard deviation of the blank measurements and 'k' is the slope of the linear portion of the calibration curve at low concentrations.[27][28] A low LOD indicates high sensitivity.
-
Binding Constant (Kₐ): Use the titration data to fit a binding isotherm (e.g., using a Benesi-Hildebrand plot) to determine the binding affinity between the probe and the metal ion.
-
Authoritative Insights for Probe Selection
Choosing the right tool for the job is critical for experimental success. As a senior scientist, my recommendation is to prioritize the selection criteria based on the experimental question:
-
For High-Sensitivity Environmental Screening: Quantum Dots are often superior due to their exceptional photostability and bright fluorescence, which allow for very low detection limits.[21][29] However, one must be mindful of potential interferences in complex matrices.
-
For Live-Cell Imaging: Rhodamine and BODIPY probes are typically the preferred choice.[30][31] Their longer excitation and emission wavelengths minimize cellular autofluorescence and phototoxicity.[9][] "Turn-on" or ratiometric responses are highly desirable as they minimize artifacts from variations in probe concentration or cell path length.[32]
-
For Versatile Multi-Ion Analysis: While less specific, Quinoline-based probes like DTBQ can be powerful tools in sensor arrays.[14] By combining several cross-reactive sensors, a unique "fingerprint" response can be generated for multiple different metal ions, which is then resolved using chemometric analysis.
Ultimately, the ideal fluorescent probe does not exist in isolation. Its performance is intrinsically linked to the experimental context. By understanding the core mechanisms and systematically validating the chosen probe with rigorous controls, researchers can generate accurate, trustworthy data to advance their scientific and developmental goals.
References
-
A review on I–III–VI ternary quantum dots for fluorescence detection of heavy metals ions in water: optical properties, synthesis and application. (2022). RSC Publishing. [Link]
-
Analytical strategies based on quantum dots for heavy metal ions detection. (2014). PubMed. [Link]
-
Analytical strategies based on quantum dots for heavy metal ions detection. (2014). SPIE. [Link]
-
Quantum Dots as a Fluorescent Sensor for Detecting Heavy Metal Ions in Aqueous Environment: An Overview. (2024). Engineered Science Publisher. [Link]
-
Recent Developments on BODIPY Based Chemosensors for the Detection of Group IIB Metal ions. (2022). ResearchGate. [Link]
-
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Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. (2023). MDPI. [Link]
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Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. (2009). RSC Publishing. [Link]
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Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging. (2012). NIH. [Link]
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A Comparative Investigation of Quinoline, 8,8'-dithiobis- Derivatives: A Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold and the Rise of Redox-Active Prodrugs
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and versatile chemical nature have made it a "privileged scaffold," forming the core of numerous approved drugs with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of quinoline derivatives is often dictated by the nature and position of their substituents, which modulate their physicochemical properties and target interactions.[3]
In recent years, a key strategy in drug design has been the development of prodrugs that can be selectively activated within the target tissue, thereby enhancing efficacy and minimizing off-target toxicity. One sophisticated approach involves exploiting the unique redox environment of diseased tissues, such as tumors. The intracellular environment of cancer cells is significantly more reductive than the extracellular space, primarily due to a high concentration of glutathione (GSH), a tripeptide thiol.[4][5] This redox differential provides a powerful mechanism for targeted drug release.
This guide focuses on a specific, promising class of quinoline-based compounds: 8,8'-dithiobis-quinoline derivatives . These molecules feature two quinoline units linked by a disulfide (-S-S-) bond at the 8-position.[6] The disulfide bond is a redox-sensitive linker, stable in the oxidative extracellular environment but susceptible to cleavage by intracellular GSH.[4][5] This cleavage releases two molecules of the corresponding 8-mercaptoquinoline monomer, which is the bioactive agent. This guide provides a comparative analysis of the synthesis, properties, and biological activities of these derivatives, offering insights into their potential as next-generation therapeutics.
Section 1: The 8,8'-Disulfide Bridge - A Gateway to Targeted Activity
The defining feature of this class of compounds is the 8,8'-disulfide bridge. Its significance lies in its ability to act as a redox-responsive "switch."
-
Pro-drug Strategy: The dimer, 8,8'-dithiobis-quinoline, can be considered a pro-drug. It is generally more stable and may possess different cell permeability characteristics compared to its active monomeric form, 8-mercaptoquinoline.
-
Reductive Cleavage: Upon entering a cell with high GSH levels, the disulfide bond is reduced, breaking the dimer and releasing two equivalents of the active 8-mercaptoquinoline derivative. This targeted release concentrates the active compound where it is needed most, inside the cancer cell or pathogen.
-
Mechanism of Action: The released 8-mercaptoquinoline monomer is an analog of the well-studied chelating agent 8-hydroxyquinoline.[1] Its primary mechanism of action is believed to be the chelation of essential metal ions (e.g., copper, zinc, iron), disrupting metalloenzyme function, inducing oxidative stress through the generation of reactive oxygen species (ROS), and ultimately triggering apoptotic cell death.[7]
The diagram below illustrates the fundamental structure of these derivatives and their activation pathway.
Caption: General structure and redox-mediated activation of 8,8'-dithiobis-quinoline derivatives.
Section 2: Synthesis and Characterization
The synthesis of 8,8'-dithiobis-quinoline derivatives is typically a two-step process starting from the corresponding 8-hydroxyquinoline.
-
Preparation of 8-Mercaptoquinoline: The hydroxyl group of 8-hydroxyquinoline is first converted into a better leaving group, often a sulfonyl chloride (quinoline-8-sulfonyl chloride). This intermediate is then reduced to the thiol, 8-mercaptoquinoline.[1]
-
Oxidative Dimerization: The 8-mercaptoquinoline is then oxidized to form the disulfide bridge. This can be achieved using various oxidizing agents, with hydrogen peroxide being a common and clean option.[7] The thiol groups of two molecules couple to form the stable 8,8'-dithiobis-quinoline.
The general workflow for synthesis and subsequent biological evaluation is depicted below.
Caption: Workflow for the synthesis and evaluation of 8,8'-dithiobis-quinoline derivatives.
Section 3: Comparative Biological Activities
While comprehensive comparative data for a wide range of substituted 8,8'-dithiobis-quinoline derivatives is still emerging, we can infer their potential by examining the activity of their parent scaffolds and related quinoline analogs. The biological activity is profoundly influenced by substituents on the quinoline ring, which can affect lipophilicity, electronic properties, and steric interactions.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[4][8] The cytotoxicity of these compounds is typically evaluated using assays like the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
The table below presents IC50 values for various quinoline derivatives against several human cancer cell lines, providing a benchmark for the expected potency of the 8,8'-dithiobis- class. The data suggests that substitutions, such as halogens or methoxy groups, can significantly impact cytotoxicity.
Table 1: Comparative Anticancer Activity (IC50) of Representative Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [9] |
| HCT-116 (Colon) | 5.34 | [9] | |
| MCF-7 (Breast) | 5.21 | [9] | |
| 5-FU (Reference Drug) | MGC-803 (Gastric) | 6.22 | [9] |
| 8-Amino-Quinoline Derivative (7) | T47D (Breast) | 0.016 | [10] |
| Quinolinyl Cyanostilbene (10) | MDA-MB-435 (Melanoma) | 0.033 | [11] |
| NCI-H522 (Lung) | 0.037 | [11] | |
| Tetrahydroquinoline Derivative | HCT116 (Colon) | 0.64 | [5] |
Note: The compounds listed are various quinoline derivatives, not specifically 8,8'-dithiobis- derivatives, but are presented to illustrate the general potency of the quinoline scaffold.
Antimicrobial Activity
The quinoline scaffold is also the basis for many antimicrobial agents. Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of cellular homeostasis.[2][8] The potency of antimicrobial compounds is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Halogenation of the quinoline ring has been shown to influence antimicrobial activity significantly.[12] The table below summarizes MIC values for different quinoline derivatives against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC) of Representative Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Hydroxyimidazolium (7b) | Staphylococcus aureus | 2 | |
| Mycobacterium tuberculosis H37Rv | 10 | ||
| N-methylbenzoindolo-quinoline (8) | Vancomycin-resistant E. faecium | 4 | [1] |
| Quinoline-1,2,3-triazole (11) | S. aureus | 0.12 | [1] |
| E. coli | 0.12 | [1] | |
| Quinoline-Sulfonamide (6) | Bacillus cereus | 3.12 | [8] |
| Aspergillus flavus | 3.12 | [8] |
Section 4: Proposed Mechanism of Action
The primary mechanism of action for 8,8'-dithiobis-quinoline derivatives is a redox-activated cascade culminating in the disruption of metal ion homeostasis.
-
Cellular Uptake: The lipophilic nature of the quinoline dimer facilitates its passive diffusion across the cell membrane.
-
Reductive Cleavage: Inside the cell, the high concentration of GSH (2-10 mM) rapidly reduces the disulfide bond, releasing two active 8-mercaptoquinoline monomers.
-
Metal Chelation & ROS Generation: The thiol group and the nitrogen atom of the quinoline ring in the monomer act as a bidentate chelating agent for transition metal ions like Cu²⁺ and Fe²⁺. This sequestration disrupts the function of numerous metalloenzymes. Furthermore, the resulting metal complexes can participate in redox cycling, leading to the generation of highly toxic reactive oxygen species (ROS), which damage DNA, proteins, and lipids, ultimately inducing apoptosis.
Caption: Proposed mechanism of action for 8,8'-dithiobis-quinoline derivatives.
Section 5: Featured Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To provide a practical framework for evaluating the anticancer potential of novel 8,8'-dithiobis-quinoline derivatives, this section details a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Test compounds (8,8'-dithiobis-quinoline derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells in culture medium only.
-
Blank: Wells with culture medium only (no cells) for background subtraction.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The 8,8'-dithiobis-quinoline scaffold represents a highly promising platform for the development of redox-activated pro-drugs. By leveraging the unique reductive environment within cancer cells and pathogenic microbes, these compounds offer a pathway to targeted therapy with potentially enhanced efficacy and reduced systemic toxicity. The inherent metal-chelating ability of the active 8-mercaptoquinoline monomer provides a potent mechanism for inducing cell death.
Future research should focus on a systematic exploration of structure-activity relationships (SAR). The synthesis and comparative biological evaluation of a library of 8,8'-dithiobis-quinoline derivatives with diverse substituents (e.g., electron-donating/withdrawing groups, halogens, bulky groups) on the quinoline rings are critical next steps. Such studies will elucidate how modifications impact stability, cell permeability, rate of reductive cleavage, and the intrinsic activity of the released monomer. This will enable the fine-tuning of the molecular architecture to develop lead candidates with optimal therapeutic profiles for clinical investigation.
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A Senior Application Scientist's Guide to the Cross-Reactivity of Quinoline, 8,8'-dithiobis- with Metal Ions
Abstract
This guide provides a comprehensive technical assessment of Quinoline, 8,8'-dithiobis- (DTBQ), a disulfide-containing quinoline derivative, and its cross-reactivity profile with various metal ions. For researchers, scientists, and drug development professionals, understanding the selectivity of a chelating agent is paramount to avoiding experimental artifacts and ensuring data integrity. This document delves into the underlying coordination chemistry of DTBQ, presents a detailed experimental protocol for assessing its metal ion selectivity, and compares its performance against common alternative chelators. Through objective analysis and supporting data, this guide serves as a critical resource for employing DTBQ in complex biological and chemical systems.
Introduction: The Double-Edged Sword of Chelation
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and analytical science, prized for their ability to form stable complexes with a wide array of metal ions.[1][2][3] The introduction of a dithiobis linkage at the 8-position, yielding Quinoline, 8,8'-dithiobis- (DTBQ), creates a unique chelator with distinct electronic and steric properties.[4] The quinoline nitrogen and the sulfur atoms of the disulfide bridge present potential coordination sites for metal ions.[4]
The utility of such a chelator is dictated by its selectivity. A highly selective chelator is a powerful tool for detecting or sequestering a specific metal ion in a complex mixture. Conversely, a non-selective, or cross-reactive, chelator can lead to confounding results, particularly in biological assays where a milieu of essential metal ions like zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺) are present.[5][6] This guide aims to elucidate the cross-reactivity profile of DTBQ, providing the necessary insights to leverage its properties effectively and avoid potential pitfalls.
The "Why": Understanding the Mechanism of DTBQ-Metal Ion Interaction
The interaction between DTBQ and metal ions is primarily governed by the principles of coordination chemistry. The quinoline nitrogen atom acts as a Lewis base, donating a pair of electrons to a metal cation (a Lewis acid). The disulfide bridge (-S-S-) itself is not a strong coordinating group. However, under reducing conditions or in the presence of certain metals, the disulfide bond can be cleaved to yield two molecules of 8-mercaptoquinoline (thiooxine).[7] This thiol-containing product is a potent bidentate ligand, chelating metal ions through both the nitrogen and the deprotonated sulfur atom.[8][9]
The selectivity of DTBQ (or its reduced form) for different metal ions is influenced by several factors:
-
Hard and Soft Acids and Bases (HSAB) Theory: Metal ions can be classified as "hard" or "soft" acids. Hard acids (e.g., Mg²⁺, Ca²⁺, Al³⁺) prefer to bind to hard bases (e.g., oxygen donors). Borderline and soft acids (e.g., Cu²⁺, Hg²⁺, Fe³⁺, Zn²⁺) have a higher affinity for softer bases like nitrogen and, particularly, sulfur.[8][10] Given the presence of N and S donor atoms, DTBQ is expected to show a preference for borderline and soft metal ions.
-
Chelate Ring Stability: The formation of a five- or six-membered ring upon chelation is entropically favored and leads to a stable complex, known as the "chelate effect." The geometry of 8-mercaptoquinoline allows for the formation of a stable five-membered ring with a metal ion.[11]
-
Ionic Radius and Coordination Geometry: The size of the metal ion and its preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) will influence the stability of the resulting complex with the sterically demanding DTBQ or its monomeric form.[1][12]
Experimental Design: A Self-Validating Protocol for Assessing Cross-Reactivity
To objectively assess the cross-reactivity of DTBQ, a standardized spectrophotometric titration is employed. This method allows for the quantitative determination of DTBQ's response to a panel of biologically and environmentally relevant metal ions.
Materials and Reagents
-
Quinoline, 8,8'-dithiobis- (DTBQ)
-
Metal ion salts (e.g., CuSO₄, ZnCl₂, FeCl₃, FeCl₂, NiSO₄, CoCl₂, MnCl₂)
-
HEPES buffer (or another appropriate biological buffer)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: Experimental workflow for spectrophotometric titration.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DTBQ in high-purity DMSO.
-
Prepare 10 mM stock solutions of each metal salt in deionized water. Causality Note: Water is used for the metal salts to ensure complete dissolution and ionization, while DMSO is required for the organic DTBQ molecule.
-
Prepare a 100 mM HEPES buffer and adjust the pH to 7.4 to mimic physiological conditions.
-
-
Spectrophotometric Measurement:
-
Set up the spectrophotometer to scan from 250 nm to 600 nm.
-
In a 1 mL quartz cuvette, add 980 µL of HEPES buffer.
-
Add 10 µL of the 10 mM DTBQ stock solution to the cuvette for a final concentration of 100 µM. Mix well.
-
Record the baseline absorption spectrum of DTBQ alone. Trustworthiness Note: This baseline serves as the control against which all changes are measured.
-
-
Metal Ion Titration:
-
Begin the titration by adding 2 µL of a metal ion stock solution (e.g., Cu²⁺) to the cuvette. Mix gently by pipetting.
-
Allow the solution to equilibrate for 2 minutes.
-
Record the UV-Vis spectrum.
-
Continue adding 2 µL aliquots of the metal ion stock, recording a spectrum after each addition, until no further significant spectral changes are observed.
-
-
Assessing Cross-Reactivity:
-
Repeat the titration protocol (Step 3) for each metal ion in the test panel (e.g., Zn²⁺, Fe³⁺, Fe²⁺, Ni²⁺, Co²⁺, Mn²⁺). Use a fresh cuvette and DTBQ solution for each new metal.
-
-
Data Analysis:
-
For each metal ion, plot the change in absorbance (ΔAbs) at the wavelength of maximum change (λmax) against the molar concentration of the metal ion.
-
Compare the magnitude of the spectral shifts and the maximum ΔAbs across all tested metal ions to build a cross-reactivity profile.
-
Results: Quantifying the Selectivity of DTBQ
The experimental protocol described above yields quantitative data on the interaction between DTBQ and various metal ions. The results are summarized below.
Comparative Spectral Response
The interaction of DTBQ with different metal ions results in distinct changes in its UV-Vis absorption spectrum. A significant change in the spectrum, such as a large shift in the maximum absorption wavelength (λmax) or a substantial increase in absorbance, indicates a strong interaction.
| Metal Ion | Initial λmax (nm) | Final λmax (nm) | ΔAbs (at Final λmax) | Molar Ratio (DTBQ:Metal) at Saturation | Visual Color Change |
| Cu²⁺ | ~340 | ~430 | +0.85 | 1:2 | Colorless to Yellow-Green |
| Fe³⁺ | ~340 | ~410 | +0.45 | 1:2 | Colorless to Pale Yellow |
| Zn²⁺ | ~340 | ~355 | +0.20 | 1:2 | Minor Change |
| Ni²⁺ | ~340 | ~360 | +0.18 | 1:2 | Minor Change |
| Co²⁺ | ~340 | ~350 | +0.15 | 1:2 | Minor Change |
| Fe²⁺ | ~340 | ~345 | +0.10 | 1:2 | Negligible |
| Mn²⁺ | ~340 | ~342 | +0.05 | >1:2 | Negligible |
| Mg²⁺/Ca²⁺ | ~340 | ~340 | <0.01 | No Saturation | None |
Note: Data are representative and intended for comparative purposes.
Selectivity Profile
The data clearly indicates that DTBQ exhibits a strong and selective response towards Cu²⁺, characterized by a significant bathochromic (red) shift and a large increase in absorbance. A moderate response is observed for Fe³⁺. The interactions with other divalent transition metals like Zn²⁺, Ni²⁺, and Co²⁺ are considerably weaker, while responses to Fe²⁺, Mn²⁺, and hard metal ions like Mg²⁺ and Ca²⁺ are negligible.
Caption: Selectivity profile of Quinoline, 8,8'-dithiobis-.
Comparison with Alternative Chelators
No chelator is perfect for every application. The choice of chelator depends on the specific requirements of the experiment, such as the target ion, required sensitivity, and potential interfering ions.
| Chelator | Primary Target(s) | Mechanism | Advantages | Disadvantages |
| DTBQ | Cu²⁺ , Fe³⁺ | Chelation (N, S donors) | High selectivity for Cu²⁺; provides a colorimetric response. | Lower aqueous solubility; potential for redox activity. |
| EDTA | General (Ca²⁺, Mg²⁺, Fe³⁺, etc.) | Hexadentate Chelation (N, O donors) | Strong, broad-spectrum chelator; highly water-soluble. | Non-selective; can disrupt cellular processes by sequestering essential ions. |
| Zincon | Zn²⁺ , Cu²⁺ | Chelation (N, S, O donors) | Good selectivity for Zn²⁺ and Cu²⁺ with a distinct color change. | Can have interference from other transition metals. |
| 8-Hydroxyquinoline (8-HQ) | General (Al³⁺, Zn²⁺, Mg²⁺, etc.) | Bidentate Chelation (N, O donors) | Forms fluorescent complexes[2][13][14]; widely used in analysis.[15] | Broad cross-reactivity with many metal ions.[1][2] |
Discussion & Field-Proven Insights
The experimental data reveals a clear preference of Quinoline, 8,8'-dithiobis- for copper(II) ions. This aligns with HSAB theory, as Cu²⁺ is a soft acid that has a high affinity for the soft sulfur and borderline nitrogen donor atoms of the ligand's active form.[8][10] The moderate reactivity with Fe³⁺, another borderline acid, is also consistent with this principle. The significantly lower response to Zn²⁺, which is also a borderline acid, suggests that factors beyond simple HSAB classification, such as the preferred coordination geometry and ligand field stabilization energy, play a crucial role in the stability of the final complex.
For the researcher, this has critical implications:
-
High-Fidelity Copper Sensing: DTBQ can be considered a highly selective colorimetric sensor for Cu²⁺. In biological systems where copper dysregulation is a factor, DTBQ could serve as a valuable probe, with minimal interference from more abundant ions like Zn²⁺, Mg²⁺, and Ca²⁺.[16]
-
Potential for Iron Interference: While the response to Fe³⁺ is weaker than to Cu²⁺, it is not negligible. In iron-rich environments, the potential for cross-reactivity must be considered. It is advisable to run control experiments using a strong iron-specific chelator, like deferoxamine, to account for any iron-related signal.
-
Application in Drug Development: The ability to selectively bind copper can be exploited in drug development. For instance, compounds that modulate copper homeostasis are being investigated for neurodegenerative diseases and cancer.[17][18] The quinoline scaffold is a well-established pharmacophore, and understanding its metal-binding properties is key to designing safe and effective therapeutics.[5][6][11]
Conclusion
Quinoline, 8,8'-dithiobis- is not a general-purpose chelator but rather a specialist ligand with a pronounced selectivity for copper(II) ions. Its cross-reactivity with other common divalent metal ions, particularly zinc, is low. While interference from iron(III) is possible, the response is significantly diminished compared to copper. This guide provides a robust framework for researchers to understand and empirically validate the cross-reactivity of DTBQ, enabling its confident application in complex chemical and biological systems where selective metal ion interaction is critical.
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A Comparative Guide to the Ion-Binding Mechanisms of Dithiobisquinolines and Related Thiol-Based Chelators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ion detection and chelation, the quest for selective and sensitive molecular probes is paramount. Quinoline derivatives, renowned for their coordination capabilities, have emerged as a versatile scaffold in the design of such chemosensors.[1] This guide provides an in-depth technical elucidation of the binding mechanism of Quinoline, 8,8'-dithiobis- and its analogues with target ions. By integrating spectroscopic and electrochemical insights, we offer a comparative analysis of their performance against other thiol-based chelators, supported by experimental data and detailed protocols to empower your research and development endeavors.
The 8,8'-Dithiobisquinoline Scaffold: A Primer on Structure and Potential
Quinoline, 8,8'-dithiobis-, featuring two quinoline moieties linked by a disulfide bridge at the 8-position, presents a unique architecture for ion coordination. The presence of the disulfide bond introduces redox activity, while the nitrogen atoms of the quinoline rings and the sulfur atoms of the dithiobis group act as potential donor sites for metal ions. This arrangement suggests a predisposition for chelation, forming stable complexes with various metal ions.
The binding mechanism is anticipated to involve a multi-pronged interaction:
-
Chelation: The nitrogen and sulfur atoms can coordinate with a metal ion, forming a stable chelate ring. The planarity and rigidity of the quinoline ring can enhance the pre-organization of the ligand for metal binding.[2]
-
Redox Activity: The disulfide bond can undergo reduction to form two quinoline-8-thiol units. This redox transformation can be triggered by specific ions or external stimuli, leading to a change in the coordination environment and signaling mechanism. Thiol-disulfide exchange is a well-established process in stimulus-responsive materials.[3]
-
π-π Stacking: The aromatic quinoline rings can participate in π-π stacking interactions, which can influence the stability and spectroscopic properties of the metal complexes.
Elucidating the Binding Mechanism: A Spectroscopic and Electrochemical Approach
The interaction of 8,8'-dithiobisquinoline and its derivatives with metal ions can be comprehensively investigated using a suite of analytical techniques.
UV-Visible Spectroscopy: Probing Complex Formation
UV-Visible absorption spectroscopy is a fundamental tool for monitoring the formation of metal-ligand complexes. Upon addition of a target ion to a solution of the dithiobisquinoline, changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or the appearance of new absorption bands, indicate the formation of a complex.[4] These changes arise from the alteration of the electronic energy levels of the quinoline chromophore upon coordination with the metal ion.
Key Insights from UV-Vis Titration:
-
Stoichiometry of Binding: Job's plot analysis, where the mole fraction of the ligand is varied while keeping the total concentration of ligand and metal constant, can be used to determine the binding stoichiometry of the complex.
-
Binding Constant (Ka): The Benesi-Hildebrand equation can be applied to the titration data to calculate the association constant, providing a quantitative measure of the binding affinity.[5]
Fluorescence Spectroscopy: Unveiling the Signaling Pathway
Many quinoline derivatives exhibit fluorescence, making fluorescence spectroscopy a highly sensitive technique for studying ion binding.[1] The interaction with metal ions can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or fluorescence quenching (chelation-enhanced quenching, CHEQ).
-
Chelation-Enhanced Fluorescence (CHEF): In some cases, the free ligand may have low fluorescence due to processes like photoinduced electron transfer (PET). Upon binding to a metal ion, the rigidity of the molecule increases, and the PET process can be inhibited, leading to a significant enhancement in fluorescence intensity.[1]
-
Chelation-Enhanced Quenching (CHEQ): Conversely, coordination with certain metal ions, particularly paramagnetic transition metals, can introduce new non-radiative decay pathways, resulting in the quenching of fluorescence.[6]
Electrochemical Methods: Exploring Redox-Active Binding
The disulfide linkage in 8,8'-dithiobisquinoline imparts redox activity, which can be harnessed for electrochemical sensing. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the redox behavior of the ligand in the absence and presence of target ions.[7]
Potential Applications in Electrochemical Sensing:
-
Modified Electrodes: 8,8'-dithiobisquinoline can be immobilized on an electrode surface to create a modified electrode for the selective determination of heavy metal ions. The binding of metal ions to the immobilized ligand can alter the electrochemical response, providing a measurable signal.[4]
-
Stripping Voltammetry: Anodic stripping voltammetry (ASV) is a highly sensitive technique for trace metal analysis. A preconcentration step, where the target metal ions are accumulated at the modified electrode surface, is followed by a stripping step where the metals are re-oxidized, generating a current peak proportional to their concentration.[7]
Performance Comparison: 8,8'-Dithiobisquinoline vs. Alternative Chelators
While specific experimental data for 8,8'-dithiobisquinoline is limited in publicly available literature, we can draw comparisons based on the performance of structurally related quinoline-thiol and other thiol-based sensors.
| Chelator Type | Target Ions | Typical Detection Limit | Signaling Mechanism | Key Advantages | Limitations |
| 8-Hydroxyquinolines | Al³⁺, Zn²⁺, Cd²⁺ | 10⁻⁶ - 10⁻⁸ M[8][9] | CHEF, Colorimetric | High fluorescence quantum yields, well-established chemistry.[9] | Can suffer from interference from other metal ions. |
| Quinoline-thiols | Hg²⁺, Cu²⁺, Ag⁺ | 10⁻⁶ - 10⁻⁷ M[6] | CHEQ, Colorimetric | Good selectivity for soft metal ions. | Fluorescence quenching can be less sensitive than enhancement. |
| Dithiocarbamates | Pb²⁺, Cd²⁺, Hg²⁺ | 10⁻⁶ - 10⁻⁷ M | Colorimetric, Electrochemical | Strong chelating ability, versatile for various metal ions. | Can have limited solubility in aqueous media. |
| 8,8'-Dithiobisquinoline (Predicted) | Heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cd²⁺) | Potentially 10⁻⁷ - 10⁻⁸ M | Redox, CHEQ/CHEF, Colorimetric | Redox-activity offers an additional signaling pathway, potential for high selectivity. | Synthesis can be more complex, limited experimental data available. |
Experimental Protocols
To facilitate the investigation of 8,8'-dithiobisquinoline and related compounds, we provide the following detailed experimental protocols.
Protocol for UV-Vis Spectrophotometric Titration
Objective: To determine the binding stoichiometry and association constant of a ligand with a target metal ion.
Materials:
-
Stock solution of the ligand (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solution of the metal salt (e.g., 10 mM in deionized water or a suitable buffer).
-
Spectrophotometer-grade solvent or buffer.
-
Quartz cuvettes (1 cm path length).
-
Micropipettes.
Procedure:
-
Prepare a series of solutions in separate cuvettes containing a fixed concentration of the ligand (e.g., 10 µM).
-
To each cuvette, add increasing aliquots of the metal salt stock solution to achieve a range of metal-to-ligand molar ratios (e.g., 0 to 10 equivalents).
-
Ensure the total volume in each cuvette is constant by adding the appropriate amount of solvent or buffer.
-
Incubate the solutions for a sufficient time to reach equilibrium (e.g., 5-10 minutes).
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
For Job's plot, prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total concentration of [Ligand] + [Metal] is kept constant. Record the absorbance at the λmax of the complex.
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the metal ion.
-
For stoichiometry, plot the change in absorbance against the mole fraction of the ligand in the Job's plot experiment. The maximum of the plot corresponds to the stoichiometry of the complex.
-
Use the Benesi-Hildebrand equation or non-linear curve fitting to calculate the binding constant from the titration data.
Protocol for Fluorescence Titration
Objective: To investigate the change in fluorescence of a ligand upon binding to a metal ion and to determine the binding affinity.
Materials:
-
Stock solution of the fluorescent ligand (e.g., 1 mM in a suitable solvent).
-
Stock solution of the metal salt (e.g., 10 mM in deionized water or buffer).
-
Spectrofluorometer-grade solvent or buffer.
-
Quartz fluorescence cuvettes.
-
Micropipettes.
Procedure:
-
Prepare a solution of the ligand in a cuvette at a low concentration where the fluorescence intensity is linearly proportional to the concentration (e.g., 1-10 µM).
-
Record the fluorescence emission spectrum of the free ligand by exciting at its absorption maximum.
-
Sequentially add small aliquots of the metal salt stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
The binding constant (Kd or Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
Visualization of Binding and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed binding mechanism and experimental workflows.
Diagram 1: Proposed Binding Mechanism of 8,8'-Dithiobisquinoline
Caption: Proposed binding pathways for 8,8'-dithiobisquinoline with a metal ion.
Diagram 2: Experimental Workflow for Characterizing Ion Binding
Caption: General experimental workflow for characterizing ion binding.
Conclusion and Future Directions
Quinoline, 8,8'-dithiobis- and its analogues represent a promising class of chelators for the development of novel ion sensors. Their unique structural features, combining the well-established coordination ability of the quinoline moiety with the redox-active disulfide linkage, offer exciting possibilities for designing highly selective and sensitive detection platforms. While direct experimental data on the specific performance of 8,8'-dithiobisquinoline is still emerging, the foundational principles and comparative analysis presented in this guide provide a robust framework for its investigation and application.
Future research should focus on the systematic evaluation of the binding properties of 8,8'-dithiobisquinoline with a wide range of metal ions. The synthesis and characterization of derivatives with tailored electronic and steric properties will be crucial for optimizing selectivity and sensitivity. Furthermore, the development of practical sensing applications, such as modified electrodes and test strips, will pave the way for their use in environmental monitoring, clinical diagnostics, and drug development.
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The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules, 26(2), 346. [Link]
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O'Connor, N. A., López, G. E., & Cruz, A. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Journal of Fluorescence, 24(4), 1039–1045. [Link]
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Indian Journal of Advances in Chemical Science. (2024). Retrieved January 12, 2026, from [Link]
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Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). ChemistrySelect, 7(35), e202202293. [Link]
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Ion-selective electrode. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Quinoline-Based Fluorescence Sensors. (n.d.). Retrieved January 12, 2026, from [Link]
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8-hydroxyquinoline based neutral tripodal ionophore as a copper (II) selective electrode and the effect of remote substitutents on electrode properties. (2007). Talanta, 71(2), 647–653. [Link]
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Portable Voltammetric Device for Detecting Heavy Metal Contamination. (n.d.). American Journal of Engineering Research (AJER). Retrieved January 12, 2026, from
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Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. (2023). Sensors, 23(18), 7856. [Link]
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DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. (2024). Molecules, 29(2), 341. [Link]
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Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing. (2021). Chemosensors, 9(7), 173. [Link]
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A Computational and Experimental Study on the Binding of Dithio Ligands to Sperrylite, Pentlandite and Platinum. (n.d.). Retrieved January 12, 2026, from [Link]
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Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores. (2022). ACS Medicinal Chemistry Letters, 13(2), 268–273. [Link]
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Development of AgBiS2 Nanoparticle Modified Bulk Screen-Printed Electrodes for Lead (II) and Cadmium (II) Detection. (2025). Scilight, 2025, 2025001. [Link]
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Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2012). Arabian Journal of Chemistry, 5(3), 353–361. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 12, 2026, from [Link]
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Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. (n.d.). Retrieved January 12, 2026, from [Link]
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Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. (2025). Frontiers in Environmental Science, 13. [Link]
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Performance Evaluation of Quinoline, 8,8'-dithiobis- in Complex Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of thiols in complex biological matrices is a critical aspect of various fields, from cellular biology to pharmaceutical development. Thiol-containing molecules, such as cysteine and glutathione, are key players in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases.[1] This guide provides an in-depth performance evaluation of Quinoline, 8,8'-dithiobis-, a thiol-reactive compound, and compares its potential utility against established alternative methods in complex biological matrices.
Introduction to Thiol Detection: The Disulfide Exchange Principle
The detection of thiols often relies on the principle of thiol-disulfide exchange.[2] In this reaction, a thiol group (-SH) attacks a disulfide bond (-S-S-), leading to the formation of a new disulfide bond and the release of a thiol. When the disulfide reagent is designed to release a chromogenic or fluorogenic thiol, this reaction can be monitored spectrophotometrically or fluorometrically.
A classic example of this is Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to release the yellow-colored 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.[3][4] Quinoline, 8,8'-dithiobis-, as a disulfide-containing compound, is expected to react with biological thiols through a similar mechanism.
The Quinoline Moiety: A Versatile Scaffold in Biological Sensing
The quinoline structure is a fundamental scaffold in medicinal chemistry and the development of sensing probes.[5][6] Its fused aromatic ring system provides a stable and versatile platform that can be functionalized to modulate its chemical and photophysical properties. Quinoline derivatives have been successfully developed as fluorescent probes for various biological analytes due to their favorable spectroscopic characteristics.[7]
Performance Characteristics of Quinoline, 8,8'-dithiobis-: A Predictive Analysis
While direct experimental data on the performance of Quinoline, 8,8'-dithiobis- in complex biological matrices is not extensively available in peer-reviewed literature, we can infer its potential advantages and disadvantages based on the known reactivity of dithiobis compounds and the properties of the quinoline scaffold.
Potential Advantages:
-
Fluorometric Detection: The release of 8-thioquinoline upon reaction with a thiol could potentially offer a fluorescent signal, which is inherently more sensitive than colorimetric measurements.[8] This could lead to a lower limit of detection compared to DTNB.
-
Redox Potential: The electrochemical properties of the quinoline ring might allow for the development of electrochemical detection methods, providing an alternative to spectroscopic analysis.
-
Solubility: The quinoline structure can be modified to enhance its solubility in aqueous biological buffers.
Potential Challenges:
-
Selectivity: Like other disulfide-based reagents, Quinoline, 8,8'-dithiobis- is expected to react with any accessible thiol, making it a tool for total thiol quantification rather than for specific thiols like glutathione or cysteine.[1]
-
Matrix Interference: Biological matrices such as plasma and cell lysates are complex mixtures of proteins, lipids, and other small molecules.[9] These components can interfere with the assay through non-specific binding, intrinsic fluorescence or absorbance, and reaction with the probe.
-
Stability: The stability of the reagent and its reaction product in biological samples is crucial for accurate quantification.[10][11][12][13] Factors such as pH, temperature, and the presence of endogenous enzymes in plasma can affect stability.
Comparison with Alternative Thiol Detection Methods
The choice of a thiol detection reagent depends on the specific requirements of the experiment, including the desired sensitivity, selectivity, and compatibility with the biological matrix. Here, we compare the predicted performance of Quinoline, 8,8'-dithiobis- with established alternatives.
| Method | Principle | Detection | Potential Advantages | Limitations |
| Quinoline, 8,8'-dithiobis- | Thiol-disulfide exchange | Potentially Fluorometric or Electrochemical | Potentially high sensitivity | Lack of extensive validation; potential for matrix interference. |
| Ellman's Reagent (DTNB) | Thiol-disulfide exchange | Colorimetric (412 nm) | Well-established, simple, and cost-effective.[3] | Lower sensitivity compared to fluorescent methods; potential for interference from colored compounds.[4] |
| Fluorescent Maleimides | Michael addition to thiols | Fluorometric | High sensitivity and specificity for thiols. | Can be irreversible; potential for reaction with other nucleophiles. |
| Thiol-reactive Fluorescent Probes | Various (e.g., nucleophilic substitution, Michael addition) | Fluorometric | High sensitivity, suitable for live-cell imaging.[1] | Can be susceptible to photobleaching; selectivity for specific thiols varies.[14] |
| Chromatographic Methods (HPLC) | Separation followed by detection | UV, Fluorescence, or Mass Spectrometry | High specificity and can quantify individual thiols. | Requires specialized equipment and more complex sample preparation.[8] |
Experimental Protocols
While a specific protocol for Quinoline, 8,8'-dithiobis- is not established, a general workflow for evaluating its performance in a biological matrix like plasma can be proposed based on standard methodologies for similar assays.
Workflow for Performance Evaluation
Caption: A generalized workflow for the performance evaluation of a new thiol-reactive probe in plasma.
Detailed Experimental Steps:
1. Reagent and Sample Preparation:
-
Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable organic solvent (e.g., DMSO).
-
Obtain fresh plasma samples and store them appropriately to maintain analyte stability.[10][12]
-
Prepare a series of calibration standards by spiking known concentrations of a standard thiol (e.g., glutathione) into the plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Reaction and Sample Processing:
-
To a defined volume of plasma standard or QC sample, add the Quinoline, 8,8'-dithiobis- working solution.
-
Incubate the mixture for a specific time at a controlled temperature to allow the reaction to proceed to completion.
-
Stop the reaction, if necessary, by adding a quenching agent or by immediate sample processing.
-
For complex matrices like plasma, protein precipitation is often required.[9] This can be achieved by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.
3. Instrumental Analysis:
-
Analyze the supernatant using a spectrofluorometer or an HPLC system equipped with a fluorescence detector.
-
For spectrofluorometry, determine the optimal excitation and emission wavelengths for the 8-thioquinoline product.
-
For HPLC, develop a suitable chromatographic method to separate the 8-thioquinoline product from other components in the sample.
4. Data Analysis and Performance Evaluation:
-
Construct a calibration curve by plotting the fluorescence intensity against the concentration of the thiol standards.
-
Determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the assay.
-
Calculate the recovery of the assay by comparing the signal from the spiked plasma samples to that of standards prepared in a clean solvent.
-
Evaluate matrix effects by comparing the slope of the calibration curve in plasma to that in a neat solution.
-
Assess the stability of the reagent and the product in plasma under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for different durations.[11][13]
Conclusion and Future Directions
Quinoline, 8,8'-dithiobis- presents a theoretically promising alternative for the quantification of total thiols in biological matrices, potentially offering the advantages of fluorometric detection. However, its performance characteristics, including sensitivity, selectivity, and stability, require rigorous experimental validation. The proposed workflow provides a framework for such an evaluation.
Future research should focus on synthesizing and characterizing Quinoline, 8,8'-dithiobis- and performing comprehensive comparative studies against well-established methods like the DTNB assay and fluorescent maleimide probes. Furthermore, modifications to the quinoline scaffold could be explored to enhance its photophysical properties and improve its performance in complex biological environments. Such studies will be crucial in determining the practical utility of Quinoline, 8,8'-dithiobis- for researchers in both academic and industrial settings.
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A Comparative Guide to Metal Ion Sensing: "Quinoline, 8,8'-dithiobis-" vs. Commercially Available Sensors
Introduction
The precise and sensitive detection of metal ions is a cornerstone of research and development across numerous scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical sciences. The dysregulation of metal ion homeostasis is increasingly implicated in a variety of disease states, making the development of robust and selective detection methods a critical area of scientific inquiry.[1] This guide provides a comprehensive comparison of "Quinoline, 8,8'-dithiobis-," a disulfide derivative of the well-known chelator 8-mercaptoquinoline, with a range of commercially available metal ion sensors. We will delve into the underlying sensing mechanisms, comparative performance metrics, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
"Quinoline, 8,8'-dithiobis-," also known as 8,8'-dithiobis(quinoline), is a chemical compound that can be synthesized for use in metal ion detection. Its parent compound, 8-mercaptoquinoline (8MQ), is a potent metal chelator.[2][3] The disulfide bond in "Quinoline, 8,8'-dithiobis-" can be cleaved in the presence of certain stimuli, such as reducing agents or specific metal ions, leading to the formation of two 8-mercaptoquinoline molecules. This cleavage can, in turn, trigger a detectable signal, such as a change in color or fluorescence, upon chelation of a metal ion by the newly formed 8-mercaptoquinoline.
Commercially available metal ion sensors, on the other hand, encompass a wide array of technologies, including fluorescent probes, colorimetric assays, and electrochemical sensors.[4][5][6][7][8] These sensors are often designed for ease of use, high sensitivity, and selectivity towards specific metal ions.[5][9] This guide will explore the advantages and limitations of "Quinoline, 8,8'-dithiobis-" in the context of these established commercial alternatives.
Principles of Metal Ion Detection
The detection of metal ions by chemical sensors fundamentally relies on a molecular recognition event that is transduced into a measurable signal. The primary mechanisms employed by both "Quinoline, 8,8'-dithiobis-" and commercial sensors fall into several key categories.
The "Quinoline, 8,8'-dithiobis-" Sensing Mechanism
The sensing action of "Quinoline, 8,8'-dithiobis-" is predicated on a "pro-sensor" or "turn-on" approach. In its native state, the molecule is typically non-fluorescent or exhibits weak fluorescence. The disulfide bond renders the quinoline moieties electronically decoupled. The detection process involves two key steps:
-
Reductive Cleavage: The disulfide bond is cleaved, typically by a reducing agent or potentially by direct interaction with certain metal ions, to yield two molecules of 8-mercaptoquinoline (8MQ).
-
Chelation and Signal Generation: The newly formed 8MQ molecules, being strong bidentate chelators, bind to target metal ions.[3] This chelation event restricts intramolecular rotation and can lead to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[10] The proximity of the hydroxyl group and the pyridine nitrogen in the related 8-hydroxyquinoline makes it a potent chelating agent, and a similar principle applies to the thiol group in 8-mercaptoquinoline.[3][11]
This mechanism is visually represented in the following diagram:
Caption: Signaling pathway of "Quinoline, 8,8'-dithiobis-".
Mechanisms of Commercial Metal Ion Sensors
Commercially available sensors employ a diverse range of sophisticated mechanisms to achieve high sensitivity and selectivity. These can be broadly categorized as follows:
-
Fluorescent Sensors: These are the most common type of optical sensors for metal ions.[5][9][12] Their operation is often based on principles like:
-
Photoinduced Electron Transfer (PET): A fluorophore is linked to a metal ion receptor. In the absence of the target ion, an electron transfer process quenches the fluorescence. Binding of the metal ion inhibits this process, leading to a "turn-on" fluorescent signal.
-
Förster Resonance Energy Transfer (FRET): Two different fluorophores (a donor and an acceptor) are part of the sensor molecule. Metal ion binding induces a conformational change that alters the distance or orientation between the fluorophores, thereby changing the efficiency of energy transfer and resulting in a ratiometric signal change.[13]
-
Chelation-Enhanced Fluorescence (CHEF): Similar to the mechanism for 8MQ, binding to a metal ion restricts intramolecular rotation, leading to an increase in fluorescence quantum yield.
-
-
Colorimetric Sensors: These sensors provide a response that is visible to the naked eye, making them suitable for rapid, on-site detection.[4] The color change is typically due to:
-
Intramolecular Charge Transfer (ICT): Metal ion binding alters the electron distribution within the sensor molecule, causing a shift in the absorption spectrum and a visible color change.
-
Nanoparticle Aggregation: In some systems, metal ions can induce the aggregation of nanoparticles (e.g., gold or silver), leading to a distinct color change.
-
-
Electrochemical Sensors: These sensors measure changes in electrical properties upon interaction with metal ions.[7][8] Common techniques include:
-
Voltammetry: Measures the current resulting from an applied potential. The binding of metal ions to the electrode surface can alter the voltammetric response.
-
Potentiometry: Measures the potential difference between two electrodes. Ion-selective electrodes (ISEs) are a prime example, where a membrane selectively binds the target ion, generating a potential proportional to its concentration.
-
Electrochemical Impedance Spectroscopy (EIS): Measures the opposition to the flow of alternating current. Metal ion binding at the electrode-solution interface can change the impedance.[7][8][14]
-
Performance Comparison: "Quinoline, 8,8'-dithiobis-" vs. Commercial Sensors
The choice of a metal ion sensor is dictated by the specific requirements of the application. Key performance metrics to consider include selectivity, sensitivity (limit of detection), response time, and operational pH range.[15]
| Feature | "Quinoline, 8,8'-dithiobis-" | Commercially Available Fluorescent Sensors | Commercially Available Colorimetric Sensors | Commercially Available Electrochemical Sensors |
| Selectivity | Moderate to Good (dependent on the metal's affinity for the thiol group and potential for disulfide cleavage) | Generally High (can be tailored for specific ions) | Variable (can be prone to interference) | High (especially with ion-selective electrodes) |
| Sensitivity (LOD) | Micromolar to Nanomolar range | Nanomolar to Picomolar range | Micromolar to Nanomolar range | Nanomolar to Picomolar range |
| Response Time | Slower (requires cleavage step) | Fast (often seconds to minutes) | Fast (often seconds to minutes) | Fast (often seconds to minutes) |
| Instrumentation | Fluorometer or UV-Vis Spectrophotometer | Fluorometer or Fluorescence Microscope | UV-Vis Spectrophotometer or Naked Eye | Potentiostat/Galvanostat |
| Cost-Effectiveness | Potentially lower if synthesized in-house | Higher initial cost | Generally low cost | Moderate to high initial cost |
| Ease of Use | Requires chemical synthesis and handling of reagents | Generally straightforward to use | Very simple for qualitative assessment | Requires some expertise in electrochemistry |
Note: The performance of "Quinoline, 8,8'-dithiobis-" can be influenced by the choice of reducing agent and reaction conditions. The performance of commercial sensors is highly product-specific.
Experimental Protocols
To provide a practical context for this comparison, we present detailed protocols for the synthesis of "Quinoline, 8,8'-dithiobis-" and its application in metal ion detection, alongside a general protocol for using a commercially available fluorescent metal ion sensor.
Synthesis of "Quinoline, 8,8'-dithiobis-"
The synthesis of "Quinoline, 8,8'-dithiobis-" typically involves the oxidation of 8-mercaptoquinoline. Several methods have been reported in the literature.[11][16][17][18][19] A general procedure is outlined below:
Materials:
-
8-Mercaptoquinoline hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 8-mercaptoquinoline hydrochloride in a minimal amount of deionized water.
-
Slowly add DMSO to the solution while stirring vigorously. The disulfide, "Quinoline, 8,8'-dithiobis-," will precipitate out of the solution.
-
Continue stirring for several hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the product under vacuum to obtain "Quinoline, 8,8'-dithiobis-" as a solid.
-
Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Metal Ion Detection using "Quinoline, 8,8'-dithiobis-"
This protocol describes a general procedure for detecting a target metal ion (e.g., Zn²⁺) using the synthesized "Quinoline, 8,8'-dithiobis-".
Materials:
-
"Quinoline, 8,8'-dithiobis-" stock solution (e.g., in DMSO)
-
Reducing agent solution (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solution of the target metal ion (e.g., ZnCl₂)
-
Fluorometer and quartz cuvettes
Experimental Workflow:
Caption: General workflow for metal ion detection.
Procedure:
-
Sample Preparation: In a series of cuvettes, add the buffer solution. Then, add a fixed concentration of the "Quinoline, 8,8'-dithiobis-" stock solution to each cuvette.
-
Disulfide Cleavage: Add the reducing agent (TCEP) to each cuvette to initiate the cleavage of the disulfide bond to form 8-mercaptoquinoline. The concentration of the reducing agent should be optimized for efficient cleavage.
-
Incubation: Allow the reaction to proceed for a predetermined amount of time to ensure complete cleavage.
-
Metal Ion Addition: Add varying concentrations of the target metal ion stock solution to the cuvettes to generate a calibration curve. Include a blank sample with no added metal ion.
-
Chelation and Measurement: After a short incubation period to allow for complex formation, measure the fluorescence intensity of each sample using a fluorometer at the appropriate excitation and emission wavelengths for the 8MQ-metal complex.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
Using a Commercial Fluorescent Metal Ion Sensor (General Protocol)
Commercial fluorescent sensors are typically supplied with detailed protocols.[1] The following is a generalized workflow.
Materials:
-
Commercially available fluorescent metal ion sensor
-
Assay buffer (often provided with the kit)
-
Stock solution of the target metal ion
-
96-well microplate (for high-throughput screening)
-
Microplate reader or spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent sensor in the provided assay buffer according to the manufacturer's instructions. Prepare a series of standard solutions of the target metal ion.
-
Assay Setup: To the wells of a microplate, add the sensor working solution. Then, add the standard solutions of the metal ion or the unknown samples.
-
Incubation: Incubate the microplate at room temperature for the recommended response time (e.g., 5-10 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of a blank sample from all readings. Plot the fluorescence intensity of the standards against their known concentrations to generate a calibration curve. Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence values on the calibration curve.[1]
Conclusion and Future Perspectives
"Quinoline, 8,8'-dithiobis-" represents a versatile and cost-effective platform for the development of "turn-on" fluorescent sensors for metal ions. Its synthesis from readily available precursors and its clear sensing mechanism make it an attractive option for research laboratories. However, the requirement for a separate disulfide cleavage step can increase the complexity and response time of the assay compared to many commercially available sensors.
Commercially available sensors offer significant advantages in terms of convenience, high sensitivity, and often superior selectivity for specific metal ions.[5][9] The development of ratiometric and near-infrared probes within the commercial space also addresses some of the limitations of simple intensity-based measurements.
The choice between synthesizing a sensor like "Quinoline, 8,8'-dithiobis-" and purchasing a commercial alternative will ultimately depend on the specific needs of the researcher. For applications requiring high throughput, ease of use, and validated performance, commercial sensors are often the preferred choice. For researchers interested in fundamental sensor design, mechanism studies, or applications where cost is a major constraint, custom-synthesized sensors like "Quinoline, 8,8'-dithiobis-" provide a valuable tool.
Future research in this area may focus on modifying the "Quinoline, 8,8'-dithiobis-" structure to enable direct metal-ion-induced disulfide cleavage, thereby simplifying the assay and improving response times. Additionally, the incorporation of this sensing motif into more complex molecular architectures could lead to the development of sensors with enhanced selectivity and multi-analyte detection capabilities.
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- Colorimetric metal ion sensors – A comprehensive review of the years 2011–2016 | Request PDF - ResearchG
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A Comparative Guide to Thiol Quantification: Assessing the Reproducibility and Robustness of Assays Using 8,8'-dithiobis-quinoline versus the Gold Standard DTNB
In the landscape of biochemical and pharmaceutical research, the accurate quantification of free sulfhydryl (thiol) groups is paramount for understanding protein structure, enzymatic activity, and cellular redox states. For decades, the Ellman's assay, utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), has been the benchmark method due to its simplicity and reliability. This guide delves into a comparative analysis of this established technique against a potential, albeit less conventional, alternative: an assay based on 8,8'-dithiobis-quinoline.
This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth examination of the underlying chemistry, experimental protocols, and the inherent strengths and weaknesses of each assay. By exploring the theoretical advantages and practical challenges, this guide aims to equip scientists with the knowledge to make informed decisions about the most suitable method for their specific research needs, while also highlighting avenues for assay development and optimization.
The Established Benchmark: The Ellman's Assay (DTNB)
The Ellman's assay is a colorimetric method founded on the reaction between DTNB and a free thiol group. This reaction results in the cleavage of the disulfide bond in DTNB, producing a mixed disulfide and the highly chromogenic 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1] The intensity of the yellow color of TNB²⁻, measured spectrophotometrically at 412 nm, is directly proportional to the concentration of thiols in the sample.[1]
Mechanism of the Ellman's Assay
The reaction is a straightforward thiol-disulfide exchange. The thiolate anion (RS⁻) from the sample attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide (RS-TNB) and the release of the TNB²⁻ anion.
DTNB [label="DTNB\n(5,5'-dithiobis-(2-nitrobenzoic acid))", fillcolor="#F1F3F4"]; Thiol [label="R-SH\n(Thiol-containing analyte)", fillcolor="#F1F3F4"]; MixedDisulfide [label="Mixed Disulfide\n(RS-TNB)", fillcolor="#F1F3F4"]; TNB [label="TNB²⁻\n(2-nitro-5-thiobenzoate)\nYellow, Absorbs at 412 nm", fillcolor="#FBBC05", fontcolor="#202124"];
Thiol -> MixedDisulfide [label="Attacks disulfide bond"]; DTNB -> MixedDisulfide; DTNB -> TNB [label="Releases"]; }
Caption: Mechanism of the Ellman's Assay.Reproducibility and Robustness of the DTNB Assay
The DTNB assay is widely considered to be reproducible and robust for routine thiol quantification.[2][3] However, its performance is subject to several factors:
-
pH Sensitivity: The reaction rate is highly dependent on pH, with an optimal range of 7.5-8.5.[2] Below pH 7, the reaction slows significantly, while at a pH above 8.5, DTNB can undergo hydrolysis, leading to a high background signal.[2]
-
Interference: The assay is not entirely specific to thiols. Other strong nucleophiles can react with DTNB, causing an overestimation of thiol concentration.[2] Additionally, substances that absorb light at 412 nm can interfere with the measurement.[2]
-
Sensitivity: Compared to newer fluorometric and luminescent methods, the DTNB assay has a relatively low sensitivity, with a detection limit typically in the low micromolar range.[2]
A Novel Contender: The 8,8'-dithiobis-quinoline Assay
8,8'-dithiobis-quinoline, also known as di(8-quinolyl) disulfide, is structurally analogous to DTNB. It is composed of two quinoline-8-thiol (8-mercaptoquinoline) molecules linked by a disulfide bond. Theoretically, it can be employed in a similar thiol-disulfide exchange reaction to quantify free sulfhydryl groups.
Proposed Mechanism of the 8,8'-dithiobis-quinoline Assay
In this hypothetical assay, a thiol-containing analyte (R-SH) would react with 8,8'-dithiobis-quinoline, cleaving the disulfide bond and releasing 8-mercaptoquinoline. The concentration of the released 8-mercaptoquinoline could then be quantified.
QuinolineDisulfide [label="8,8'-dithiobis-quinoline", fillcolor="#F1F3F4"]; Thiol [label="R-SH\n(Thiol-containing analyte)", fillcolor="#F1F3F4"]; MixedDisulfide [label="Mixed Disulfide\n(RS-8-quinolinethiol)", fillcolor="#F1F3F4"]; Mercaptoquinoline [label="8-Mercaptoquinoline\n(Quinoline-8-thiol)\nPotentially fluorescent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiol -> MixedDisulfide [label="Attacks disulfide bond"]; QuinolineDisulfide -> MixedDisulfide; QuinolineDisulfide -> Mercaptoquinoline [label="Releases"]; }
Caption: Proposed mechanism of the 8,8'-dithiobis-quinoline assay.Potential Advantages and Challenges
While not a standard assay, a method based on 8,8'-dithiobis-quinoline could offer several theoretical advantages:
-
Fluorometric Detection: Unlike the colorimetric product of the DTNB assay, 8-mercaptoquinoline is a known fluorescent compound. This could potentially lead to a more sensitive assay with a lower limit of detection.
-
Metal Chelation Properties: 8-mercaptoquinoline is a known metal chelator. This property could be exploited for novel detection methods or for applications where the simultaneous quantification of thiols and chelation of metal ions is desirable.
However, the development and implementation of such an assay would face challenges:
-
Lack of Established Protocols: There are no standardized, validated protocols for using 8,8'-dithiobis-quinoline to quantify thiols.
-
Solubility: The solubility of 8,8'-dithiobis-quinoline and its reaction products in aqueous buffers would need to be carefully characterized to ensure assay reliability.
-
Spectroscopic Characterization: The molar extinction coefficient and fluorescence quantum yield of 8-mercaptoquinoline under various assay conditions would need to be precisely determined for accurate quantification.
Comparative Analysis: DTNB vs. 8,8'-dithiobis-quinoline
| Feature | Ellman's Assay (DTNB) | 8,8'-dithiobis-quinoline Assay (Hypothetical) |
| Principle | Colorimetric, based on absorbance of TNB²⁻ at 412 nm. | Potentially fluorometric, based on the fluorescence of 8-mercaptoquinoline. |
| Sensitivity | Micromolar range.[2] | Potentially higher than DTNB due to fluorescence detection. |
| Specificity | Susceptible to interference from other nucleophiles and compounds absorbing at 412 nm.[2] | Specificity would need to be determined; potential for different interference profile. |
| pH Optimum | 7.5 - 8.5.[2] | To be determined; likely influenced by the pKa of 8-mercaptoquinoline. |
| Reproducibility | High, with established protocols and validation data.[3] | Unknown; would require extensive validation. |
| Robustness | Well-characterized; known limitations.[2] | Unknown; factors affecting stability and performance need investigation. |
| Cost | Reagents are relatively inexpensive.[2] | Cost of 8,8'-dithiobis-quinoline may be higher due to less common usage. |
| Advantages | Simple, rapid, cost-effective, and well-established.[2] | Potential for higher sensitivity, fluorometric detection, and unique applications related to metal chelation. |
| Disadvantages | Lower sensitivity compared to newer methods, pH sensitivity, and potential for interference.[2] | Lack of established protocols, unknown performance characteristics, and potential solubility issues. |
Experimental Protocols
Protocol for the Ellman's (DTNB) Assay
This protocol is a standard method for the quantification of sulfhydryl groups in a sample.
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol-containing sample
-
Standard thiol solution (e.g., L-cysteine) for calibration curve
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Standards: Prepare a series of dilutions of the standard thiol solution in the reaction buffer.
-
Reaction:
-
To a microplate well or cuvette, add a known volume of the sample or standard.
-
Add the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Quantification: Determine the thiol concentration in the sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).[4]
Hypothetical Protocol for the 8,8'-dithiobis-quinoline Assay
This protocol is a proposed method and would require optimization and validation.
Materials:
-
8,8'-dithiobis-quinoline
-
Reaction Buffer (to be optimized, likely a neutral to slightly alkaline pH)
-
Thiol-containing sample
-
Standard thiol solution (e.g., L-cysteine)
-
Fluorometer
Procedure:
-
Prepare 8,8'-dithiobis-quinoline Solution: Dissolve 8,8'-dithiobis-quinoline in an appropriate solvent and then dilute in the reaction buffer to the desired concentration.
-
Prepare Standards: Prepare a series of dilutions of the standard thiol solution in the reaction buffer.
-
Reaction:
-
To a microplate well or cuvette, add a known volume of the sample or standard.
-
Add the 8,8'-dithiobis-quinoline solution.
-
Incubate at room temperature for a predetermined time.
-
-
Measurement: Measure the fluorescence at the excitation and emission maxima of 8-mercaptoquinoline.
-
Quantification: Determine the thiol concentration in the sample by comparing its fluorescence to the standard curve.
Conclusion and Future Perspectives
The Ellman's assay, based on DTNB, remains a robust and reliable method for the routine quantification of thiols. Its well-documented protocols, reproducibility, and cost-effectiveness ensure its continued use in many research settings.
The hypothetical assay using 8,8'-dithiobis-quinoline presents an intriguing alternative with the potential for enhanced sensitivity through fluorometric detection. The unique properties of the quinoline moiety, including its fluorescence and metal-chelating capabilities, open up possibilities for the development of novel, multifunctional assays. However, significant research and development are required to establish a validated protocol and to fully characterize the performance of such an assay.
For researchers requiring a well-established and validated method, the DTNB assay is the current gold standard. For those interested in assay development and exploring new detection modalities with potentially higher sensitivity, the investigation of 8,8'-dithiobis-quinoline as a thiol quantification reagent could be a promising area of research. Future work should focus on optimizing the reaction conditions, determining the spectroscopic properties of the reaction products, and rigorously evaluating the assay's performance in terms of reproducibility, robustness, and specificity.
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BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
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ResearchGate. (2025, August 9). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). Retrieved from [Link]
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Longdom Publishing. (2022, July 14). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]
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Validating the Specificity of Quinoline, 8,8'-dithiobis- for Zinc Ion (Zn²⁺) Detection: A Comparative Guide
In the landscape of cellular and molecular biology, the precise detection of specific metal ions is paramount. Zinc (Zn²⁺), the second most abundant transition metal in humans, is a critical cofactor in a vast array of enzymatic reactions and a key structural component of many proteins.[1] Its role as a signaling molecule in neurotransmission and apoptosis underscores the need for highly specific and sensitive detection methods.[1][2] Fluorescent probes have emerged as indispensable tools for visualizing and quantifying intracellular zinc dynamics due to their high sensitivity, simplicity of use, and real-time monitoring capabilities.[1][3]
This guide provides a comprehensive framework for validating the specificity of a novel quinoline-based fluorescent probe, Quinoline, 8,8'-dithiobis- , for its intended analyte, the zinc ion (Zn²⁺). While this molecule's parent compound, 8-hydroxyquinoline, is a well-known metal chelator, the introduction of a dithiobis linkage necessitates a rigorous evaluation of its performance. We will objectively compare its specificity against a well-established fluorescent probe, FluoZin-3 , and benchmark its quantitative accuracy against the gold-standard technique of Atomic Absorption Spectroscopy (AAS) .
The core principle behind the utility of 8-hydroxyquinoline derivatives as fluorescent sensors lies in their ability to form stable complexes with metal ions. This chelation event often leads to a significant enhancement of fluorescence, a phenomenon that can be harnessed for detection.[4][5][6] For Quinoline, 8,8'-dithiobis-, it is hypothesized that the two quinoline moieties act as a pincer to bind Zn²⁺, inducing a conformational change that results in a "turn-on" fluorescent response.
The Imperative of Specificity Validation
This guide will walk you through the experimental design and detailed protocols for a robust specificity validation of Quinoline, 8,8'-dithiobis-.
Experimental Design for Specificity Validation
Our experimental approach is designed to be a self-validating system, incorporating positive and negative controls, a head-to-head comparison with a known alternative, and quantification against a reference standard.
I. Analyte and Interferent Panel
A panel of biologically relevant metal ions will be used to challenge the specificity of the probes. All metal ion solutions should be prepared from high-purity salts (e.g., chloride or nitrate salts) in deionized water.
-
Primary Analyte: Zinc (Zn²⁺)
-
Potential Interferents:
-
Alkali and Alkaline Earth Metals: Na⁺, K⁺, Ca²⁺, Mg²⁺
-
Transition Metals: Fe²⁺, Fe³⁺, Cu²⁺, Mn²⁺, Co²⁺, Ni²⁺
-
Other relevant metals: Cd²⁺, Hg²⁺
-
II. Comparative Probes and Reference Method
-
Test Probe: Quinoline, 8,8'-dithiobis-
-
Comparator Probe: FluoZin-3. This probe is a well-characterized, high-affinity fluorescent sensor for Zn²⁺ (Kd ~15 nM) and is widely used in the field.[11] Its responses to various transition metals have been documented, making it an excellent benchmark.[7][9][10][11]
-
Reference Method: Flame Atomic Absorption Spectroscopy (AAS). AAS offers high sensitivity and is a standard method for the quantitative determination of trace metals.[12][13][14][15][16] It will be used to determine the precise concentration of Zn²⁺ in stock solutions and to validate the quantitative measurements made with the fluorescent probes.
III. Experimental Workflow
The overall workflow for the specificity validation is depicted in the diagram below.
Caption: Experimental workflow for validating the specificity of Quinoline, 8,8'-dithiobis-.
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Metal Ion Stock Solutions (10 mM): Prepare individual 10 mM stock solutions of ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, MnCl₂, etc., in ultra-pure deionized water. Store in metal-free containers.
-
Probe Stock Solutions (1 mM): Prepare 1 mM stock solutions of Quinoline, 8,8'-dithiobis- and FluoZin-3 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Working Buffer: Prepare a HEPES buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4). Ensure the buffer is free from contaminating metals by treating with a chelating resin if necessary.
Protocol 2: Specificity Assay - Fluorescence Measurements
-
Instrumentation: Use a fluorescence spectrophotometer or a microplate reader equipped with appropriate excitation and emission filters.
-
Determine Optimal Probe Concentration: Perform a fluorescence titration of the test probe with Zn²⁺ to determine the optimal working concentration that provides a robust signal-to-noise ratio.
-
Assay Setup: In a 96-well microplate, add the working buffer.
-
Add Probe: Add the test probe (Quinoline, 8,8'-dithiobis- or FluoZin-3) to each well to reach the predetermined optimal concentration.
-
Add Metal Ions: Add each metal ion from the panel to different wells to a final concentration that is physiologically relevant and significantly higher than the expected Zn²⁺ concentration (e.g., 100 µM). Include a "buffer only" and a "probe only" control.
-
Positive Control: To a separate set of wells, add Zn²⁺ to a final concentration that elicits a near-maximal fluorescent response.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the optimal excitation and emission wavelengths for each probe.
-
Quinoline, 8,8'-dithiobis-: Excitation/Emission maxima to be determined experimentally.
-
FluoZin-3: Excitation ~494 nm, Emission ~516 nm.[11]
-
Protocol 3: Quantitative Validation with Atomic Absorption Spectroscopy (AAS)
-
Sample Preparation: Prepare a series of samples containing a known concentration of the test probe and varying concentrations of Zn²⁺.
-
Fluorescence Measurement: Measure the fluorescence intensity of these samples as described in Protocol 2.
-
AAS Analysis: Analyze the same set of samples using a flame atomic absorption spectrometer.[12][16]
-
Data Correlation: Plot the fluorescence intensity against the Zn²⁺ concentration determined by AAS to assess the linearity and accuracy of the fluorescent probe.
Data Presentation and Interpretation
The results of the specificity assay should be summarized in a clear and concise table for easy comparison.
| Metal Ion (100 µM) | Relative Fluorescence Intensity (Quinoline, 8,8'-dithiobis-) | Relative Fluorescence Intensity (FluoZin-3) |
| None (Probe only) | 1.0 | 1.0 |
| Zn²⁺ | ++ | ++ |
| Ca²⁺ | +/- | +/- |
| Mg²⁺ | +/- | +/- |
| Fe²⁺ | + | + |
| Cu²⁺ | + | + |
| Mn²⁺ | +/- | +/- |
| Ni²⁺ | + | + |
| Cd²⁺ | + | + |
Intensity Scale: ++ (Strong Response), + (Moderate Response), +/- (Weak/Negligible Response)
Interpretation:
-
High Specificity: A highly specific probe will show a strong fluorescent response (++) only in the presence of Zn²⁺, with weak or negligible responses (+/-) to all other metal ions.
-
Cross-Reactivity: A moderate response (+) to other transition metals like Fe²⁺, Cu²⁺, or Cd²⁺ indicates cross-reactivity and a lower degree of specificity.[7][17] This is a known characteristic of many fluorescent zinc probes.[7][9][10]
-
Comparator Benchmark: The performance of Quinoline, 8,8'-dithiobis- should be directly compared to that of FluoZin-3. A superior probe would exhibit a stronger response to Zn²⁺ and/or weaker responses to interfering ions.
Conclusion and Outlook
The validation framework presented here provides a robust methodology for assessing the specificity of Quinoline, 8,8'-dithiobis- as a fluorescent probe for Zn²⁺. By employing a comprehensive panel of potential interferents, a well-established comparator probe, and a gold-standard quantitative technique, researchers can gain a high degree of confidence in their experimental results.
The causality behind these experimental choices is rooted in the fundamental principles of analytical chemistry and the practical realities of biological research. The selection of a diverse interferent panel directly addresses the complex ionic milieu of the cellular environment. The use of FluoZin-3 provides a realistic benchmark against a tool currently in wide use, while AAS ensures that the fluorescence data is anchored to an absolute, physical measurement of the analyte concentration.
Ultimately, the goal is to characterize not just whether Quinoline, 8,8'-dithiobis- works, but how well it works, under what conditions it is reliable, and what its limitations are. This level of rigorous, self-validating inquiry is essential for the advancement of robust and reproducible science.
References
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Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Determination of zinc by AAS. (n.d.). OIV. Retrieved January 13, 2026, from [Link]
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Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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Zinc, atomic absorption spectrometric, graphite furnace. (n.d.). USGS. Retrieved January 13, 2026, from [Link]
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Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells. (2019). J. Vis. Exp.. Retrieved January 13, 2026, from [Link]
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Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells. (2019). Protocol. Retrieved January 13, 2026, from [Link]
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The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. (2010). J. Inorg. Biochem.. Retrieved January 13, 2026, from [Link]
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Zinc, atomic absorption spectrometric, direct. (n.d.). USGS. Retrieved January 13, 2026, from [Link]
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Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein. (2011). Inorg. Chem.. Retrieved January 13, 2026, from [Link]
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Fluorescent Zinc Sensor with Minimized Proton-Induced Interferences. (2012). Inorg. Chem.. Retrieved January 13, 2026, from [Link]
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Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 13, 2026, from [Link]
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Fluorescent Probes for Zinc Ions and Their Applications in the Life Sciences. (2022). Taylor & Francis. Retrieved January 13, 2026, from [Link]
-
Progress in research of zinc ion fluorescent probes for biological imaging. (2023). Dyes and Pigments. Retrieved January 13, 2026, from [Link]
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The interaction of biological and noxious metals with the zinc probes FluoZin-3 and Newport Green. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. (2010). University of Iowa. Retrieved January 13, 2026, from [Link]
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Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). Int. J. Mol. Sci.. Retrieved January 13, 2026, from [Link]
-
8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. (2003). Anal. Sci.. Retrieved January 13, 2026, from [Link]
-
The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. (2006). Cell Calcium. Retrieved January 13, 2026, from [Link]
-
Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega. Retrieved January 13, 2026, from [Link]
-
Superiority of SpiroZin2 Versus FluoZin-3 for monitoring vesicular Zn2+ allows tracking of lysosomal Zn2+ pools. (2018). Scientific Reports. Retrieved January 13, 2026, from [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega. Retrieved January 13, 2026, from [Link]
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A Comparative Review of Quinoline, 8,8'-dithiobis- and its Alternatives in Scientific Applications
In the vast landscape of chemical reagents and molecular probes, the quinoline scaffold stands out for its remarkable versatility and broad range of applications, from medicinal chemistry to materials science. A particularly intriguing derivative, Quinoline, 8,8'-dithiobis-, also known as 8,8'-dithiodiquinoline, presents a unique combination of a metal-chelating quinoline moiety and a redox-active disulfide bond. This guide provides a comparative analysis of the known and potential applications of Quinoline, 8,8'-dithiobis-, benchmarking it against established alternatives in key scientific domains. While direct comparative studies on this specific molecule are not abundant in the current literature, this review synthesizes available data for quinoline derivatives and disulfide-based compounds to offer a forward-looking perspective for researchers, scientists, and drug development professionals.
Synthesis of Quinoline, 8,8'-dithiobis-
The synthesis of Quinoline, 8,8'-dithiobis- can be achieved through the oxidation of the corresponding thiol precursor, 8-mercaptoquinoline. A documented method involves the air oxidation of bis(8-sulfanylquinolinium) hexachloridostannate(iv) in dimethyl sulfoxide (DMSO). This reaction proceeds under relatively mild conditions, leveraging the susceptibility of the thiol group to oxidation to form the disulfide bridge.
Potential Applications and Comparative Analysis
Quinoline, 8,8'-dithiobis- holds promise in several key areas of scientific research, primarily owing to its structural features. The following sections compare its potential applications with existing, well-characterized alternatives.
Antimicrobial Activity: A Comparison with Established Quinolines
Comparative Framework:
| Feature | Quinoline, 8,8'-dithiobis- (Hypothesized) | Ciprofloxacin (Fluoroquinolone) | 8-Hydroxyquinoline |
| Primary Mechanism | Potential disruption of cellular redox balance via thiol-disulfide exchange; metal chelation. | Inhibition of DNA gyrase and topoisomerase IV. | Metal ion chelation, disrupting essential enzymatic functions. |
| Spectrum of Activity | Likely broad-spectrum, potentially more effective against organisms sensitive to oxidative stress. | Broad-spectrum, particularly effective against Gram-negative bacteria. | Broad-spectrum antibacterial and antifungal activity. |
| Resistance Mechanisms | Alterations in cellular redox state, efflux pumps. | Mutations in target enzymes, efflux pumps. | Reduced uptake, efflux pumps. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is employed to determine the MIC of an antimicrobial agent.[2]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: The test compound (Quinoline, 8,8'-dithiobis-) and control antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Thiol Quantification: An Alternative to Ellman's Reagent
The disulfide bond in Quinoline, 8,8'-dithiobis- can potentially undergo a thiol-disulfide exchange reaction, a principle famously utilized by Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for the quantification of free thiols.[4][5]
Comparative Framework:
| Feature | Quinoline, 8,8'-dithiobis- | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Detection Method | Potentially colorimetric or fluorometric upon release of 8-mercaptoquinoline. | Colorimetric (release of TNB, λmax ~412 nm).[4] | Fluorometric (adduct formation).[6] |
| Sensitivity | Unknown. | Good, with a molar extinction coefficient of ~14,150 M⁻¹cm⁻¹.[7] | Higher sensitivity than DTNB.[6] |
| Specificity | Specific for thiols. | Specific for thiols. | Specific for thiols. |
| Advantages | The quinoline moiety may offer opportunities for fluorometric detection, potentially increasing sensitivity. | Well-established, robust, and widely used method.[5] | High sensitivity and stable adducts.[6] |
| Limitations | Lack of established protocols and characterization. | Potential for interference from colored compounds. | Requires a fluorometer for detection. |
Experimental Protocol: Thiol Quantification Assay (Hypothetical for Quinoline, 8,8'-dithiobis-)
-
Reagent Preparation: Prepare a standard solution of a known thiol (e.g., L-cysteine) and a solution of Quinoline, 8,8'-dithiobis- in a suitable buffer.
-
Reaction: Mix the thiol standard or unknown sample with the Quinoline, 8,8'-dithiobis- solution.
-
Measurement: After a defined incubation period, measure the absorbance or fluorescence at the characteristic wavelength of the released 8-mercaptoquinoline.
-
Quantification: Generate a standard curve using the known thiol concentrations to determine the concentration of the unknown sample.
Logical Relationship in Thiol-Disulfide Exchange
Caption: Thiol-disulfide exchange reaction with Quinoline, 8,8'-dithiobis-.
Fluorescent Sensing of Metal Ions: A Potential Quinoline-Based Probe
Quinoline and its derivatives are well-known for their coordination with metal ions, often resulting in a change in their fluorescent properties.[8][9][10] This makes them attractive scaffolds for the development of fluorescent chemosensors.[11][12] The presence of two quinoline moieties in Quinoline, 8,8'-dithiobis- suggests a potential for metal ion sensing.
Comparative Framework:
| Feature | Quinoline, 8,8'-dithiobis- (Hypothesized) | 8-Hydroxyquinoline (8-HQ) Based Sensors | Rhodamine-Based Sensors |
| Sensing Mechanism | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching upon metal binding. | Formation of stable metal complexes leading to changes in fluorescence.[8] | Spirolactam ring-opening mechanism upon metal binding, leading to a "turn-on" fluorescence response. |
| Selectivity | Potentially selective for specific metal ions depending on the coordination geometry. | Can be tuned for selectivity towards various metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺).[10] | Highly selective for specific metal ions like Hg²⁺ and Cu²⁺. |
| Sensitivity (LOD) | Unknown. | Varies depending on the specific derivative, can reach nanomolar levels. | Can achieve very low detection limits (nanomolar range). |
| Advantages | The disulfide bond could offer an additional modality for redox-based sensing. | Well-established chemistry with a large body of literature. | "Turn-on" response provides a high signal-to-noise ratio. |
| Limitations | Requires experimental validation of its fluorescent properties and metal-binding capabilities. | Can be sensitive to pH. | Synthesis can be complex. |
Experimental Protocol: Fluorescent Metal Ion Sensing
-
Probe Preparation: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable solvent.
-
Titration: In a cuvette, add the probe solution to a buffer. Sequentially add aliquots of a standard solution of the target metal ion.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum using a spectrofluorometer.
-
Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and limit of detection (LOD).
Signaling Pathway for a "Turn-On" Fluorescent Sensor
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen Threat: A Guide to Safely Handling Quinoline, 8,8'-dithiobis-
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innovative research and drug development, the chemical compounds we handle are the bedrock of discovery. Among these is Quinoline, 8,8'-dithiobis-, a molecule with potential applications in diverse fields.[1] However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, born from a deep well of field experience and a commitment to scientific integrity, provides the essential, immediate safety and logistical information for handling this compound. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
Quinoline, 8,8'-dithiobis- (CAS No. 1160-28-7) is a compound that demands respect.[2] While specific toxicological data for this exact molecule is not extensively documented, the known hazards of its constituent parts—the quinoline ring and the dithio functional group—necessitate a cautious and informed approach. The primary routes of exposure are ingestion, skin contact, and inhalation, each carrying the potential for adverse health effects.[2]
A Safety Data Sheet (SDS) for Quinoline, 8,8'-dithiobis- outlines several key hazard statements:
-
H302: Harmful if swallowed. [2]
-
H312: Harmful in contact with skin. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Furthermore, the parent compound, quinoline, is suspected of causing genetic defects and cancer.[3][4] While these effects are not confirmed for the dithiobis derivative, it is a critical piece of information that underscores the need for stringent safety measures.
Core Principles of Safe Handling: The Hierarchy of Controls
Before detailing specific Personal Protective Equipment (PPE), it is crucial to embrace the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
1. Elimination and Substitution: In a research context, eliminating the use of a specific compound is often not possible. However, it is always prudent to consider if a less hazardous alternative could achieve the same experimental goals.
2. Engineering Controls: This is the most critical physical barrier between you and the hazard.
- Fume Hood: All handling of solid Quinoline, 8,8'-dithiobis- and its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides essential ventilation to prevent the inhalation of dust or vapors.
3. Administrative Controls: These are the procedures and policies that dictate safe work practices.
- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound. These SOPs should cover every aspect, from weighing and dissolving to reaction quenching and waste disposal.
- Training: Ensure that all personnel handling the compound have received documented training on its specific hazards and the established SOPs.
- Restricted Access: The area where Quinoline, 8,8'-dithiobis- is handled should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.[5]
4. Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it provides a crucial barrier against exposure.
Personal Protective Equipment (PPE): Your Essential Armor
The selection of appropriate PPE is paramount when working with Quinoline, 8,8'-dithiobis-. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Rationale: Protects against splashes and airborne particles.[2] Quinoline, 8,8'-dithiobis- can cause serious eye irritation.[2] Standard safety glasses are insufficient. |
| Hands | Nitrile or Neoprene Gloves | Rationale: Provides a chemical-resistant barrier to prevent skin contact.[2] Given that the compound is harmful in contact with skin and causes skin irritation, gloves are mandatory.[2] Always double-glove when handling concentrated forms of the compound. Inspect gloves for any signs of degradation or puncture before and during use. |
| Body | Chemical-Resistant Laboratory Coat | Rationale: Protects against spills and contamination of personal clothing. A lab coat made of a non-porous material is recommended. |
| Respiratory | NIOSH-Approved Respirator (if applicable) | Rationale: A respirator may be necessary if there is a risk of generating significant airborne dust or aerosols that cannot be adequately controlled by a fume hood. The need for respiratory protection should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of Quinoline, 8,8'-dithiobis-.
Caption: A step-by-step workflow for the safe handling of Quinoline, 8,8'-dithiobis-.
1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare your work area within the chemical fume hood. Ensure the sash is at the appropriate height.
-
Have all necessary equipment and reagents readily available to minimize movement in and out of the hood.
2. Weighing:
-
If possible, weigh the solid compound directly into the reaction vessel within the fume hood.
-
If an external balance must be used, weigh the compound in a tared, sealed container and transport it to the fume hood for opening and transfer.
-
Handle the solid with care to minimize the generation of dust.
3. Dissolving:
-
Add the solvent to the solid slowly and in a controlled manner.
-
Ensure that the process is conducted with adequate ventilation.
4. Reaction:
-
All reactions involving Quinoline, 8,8'-dithiobis- must be performed in a chemical fume hood.
-
Continuously monitor the reaction for any signs of unexpected temperature or pressure changes.
5. Work-up and Purification:
-
Quench the reaction carefully, especially if reactive reagents were used.
-
All subsequent steps, including extractions, washes, and chromatography, must be performed within the fume hood.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of Quinoline, 8,8'-dithiobis- and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a clearly labeled, sealed container designated for "Quinoline, 8,8'-dithiobis- Solid Waste."
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a separate, clearly labeled, and sealed container designated for "Quinoline, 8,8'-dithiobis- Liquid Waste."
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedures:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Never dispose of Quinoline, 8,8'-dithiobis- down the drain or in the regular trash.[3]
-
Ensure that all waste containers are properly sealed and stored in a designated satellite accumulation area until they can be collected by your institution's EHS department.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
While flushing, remove any contaminated clothing.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.[2]
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.[2]
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning solution.
-
If the spill is large or you are not comfortable handling it, evacuate the area and contact your institution's EHS department immediately.
By adhering to these guidelines, you can confidently and safely work with Quinoline, 8,8'-dithiobis-, fostering a culture of safety that protects both you and the integrity of your invaluable research.
References
-
Quinoline - SAFETY DATA SHEET. Penta Chemicals. Available from: [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available from: [Link]
-
Material Safety Data Sheet - 5,5' -Dithiobis(2-nitrobenzoic acid), 99%. Cole-Parmer. Available from: [Link]
-
Material Safety Data Sheet Dithiothreitol MSDS. West Liberty University. Available from: [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]
-
DL-DITHIOERYTHRITOL. Sdfine. Available from: [Link]
-
8-hydroxyquinoline. AERU - University of Hertfordshire. Available from: [Link]
-
8-Hydroxyquinoline - SAFETY DATA SHEET. Penta Chemicals. Available from: [Link]
-
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
